molecular formula C5H3BrO3 B083321 3-Bromofuran-2-carboxylic acid CAS No. 14903-90-3

3-Bromofuran-2-carboxylic acid

Cat. No.: B083321
CAS No.: 14903-90-3
M. Wt: 190.98 g/mol
InChI Key: UZBGSJZFBUOJNE-UHFFFAOYSA-N
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Description

3-Bromofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C5H3BrO3 and its molecular weight is 190.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBGSJZFBUOJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Bromofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Bromofuran-2-carboxylic acid. The information is curated for researchers in chemistry and drug development, presenting key data in an accessible format, alongside relevant experimental methodologies and logical workflows.

Core Physical and Chemical Data

This compound is a halogenated derivative of furoic acid. Its physical properties are crucial for understanding its behavior in chemical reactions, for purification procedures, and for its potential application in medicinal chemistry and material science. The key quantitative data are summarized below.

Data Presentation: Physical Property Summary
PropertyValueSource
Molecular Formula C₅H₃BrO₃PubChem[1]
Molecular Weight 190.98 g/mol PubChem (Computed)[1]
IUPAC Name This compoundPubChem (Computed)[1]
CAS Number 14903-90-3PubChem[1]
Physical Description Solid, Crystalline PowderInferred from related compounds[2][3]
Melting Point No experimental data availableN/A
Boiling Point No experimental data availableN/A
pKa (Acid Dissociation Constant) No experimental data availableN/A
Water Solubility No experimental data availableN/A
LogP (Octanol-Water Partition Coefficient) 1.5PubChem (Computed, XLogP3)[1]

Mandatory Visualizations

To better illustrate the relationships and processes involving this compound, the following diagrams have been generated using the Graphviz DOT language, adhering to specified design constraints.

Logical Relationship of Molecular Properties

G cluster_identifiers Chemical Identifiers cluster_properties Physicochemical Properties A This compound B Molecular Formula C₅H₃BrO₃ A->B is defined by C CAS Number 14903-90-3 A->C is registered as D IUPAC Name A->D is named E Molecular Weight 190.98 g/mol A->E has F Computed LogP 1.5 A->F has G Physical State Solid (Inferred) A->G exists as

Caption: Logical diagram of key identifiers and properties.

Experimental Workflow: Synthesis

G cluster_reactants Reactants & Solvents cluster_reagents Oxidizing Agents cluster_process Reaction & Workup A 3-Bromofuran-2-carbaldehyde G Mix Reactants in tert-Butanol A->G B 2-Methyl-2-butene B->G C tert-Butanol C->G D 80% Sodium Chlorite H Add Oxidizing Solution Dropwise (Stir Overnight at RT) D->H E Sodium Dihydrogen Phosphate E->H F Water F->H G->H I Acidify with 1M HCl H->I J Extract with Ethyl Acetate I->J K Wash, Dry & Concentrate J->K L Recrystallize from Hexane/Ethyl Acetate K->L M This compound (Final Product) L->M

Caption: Synthesis workflow for this compound.

Experimental Protocols

While specific experimental reports detailing the determination of all physical properties for this compound are not publicly available, this section outlines the standard methodologies used for such characterizations.

Synthesis of this compound

A common synthesis route involves the oxidation of 3-bromofuran-2-carbaldehyde.[4]

Procedure:

  • Reaction Setup: A solution of 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene is prepared in tert-butanol.[4]

  • Oxidizing Agent Preparation: A separate aqueous solution is made containing 80% sodium chlorite and sodium dihydrogen phosphate.[4]

  • Reaction: The oxidizing solution is added dropwise to the aldehyde solution at room temperature. The resulting mixture is stirred overnight.[4]

  • Acidification: The reaction is quenched and acidified by the addition of 1 M hydrochloric acid.[4]

  • Extraction: The product is extracted from the aqueous phase using ethyl acetate.[4]

  • Purification: The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[4]

  • Final Product Isolation: The crude residue is purified by recrystallization from a hexane/ethyl acetate solvent mixture to yield the final product.[4]

Determination of Melting Point

The melting point of a crystalline organic solid is a key indicator of purity.

General Protocol (Capillary Method):

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) alongside a calibrated thermometer.

  • Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow range (e.g., 0.5-1.5 °C) typically indicates high purity.

Determination of Solubility

Solubility tests provide qualitative information about the polarity and functional groups of a molecule.

General Protocol:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, diethyl ether, hexane) and reactivities (e.g., 5% aq. NaOH, 5% aq. HCl) are used.

  • Procedure: Approximately 20-30 mg of the solid is added to a test tube containing about 1 mL of the solvent.

  • Observation: The mixture is agitated vigorously. Solubility is observed at room temperature. The compound's ability to dissolve in acidic or basic solutions can indicate the presence of basic or acidic functional groups, respectively. For carboxylic acids, solubility in a weak base like 5% sodium bicarbonate is a strong indicator.

Determination of pKa

The acid dissociation constant (pKa) is a quantitative measure of a compound's acidity in a given solvent.

General Protocol (Potentiometric Titration):

  • Sample Preparation: A precise mass of the carboxylic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to create a solution of known concentration.

  • Titration Setup: A calibrated pH electrode is immersed in the sample solution, which is stirred continuously.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from this curve; it is numerically equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

References

CAS 14903-90-3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Substituted Phenylpiperazines: Focus on 1-(2-Fluorophenyl)piperazine Derivatives

Disclaimer: The provided CAS number 14903-90-3 corresponds to 3-Bromofuran-2-carboxylic Acid. However, the detailed requirements of this technical guide strongly suggest an interest in a pharmacologically active agent with a complex biological profile, such as a substituted phenylpiperazine. The following guide focuses on 1-(2-fluorophenyl)piperazine and its derivatives, which are extensively studied as core scaffolds in drug development and for which substantial data is available to meet the user's request.

Introduction

Substituted phenylpiperazines are a pivotal class of compounds in medicinal chemistry, forming the structural core of numerous drugs targeting the central nervous system. Their versatile scaffold allows for modifications that fine-tune their pharmacological properties, leading to agents with a wide spectrum of activities, including antipsychotic, anxiolytic, antidepressant, and anticancer effects. This guide provides a comprehensive technical overview of the chemical structure, physicochemical properties, synthesis, and biological activities of 1-(2-fluorophenyl)piperazine and its derivatives, with a focus on their interactions with key biological targets.

Chemical Structure and Physicochemical Properties

The core structure consists of a piperazine ring attached to a fluorinated phenyl group. This section details the fundamental properties of the parent compound, 1-(2-fluorophenyl)piperazine, and a representative derivative, 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine.

Chemical Structure
  • IUPAC Name: 1-(2-Fluorophenyl)piperazine

  • CAS Number: 2252-63-3

  • Molecular Formula: C₁₀H₁₃FN₂[1]

  • Canonical SMILES: C1CN(CCN1)C2=CC=CC=C2F

  • InChI: InChI=1S/C10H13FN2/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13/h1-4,12H,5-8H2

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-(2-fluorophenyl)piperazine and a selected derivative.

Property1-(2-Fluorophenyl)piperazine1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
Molecular Weight 180.22 g/mol [1]399.05 g/mol [2]
Appearance SolidYellow solid[2]
Melting Point 30-33 °C199–202 °C[2]
Boiling Point 118-123 °C at 0.1 mmHgNot available
Solubility Not availableNot available

Synthesis and Characterization

The synthesis of substituted phenylpiperazines can be achieved through several established routes. This section outlines a general synthetic methodology and provides details for the characterization of these compounds.

Synthetic Pathway

A common method for the synthesis of N-arylpiperazines involves the nucleophilic substitution reaction between a suitably substituted aniline and a bis(2-haloethyl)amine, or by reacting a substituted phenyl halide with piperazine. Further derivatization can be achieved by reacting the second nitrogen of the piperazine ring. For instance, the synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride.

Below is a generalized workflow for the synthesis and purification of a derivatized 1-(2-fluorophenyl)piperazine.

G Generalized Synthesis Workflow reagents 1-(2-fluorophenyl)piperazine + Substituted Aryl Halide reaction Reaction in Solvent (e.g., DCM, ACN) with Base (e.g., TEA, K2CO3) reagents->reaction Mixing workup Aqueous Workup (Quenching, Extraction) reaction->workup Post-reaction purification Purification (Column Chromatography) workup->purification Crude Product product Final Product purification->product Pure Product

Caption: Generalized workflow for the synthesis of derivatized 1-(2-fluorophenyl)piperazine.

Experimental Protocol: Synthesis of 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine

This protocol is adapted from the synthesis of similar sulfonamide derivatives of piperazine.[2]

  • Reaction Setup: To a solution of 1-(2-fluorophenyl)piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (ACN), add a base, for example, triethylamine (TEA) (1.2 eq).

  • Addition of Reagent: Slowly add a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (1.0 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.[3]

Characterization Data

The structure and purity of the synthesized compounds are typically confirmed using various spectroscopic methods.

Technique 1-((4-chloro-3-nitrophenyl)sulfonyl)-4-(2-fluorophenyl)piperazine
¹H NMR (400 MHz, DMSO-d₆, ppm) δ 7.89 (s, 1H, Aro-CH), 7.85 (d, 1H, Aro-H), 7.87–7.85 (d, 1H, Aro-H), 7.76 (d, 1H, Aro-CH), 7.55–7.51 (t, 1H, Aro-H), 7.12–7.09 (t, 1H, Aro-H), 7.12–7.02 (m, 4H, Aro-H), 3.10–3.05 (s, 8H, CH₂)[2]
¹³C NMR (100 MHz, DMSO-d₆, ppm) δ 156.3, 148.3, 139.8, 139.7, 139.5, 139.3, 132.8, 127.0, 124.9, 121.8, 116.6, 116.5, 50.6, 45.9[2]
Mass Spectrometry (LCMS) m/z: 399.05 (Calculated for C₁₆H₁₅ClFN₃O₄S), Found 400.01 (M+H)⁺[2]
Infrared (IR) (KBr, νₘₐₓ/cm⁻¹) 2995, 1503, 1311, 765, 697[2]

Biological Activity and Mechanism of Action

Phenylpiperazine derivatives are known to interact with a variety of receptors, with their specific activity profile depending on the substitutions on the phenyl and piperazine rings.

Primary Pharmacological Targets

The primary targets for many phenylpiperazine compounds are serotonin (5-HT) and dopamine (D) receptors.[4][5] For instance, meta-chlorophenylpiperazine (mCPP), a related compound, shows high affinity for multiple serotonin receptors, including 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C.[6] The introduction of a fluorine atom, as in 1-(2-fluorophenyl)piperazine, can modulate this binding profile. These compounds are often investigated for their potential as antipsychotics, antidepressants, and anxiolytics.

Signaling Pathways

The interaction of phenylpiperazine derivatives with G protein-coupled receptors (GPCRs) like the 5-HT₁ₐ and D₂ receptors initiates intracellular signaling cascades.

G Simplified 5-HT1A and D2 Receptor Signaling cluster_0 5-HT1A Receptor cluster_1 Dopamine D2 Receptor ligand1 Phenylpiperazine (Agonist) receptor1 5-HT1A Receptor ligand1->receptor1 g_protein1 Gi/o Protein receptor1->g_protein1 Activation effector1 Adenylyl Cyclase g_protein1->effector1 Inhibition second_messenger1 ↓ cAMP effector1->second_messenger1 ligand2 Phenylpiperazine (Antagonist) receptor2 D2 Receptor ligand2->receptor2 Blockade g_protein2 Gi/o Protein receptor2->g_protein2 effector2 Adenylyl Cyclase g_protein2->effector2 second_messenger2 cAMP (No change) effector2->second_messenger2

References

Spectral Data of 3-Bromo-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for 3-Bromo-2-furoic acid (CAS No. 14903-90-3), a valuable intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols for data acquisition.

Spectroscopic Data

The quantitative spectral data for 3-Bromo-2-furoic acid is summarized in the tables below, offering a clear and concise reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.58d1.9H-5
6.66d1.9H-4

Solvent: CDCl₃, Spectrometer Frequency: 300 MHz[1]

¹³C NMR (Carbon-13 NMR) Data

At the time of this publication, explicit experimental ¹³C NMR data for 3-Bromo-2-furoic acid was not found in the surveyed literature and databases.

Mass Spectrometry (MS)

The mass spectrum of 3-Bromo-2-furoic acid shows a molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
190/192[M]⁺ Molecular ion containing ⁷⁹Br and ⁸¹Br isotopes
173/175[M-OH]⁺

Source: NIST Mass Spectrometry Data Center[2]

Infrared (IR) Spectroscopy
Functional GroupExpected Absorption Range (cm⁻¹)
O-H (Carboxylic acid)3300-2500 (broad)
C=O (Carboxylic acid)1710-1680
C=C (Furan ring)~1600, ~1480
C-O (Furan ring and carboxylic acid)1300-1000
C-Br700-500

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectral data presented.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 5-10 mg of 3-Bromo-2-furoic acid is dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: A 300 MHz or higher field NMR spectrometer is used for analysis. For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is generally set from 0 to 220 ppm. The data is acquired with an appropriate number of scans to achieve a good signal-to-noise ratio, and the chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry Protocol

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS). In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): A small amount of 3-Bromo-2-furoic acid (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum. A background spectrum of the KBr pellet holder is first recorded. The sample pellet is then placed in the holder, and the spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Visualizations

The following diagrams illustrate the general workflows and logical relationships in the spectral analysis of an organic compound like 3-Bromo-2-furoic acid.

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis cluster_interpretation Structural Elucidation Sample 3-Bromo-2-furoic Acid NMR NMR Spectrometer Sample->NMR MS Mass Spectrometer Sample->MS IR FTIR Spectrometer Sample->IR NMR_Data NMR Spectra (1H, 13C) NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data IR_Data IR Spectrum IR->IR_Data Structure Molecular Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

General workflow for spectral analysis.

Mass_Spectrometry_Fragmentation MolIon [C₅H₃BrO₃]⁺˙ m/z = 190/192 Frag1 [C₅H₂BrO₂]⁺ m/z = 173/175 MolIon->Frag1 - OH

Simplified fragmentation of 3-Bromo-2-furoic acid.

References

An In-depth Technical Guide to the Solubility of 3-Bromofuran-2-carboxylic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromofuran-2-carboxylic acid. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on predicting solubility based on the compound's molecular structure and established chemical principles. Furthermore, it outlines a detailed experimental protocol for researchers to determine precise solubility values in various organic solvents.

Molecular Structure and Predicted Solubility Profile

This compound (C₅H₃BrO₃, Molar Mass: 190.98 g/mol ) is a heterocyclic organic compound.[1] Its structure consists of a furan ring substituted with both a bromine atom and a carboxylic acid group. This combination of a polar functional group (carboxylic acid) and a less polar aromatic ring (bromofuran) governs its solubility behavior, following the principle of "like dissolves like".[2]

The carboxylic acid moiety is capable of forming strong hydrogen bonds, suggesting favorable interactions with polar and protic solvents. Conversely, the bromofuran ring contributes to the molecule's non-polar character, allowing for dissolution in less polar organic solvents.

Predicted Qualitative Solubility

Based on its structure, the following solubility profile in common organic solvents can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with the hydroxyl group of alcohols. Therefore, this compound is expected to be highly soluble in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethyl Sulfoxide - DMSO): These solvents can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's acidic proton. Good solubility is predicted in these solvents. Synthesis procedures for this compound mention the use of ethyl acetate for extraction, which supports this prediction.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The overall polarity of the molecule, dominated by the carboxylic acid group, is likely too high for significant solubility in non-polar solvents. It is expected to be poorly soluble in such media. Recrystallization procedures often use a hexane/ethyl acetate mixture, where hexane acts as an anti-solvent, further suggesting its poor solubility in non-polar hydrocarbons.[3]

  • Halogenated Solvents (e.g., Dichloromethane): Moderate solubility might be expected due to dipole-dipole interactions.

Data Presentation: Predicted Solubility Summary

The following table summarizes the predicted qualitative solubility of this compound. These are estimations based on chemical principles and should be confirmed experimentally.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighStrong hydrogen bonding interactions between the carboxylic acid group and the solvent's hydroxyl group.
Polar Aprotic Acetone, Ethyl AcetateHighFavorable dipole-dipole interactions and hydrogen bond acceptance by the solvent.
Polar Aprotic DMSOHighStrong hydrogen bond acceptor and highly polar nature.
Ethers Diethyl EtherModerateCan act as a hydrogen bond acceptor, but lower polarity compared to ketones or esters.
Halogenated DichloromethaneModerateDipole-dipole interactions can facilitate dissolution.
Aromatic Hydrocarbons TolueneLowThe molecule's polarity is likely too high for significant solubility in aromatic hydrocarbons.
Aliphatic Hydrocarbons Hexane, HeptaneLow / InsolublePredominantly non-polar nature of the solvent is incompatible with the polar carboxylic acid group.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is necessary. The following describes a general method for determining the equilibrium solubility of a solid compound in an organic solvent, often referred to as the shake-flask method.[4] This method is a foundational technique in pharmaceutical and chemical research.[5][6]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg accuracy)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant of each vial using a syringe. Immediately pass the sample through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Express the results in appropriate units, such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start prep Add Excess Solute to Vial start->prep add_solvent Add Known Volume of Solvent prep->add_solvent equilibrate Equilibrate at Constant Temp (24-48h) add_solvent->equilibrate settle Settle Excess Solid equilibrate->settle sample Filter Supernatant settle->sample analyze Dilute and Quantify (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for determining equilibrium solubility.

References

A Theoretical and Practical Guide to the Reactivity of 3-Bromofuran-2-carboxylic Acid: A Keystone for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and predicting the chemical reactivity of 3-bromofuran-2-carboxylic acid. Given the prevalence of the furan scaffold in medicinal chemistry and materials science, a deep understanding of its substituted derivatives is paramount for the rational design of novel molecules and synthetic pathways. This document outlines established theoretical modeling protocols, summarizes key experimental procedures found in the literature, and presents anticipated reactivity patterns based on computational and empirical data from related compounds.

Introduction to this compound

This compound is a substituted heterocyclic compound featuring a furan ring, a bromine atom at the 3-position, and a carboxylic acid group at the 2-position. The interplay of the electron-withdrawing carboxylic acid group and the halogen substituent on the electron-rich furan ring creates a unique electronic profile that dictates its reactivity. This molecule serves as a valuable building block in organic synthesis, with potential applications in the development of pharmaceuticals and other functional materials. A thorough understanding of its reactivity is crucial for its effective utilization.

Proposed Theoretical Modeling Workflow

To elucidate the reactivity of this compound, a robust computational chemistry workflow is proposed. This workflow, based on methodologies successfully applied to similar halogenated and carboxylated furans, will provide quantitative insights into the molecule's electronic structure and predict its behavior in chemical reactions.

G cluster_0 Computational Workflow mol_prep Molecular Geometry Optimization (e.g., DFT B3LYP/6-31G*) freq_calc Frequency Calculation (Confirm Minimum Energy) mol_prep->freq_calc reactivity_indices Calculation of Reactivity Descriptors (Fukui Functions, MEP) freq_calc->reactivity_indices ts_search Transition State Search (for proposed reactions) freq_calc->ts_search irc_calc Intrinsic Reaction Coordinate (IRC) (Confirm reaction path) ts_search->irc_calc energy_profile Energy Profile Generation (Activation & Reaction Energies) irc_calc->energy_profile

Caption: Proposed workflow for theoretical modeling.

Computational Methods

Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.[1] Specifically, the B3LYP functional with a 6-31G* basis set is a common and effective choice for optimizing geometries and calculating energies of similar heterocyclic systems.[1] More advanced basis sets, such as 6-311++G(d,p), can be employed for higher accuracy in single-point energy calculations. Solvent effects, which can be significant, should be modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).

Anticipated Reactivity and Key Reaction Pathways

The reactivity of this compound is governed by the electronic nature of the furan ring and its substituents. The following pathways are of primary interest for theoretical investigation.

Electrophilic Aromatic Substitution

Despite the presence of the deactivating carboxylic acid group, the furan ring is inherently electron-rich and can undergo electrophilic substitution. The bromine atom and the carboxylic acid group will direct incoming electrophiles. Theoretical modeling can predict the most favorable substitution site (likely the C5 position) by calculating the activation energies for electrophilic attack at each available carbon atom.

G reactant This compound + E+ pi_complex π-Complex Formation reactant->pi_complex ts1 Transition State 1 (σ-Complex Formation) pi_complex->ts1 sigma_complex σ-Complex (Wheland Intermediate) ts1->sigma_complex ts2 Transition State 2 (Proton Loss) sigma_complex->ts2 product Substituted Product + H+ ts2->product

Caption: Generalized electrophilic substitution pathway.

Nucleophilic Substitution

The bromine atom on the furan ring can be susceptible to nucleophilic substitution, particularly through palladium-catalyzed cross-coupling reactions, which are common for aryl halides.[2][3] Theoretical modeling can help in understanding the mechanism of such reactions, including oxidative addition and reductive elimination steps.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo standard transformations such as esterification, amidation, or reduction. While these reactions are well-established, theoretical modeling can provide insights into the transition states and the influence of the bromofuran moiety on the reactivity of the carboxyl group.

Quantitative Data from Theoretical Modeling

The following tables summarize the types of quantitative data that would be generated from the proposed theoretical study. This data is essential for comparing the reactivity at different sites of the molecule and for understanding reaction mechanisms.

Table 1: Calculated Molecular Properties

Property Value
Dipole Moment (Debye) Calculated Value
HOMO Energy (eV) Calculated Value
LUMO Energy (eV) Calculated Value

| HOMO-LUMO Gap (eV) | Calculated Value |

Table 2: Calculated Activation and Reaction Energies for Electrophilic Bromination at C5

Parameter Energy (kcal/mol)
Activation Energy (ΔG‡) Calculated Value

| Reaction Energy (ΔG) | Calculated Value |

Relevant Experimental Protocols

While a comprehensive experimental study on the reactivity of this compound is not available in a single source, protocols for its synthesis and for reactions of similar compounds provide a valuable reference.

Synthesis of this compound

A common laboratory synthesis involves the oxidation of 3-bromo-2-formylfuran.[4]

Procedure:

  • To a solution of 3-bromofuran-2-carbaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL), a solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is added dropwise at room temperature.[4]

  • The reaction mixture is stirred overnight.[4]

  • The mixture is then acidified by the addition of 1 M hydrochloric acid (300 mL) and extracted with ethyl acetate.[4]

  • The organic phase is washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.[4]

  • The crude product is purified by recrystallization from a hexane/ethyl acetate solvent mixture to yield this compound.[4]

Palladium-Catalyzed C-H Bond Arylation of 3-Bromofuran (A Related Reaction)

The following protocol for the arylation of 3-bromofuran demonstrates a key reactivity pattern for this class of compounds.[2]

Procedure:

  • A mixture of 3-bromofuran, an aryl bromide, Pd(OAc)2, and KOAc in DMA is prepared.[2]

  • The reaction is heated under an inert atmosphere.

  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to isolate the arylated furan product.[2]

Conclusion

The theoretical modeling approach detailed in this guide provides a powerful framework for predicting and understanding the reactivity of this compound. By combining DFT calculations with insights from established experimental protocols for related compounds, researchers can gain a comprehensive understanding of its chemical behavior. This knowledge is invaluable for the rational design of synthetic routes and the development of novel molecules with desired properties in the fields of medicinal chemistry and materials science. The proposed workflow and anticipated reactivity patterns serve as a foundational resource for future investigations into this versatile chemical entity.

References

Biological Activity Screening of Novel Bromofuran Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan and its fused heterocyclic derivatives, such as benzofurans, represent a core scaffold in a multitude of biologically active compounds. The introduction of a bromine atom to the furan or benzofuran nucleus can significantly modulate the compound's physicochemical properties, often enhancing its therapeutic potential. Bromofuran compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. This technical guide provides a comprehensive overview of the biological activity screening of novel bromofuran compounds, detailing experimental protocols, presenting quantitative data, and illustrating key cellular pathways and workflows.

Data Presentation: Biological Activities of Bromofuran Derivatives

The following tables summarize the in vitro biological activities of various novel bromofuran and bromobenzofuran derivatives against cancer cell lines and microbial strains.

Table 1: Anticancer Activity of Bromofuran and Bromobenzofuran Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)Reference
1c 7-Acetyl-2-(bromoacetyl)-5,6-dimethoxy-3-methylbenzofuranHeLa (Cervical Cancer)25[1]
K562 (Leukemia)30[1]
MOLT-4 (Leukemia)180[1]
1e 7-(Bromoacetyl)-5,6-dimethoxy-3-methylbenzofuran-2-carboxamideHeLa (Cervical Cancer)40[1]
K562 (Leukemia)35[1]
MOLT-4 (Leukemia)45[1]
2d Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylateHeLa (Cervical Cancer)85[1]
K562 (Leukemia)60[1]
MOLT-4 (Leukemia)70[1]
3a Methyl 6-(2,2-dibromo-1-hydroxyethyl)-5-methoxy-2-methylbenzofuran-3-carboxylateHeLa (Cervical Cancer)20[1]
K562 (Leukemia)25[1]
MOLT-4 (Leukemia)30[1]
3d Methyl 6-acetyl-2-(bromomethyl)-5-methoxybenzofuran-3-carboxylateHeLa (Cervical Cancer)35[1]
K562 (Leukemia)40[1]
MOLT-4 (Leukemia)30[1]
Compound 1 3-(Bromomethyl)-benzofuran derivativeK562 (Leukemia)5[2]
HL60 (Leukemia)0.1[2]
14c Bromo-derivative of benzofuran-based oxadiazoleHCT116 (Colon Cancer)3.27[3]

Table 2: Antimicrobial Activity of Brominated Furan Derivatives

Compound TypeMicrobial StrainMIC (µg/mL)Reference
Di-bromo substituted nitrovinylfuranStaphylococcus aureus (MRSA)<4[4]
Brominated furanone (GBr)Pseudomonas aeruginosa PA14-[5]
Pseudomonas aeruginosa INP-42-[5]
Pseudomonas aeruginosa INP-13-[5]
N-(3'-Acetylbiphenyl-4-yl)furan-2-carboxamide derivativeCarbapenem-resistant Acinetobacter baumannii (CRAB)6.25[6]
Carbapenem-resistant Enterobacter cloacae (CREC)6.25[6]
Carbapenem-resistant Klebsiella pneumoniae (CRKP)6.25[6]
Methicillin-resistant Staphylococcus aureus (MRSA)12.5[6]

Table 3: Anti-inflammatory Activity of Furan and Benzofuran Derivatives

CompoundAssayIC50 (µM)Reference
Aza-benzofuran derivative 1NO Production Inhibition (LPS-stimulated RAW 264.7)17.3[7]
Aza-benzofuran derivative 4NO Production Inhibition (LPS-stimulated RAW 264.7)16.5[7]
Piperazine/benzofuran hybrid 5dNO Production Inhibition (LPS-stimulated RAW 264.7)52.23[8]
1-(2-Trifluoromethylphenyl) imidazole (TRIM)nNOS Inhibition28.2[9]
iNOS Inhibition27.0[9]

Experimental Protocols

Detailed methodologies for key biological activity screening assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HeLa, K562, MOLT-4)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromofuran compounds in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism

  • Bromofuran compounds

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Protocol:

  • Compound Preparation: Prepare a stock solution of the bromofuran compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • LPS from E. coli

  • Bromofuran compounds

  • Griess reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the bromofuran compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with cells and LPS but no compound, and a blank group with cells only.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent Solution A, followed by 50 µL of Solution B. Incubate for 10 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a sodium nitrite standard curve. The inhibitory effect of the compound on NO production is expressed as the percentage of inhibition compared to the LPS-treated control. The IC50 value is the concentration of the compound that inhibits 50% of NO production.

Mandatory Visualizations

Experimental Workflows

experimental_workflow_anticancer cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation start Start: Novel Bromofuran Compounds cytotoxicity Cytotoxicity Assay (MTT) (e.g., HeLa, K562, MOLT-4) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 select_potent Select Potent Compounds ic50->select_potent pathway_analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK, PPAR-γ) select_potent->pathway_analysis apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) select_potent->apoptosis_assay cell_cycle Cell Cycle Analysis select_potent->cell_cycle animal_model Xenograft Animal Model pathway_analysis->animal_model apoptosis_assay->animal_model cell_cycle->animal_model efficacy Evaluate Tumor Growth Inhibition animal_model->efficacy toxicity Assess Toxicity animal_model->toxicity lead_compound Lead Compound Identification efficacy->lead_compound toxicity->lead_compound

Caption: Workflow for Anticancer Screening of Bromofuran Compounds.

experimental_workflow_antimicrobial start Start: Novel Bromofuran Compounds primary_screen Primary Screening (e.g., Disk Diffusion Assay) start->primary_screen select_active Select Active Compounds primary_screen->select_active mic_determination MIC Determination (Broth Microdilution) select_active->mic_determination mbc_determination MBC/MFC Determination mic_determination->mbc_determination mechanism_studies Mechanism of Action Studies (e.g., Cell Wall Synthesis Inhibition) mic_determination->mechanism_studies lead_compound Lead Compound Identification mbc_determination->lead_compound mechanism_studies->lead_compound

Caption: Workflow for Antimicrobial Screening of Bromofuran Compounds.

Signaling Pathways

MAPK_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Growth Factors / Stress receptor Receptor Tyrosine Kinase stimulus->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors bromofuran Bromofuran Compound bromofuran->raf Inhibition gene_expression Gene Expression (Proliferation, Differentiation, Apoptosis) transcription_factors->gene_expression PPARg_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bromofuran Bromofuran Compound (Ligand) pparg PPAR-γ bromofuran->pparg Activation heterodimer PPAR-γ / RXR Heterodimer pparg->heterodimer rxr RXR rxr->heterodimer ppre PPRE (Peroxisome Proliferator Response Element) heterodimer->ppre Binding gene_transcription Target Gene Transcription (Lipid Metabolism, Inflammation) ppre->gene_transcription

References

An In-Depth Technical Guide to 3-Bromofuran-2-carboxylic acid: Discovery and Synthetic History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromofuran-2-carboxylic acid, a halogenated heterocyclic compound. The document details its discovery and synthetic history, offering in-depth experimental protocols for its preparation. Key quantitative data, including physicochemical properties and spectroscopic information, are systematically presented in tabular format for clarity and comparative analysis. Furthermore, synthetic pathways are visually represented through diagrams to facilitate a deeper understanding of the chemical transformations involved. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, providing a foundational understanding of this important chemical entity.

Introduction

Furan-2-carboxylic acids and their derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. The introduction of a halogen atom, such as bromine, onto the furan ring can significantly modulate the molecule's physicochemical properties and biological activity. This compound, in particular, serves as a versatile building block in the synthesis of more complex molecules, including potential therapeutic agents. While a definitive seminal publication marking the "discovery" of this compound is not readily apparent in a singular, landmark paper, its synthesis and characterization are well-established within the broader context of the development of substituted furoic acids. This guide consolidates the available scientific literature to present a detailed account of its synthesis and properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

PropertyValueReference
Molecular Formula C₅H₃BrO₃[1]
Molecular Weight 190.98 g/mol [1]
CAS Number 14903-90-3[1]
Appearance Solid
Melting Point Not Reported
Boiling Point Not Reported
pKa Not Reported

Synthetic History and Methodologies

The synthesis of this compound has been approached through various routes, primarily involving the modification of pre-existing furan rings. This section details the most prominent and practical synthetic methods documented in the chemical literature.

Synthesis via Oxidation of 3-Bromofuran-2-carbaldehyde

One of the most direct and widely cited methods for the preparation of this compound involves the oxidation of 3-bromofuran-2-carbaldehyde. This method is advantageous due to the commercial availability of the starting aldehyde and the efficiency of the oxidation reaction.

A detailed experimental procedure for this synthesis is as follows[2]:

  • Reaction Setup: To a solution of tert-butanol (250 mL) containing 3-bromofuran-2-carboxaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL), a freshly prepared mixed solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is added slowly and dropwise at room temperature.

  • Reaction Execution: The reaction mixture is stirred overnight at room temperature.

  • Work-up and Isolation: The reaction is acidified by the addition of 1 M hydrochloric acid (300 mL). The resulting mixture is then extracted with ethyl acetate. The combined organic phases are washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude residue is washed with a mixture of hexane/ethyl acetate (5/1, v/v) and then recrystallized from a hexane/ethyl acetate solvent mixture to yield the pure this compound (20.3 g).

Diagram of the synthetic workflow for the oxidation of 3-Bromofuran-2-carbaldehyde:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-Bromofuran-2-carbaldehyde 3-Bromofuran-2-carbaldehyde Oxidation at Room Temperature Oxidation at Room Temperature 3-Bromofuran-2-carbaldehyde->Oxidation at Room Temperature Sodium Chlorite Sodium Chlorite Sodium Chlorite->Oxidation at Room Temperature Sodium Dihydrogen Phosphate Sodium Dihydrogen Phosphate Sodium Dihydrogen Phosphate->Oxidation at Room Temperature 2-Methyl-2-butene 2-Methyl-2-butene 2-Methyl-2-butene->Oxidation at Room Temperature tert-Butanol/Water tert-Butanol/Water tert-Butanol/Water->Oxidation at Room Temperature Acidification (HCl) Acidification (HCl) Oxidation at Room Temperature->Acidification (HCl) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Acidification (HCl)->Extraction (Ethyl Acetate) Washing and Drying Washing and Drying Extraction (Ethyl Acetate)->Washing and Drying Solvent Evaporation Solvent Evaporation Washing and Drying->Solvent Evaporation Washing (Hexane/EtOAc) Washing (Hexane/EtOAc) Solvent Evaporation->Washing (Hexane/EtOAc) Recrystallization Recrystallization Washing (Hexane/EtOAc)->Recrystallization This compound This compound Recrystallization->this compound G Furan-2-carboxylic acid Furan-2-carboxylic acid Lithiation Lithiation Furan-2-carboxylic acid->Lithiation n-BuLi, THF, -78 °C 3-Lithio-furan-2-carboxylate 3-Lithio-furan-2-carboxylate Lithiation->3-Lithio-furan-2-carboxylate Bromination Bromination 3-Lithio-furan-2-carboxylate->Bromination Electrophilic Bromine Source (e.g., NBS) This compound This compound Bromination->this compound

References

Potential Pharmacological Profile of 3-Bromo-2-Furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential pharmacological profile of 3-bromo-2-furoic acid. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural similarity to known nicotinic acetylcholine receptor (nAChR) ligands and its role as a key intermediate in the synthesis of selective α4β2 nAChR agonists strongly suggest its potential activity at these receptors. This document synthesizes available information on closely related analogs, outlines detailed experimental protocols for its characterization, and presents potential signaling pathways and experimental workflows to guide future research and drug development efforts. All quantitative data for related compounds is summarized for comparative analysis.

Introduction

3-Bromo-2-furoic acid is a halogenated derivative of 2-furoic acid. Furoic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Notably, 3-bromo-2-furoic acid serves as a crucial building block in the synthesis of novel compounds targeting the central nervous system, particularly selective agonists for the α4β2 nicotinic acetylcholine receptor.[1] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, making them a prime target for therapeutic intervention. Given its precursor status, understanding the intrinsic pharmacological properties of 3-bromo-2-furoic acid is essential for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-bromo-2-furoic acid is presented in Table 1. These properties are crucial for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueReference
Molecular Formula C₅H₃BrO₃[2]
Molecular Weight 190.98 g/mol [2]
Appearance Colorless or light yellow crystal[3]
Solubility Partially soluble in water; Soluble in ethanol, acetone, and benzene[3]
Melting Point 127-129 °C[1]
pKa (Predicted) 2.77 ± 0.20[1]

Potential Pharmacological Target: Nicotinic Acetylcholine Receptors

Based on its use as a synthetic intermediate for α4β2 nAChR agonists, the primary pharmacological targets for 3-bromo-2-furoic acid are hypothesized to be nicotinic acetylcholine receptors.[1] nAChRs are ligand-gated ion channels that are widely distributed throughout the central and peripheral nervous systems. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain.

While no direct binding data for 3-bromo-2-furoic acid has been identified, data for the closely related analog, 2-furoic acid (2-FA), provides a valuable reference point (Table 2).

CompoundReceptor SubtypeAssay TypeRadioligandKᵢ (nM)Reference
2-Furoic Acid (2-FA)α4β2 nAChRCompetition Binding[¹²⁵I]-Epibatidine100,000

Note: The high Kᵢ value for 2-furoic acid suggests low affinity for the α4β2 nAChR. The introduction of a bromine atom at the 3-position in 3-bromo-2-furoic acid is expected to significantly alter its electronic and steric properties, potentially leading to a different binding affinity. Halogen atoms can participate in halogen bonding and other interactions that may enhance binding to the receptor.

Postulated Signaling Pathway

The activation of α4β2 nAChRs by an agonist leads to the opening of the ion channel, allowing the influx of cations, primarily Na⁺ and Ca²⁺. This influx results in depolarization of the neuronal membrane and the activation of various downstream signaling cascades.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling 3-Bromo-2-furoic_acid 3-Bromo-2-furoic acid (Hypothetical Agonist) nAChR α4β2 nAChR 3-Bromo-2-furoic_acid->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Neurotransmitter_Release Neurotransmitter Release (e.g., Dopamine, Acetylcholine) Depolarization->Neurotransmitter_Release PKC Protein Kinase C Activation Ca_Influx->PKC MAPK MAPK/ERK Pathway Activation PKC->MAPK CREB CREB Phosphorylation MAPK->CREB Gene_Expression Altered Gene Expression (e.g., Neurotrophic Factors) CREB->Gene_Expression

Figure 1: Postulated signaling pathway for 3-bromo-2-furoic acid at α4β2 nAChRs.

Recommended Experimental Protocols

To elucidate the pharmacological profile of 3-bromo-2-furoic acid, a series of in vitro experiments are recommended.

Radioligand Binding Assays

These assays are crucial for determining the binding affinity (Kᵢ) of 3-bromo-2-furoic acid to nAChR subtypes.

5.1.1. [³H]-Epibatidine Competition Binding Assay for α4β2 nAChRs

  • Objective: To determine the binding affinity (Kᵢ) of 3-bromo-2-furoic acid for the α4β2 nAChR.

  • Materials:

    • HEK293 cells stably expressing human α4β2 nAChRs.

    • [³H]-Epibatidine (radioligand).

    • Nicotine (for non-specific binding determination).

    • 3-Bromo-2-furoic acid (test compound).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • Wash buffer (ice-cold binding buffer).

    • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethylenimine.

    • Scintillation cocktail.

  • Procedure:

    • Prepare cell membranes from HEK293-α4β2 cells.

    • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Epibatidine (typically at its Kₐ value), and varying concentrations of 3-bromo-2-furoic acid.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of nicotine, e.g., 300 µM).

    • Initiate the binding reaction by adding the cell membrane preparation.

    • Incubate at room temperature for 2-4 hours to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of 3-bromo-2-furoic acid.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Detection cluster_3 Data Analysis A Prepare α4β2 Membranes C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Reagents ([³H]-Epibatidine, Test Compound) B->C D Rapid Filtration C->D E Wash Filters D->E F Scintillation Counting E->F G Calculate Specific Binding F->G H Determine IC₅₀ G->H I Calculate Kᵢ H->I G cluster_0 Oocyte Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis A Inject Xenopus Oocytes with nAChR cRNA B Incubate for Receptor Expression A->B C Mount Oocyte in TEVC Chamber B->C D Impale with Electrodes & Clamp Voltage C->D E Apply Test Compound/Agonist D->E F Record Membrane Current E->F G Generate Concentration-Response Curves F->G H Determine EC₅₀/IC₅₀ and Efficacy G->H

References

Quantum Chemical Calculations of 3-Bromofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations to elucidate the molecular properties of 3-bromofuran-2-carboxylic acid. Due to the limited availability of specific published computational studies on this molecule, this document outlines a robust, state-of-the-art methodology based on established computational chemistry protocols successfully applied to analogous furan and benzofuran derivatives. The data presented herein is illustrative and serves as a template for expected results from such a study.

Introduction

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science.[1][2] Understanding its three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to obtain these insights at the atomic level.[3][4]

This guide details the theoretical background, computational workflow, and expected outcomes of a comprehensive quantum chemical study of this compound.

Computational Methodology

The computational investigation of this compound would be performed using a widely recognized quantum chemistry software package like Gaussian, ORCA, or Spartan. The typical methodological approach is outlined below.

2.1. Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation. A common and reliable method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p).[3] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs on the oxygen and bromine atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in bonds.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be compared with experimental data for validation of the computational model.

2.3. Electronic Property Calculations

Several key electronic properties can be calculated to understand the molecule's reactivity and charge distribution:

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Experimental Protocols

To validate the computational results, experimental spectroscopic data would be essential. The following are standard protocols for acquiring this data.

FT-IR Spectroscopy Protocol

  • Sample Preparation (ATR): A small amount of solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: An FT-IR spectrometer is used to collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the proposed quantum chemical calculations. The values presented are illustrative and based on typical bond lengths and angles for similar molecular fragments.

Table 1: Illustrative Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond LengthC2-C31.39 Å
C3-Br1.88 Å
C2-C(O)OH1.48 Å
C=O1.22 Å
O-H0.97 Å
O1-C21.36 Å
O1-C51.38 Å
Bond AngleC2-C3-Br128.5°
C3-C2-C(O)OH125.0°
O=C-OH122.0°
C2-O1-C5108.0°
Dihedral AngleBr-C3-C2-C(O)OH180.0°
C3-C2-C(O)-O0.0°

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments

Frequency (cm⁻¹) Vibrational Mode
~3450O-H stretch (carboxylic acid)
~3100C-H stretch (furan ring)
~1720C=O stretch (carboxylic acid)
~1580C=C stretch (furan ring)
~1250C-O stretch (carboxylic acid)
~1050C-O-C stretch (furan ring)
~650C-Br stretch

Visualizations

Computational Workflow

G cluster_input Input cluster_calc Quantum Chemical Calculations cluster_output Output mol_structure This compound Initial Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation (MEP, FMO, NBO) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR, Raman) freq_calc->vib_spec elec_data Electronic Properties (Reactivity, Charge Distribution) elec_prop->elec_data

Caption: Computational workflow for this compound.

Relationships between Molecular Structure and Calculated Properties

G cluster_properties Calculated Properties mol Molecular Structure (this compound) energetic Energetic Properties (Total Energy, HOMO-LUMO Gap) mol->energetic structural Structural Properties (Bond Lengths, Bond Angles) mol->structural spectroscopic Spectroscopic Properties (Vibrational Frequencies) mol->spectroscopic electronic Electronic Properties (MEP, NBO Charges) mol->electronic energetic->electronic influences structural->spectroscopic determines

References

Methodological & Application

Synthesis of 3-Bromofuran-2-carboxylic Acid: A Detailed Protocol for the Oxidation of 3-Bromofuran-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 3-bromofuran-2-carboxylic acid from its corresponding aldehyde, 3-bromofuran-2-carbaldehyde. The described method utilizes a sodium chlorite oxidation, a mild and efficient technique for the conversion of aldehydes to carboxylic acids, particularly suitable for sensitive heterocyclic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental procedures, data presentation, and a visual workflow to ensure reproducible results.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis via the oxidation of 3-bromofuran-2-carbaldehyde is a critical transformation. The furan ring is susceptible to degradation under harsh oxidative conditions, necessitating a mild and selective method. The Pinnick oxidation, which employs sodium chlorite (NaClO₂) in the presence of a chlorine scavenger, has proven to be an effective strategy for this conversion, offering high yields and operational simplicity. This protocol details a robust procedure for this synthesis, outlining the reaction setup, workup, and purification.

Reaction Scheme

The overall reaction involves the oxidation of the aldehyde functional group of 3-bromofuran-2-carbaldehyde to a carboxylic acid using sodium chlorite as the oxidizing agent. 2-Methyl-2-butene is used as a scavenger to quench the reactive byproduct, hypochlorite.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

  • 3-Bromofuran-2-carbaldehyde

  • Sodium chlorite (NaClO₂, 80%)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

3.3. Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 25.0 g of 3-bromofuran-2-carbaldehyde and 45.4 mL of 2-methyl-2-butene in 250 mL of tert-butanol.[1]

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of 40.5 g of 80% sodium chlorite and 51.5 g of sodium dihydrogen phosphate in 350 mL of water.[1]

  • Reaction Execution: To the stirred solution of the aldehyde, slowly add the freshly prepared oxidant solution dropwise at room temperature using a dropping funnel.[1]

  • Reaction Monitoring: Allow the reaction mixture to stir overnight at room temperature.[1]

  • Workup - Acidification and Extraction: After overnight stirring, acidify the reaction mixture by adding 300 mL of 1 M hydrochloric acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.[1]

  • Workup - Washing and Drying: Wash the combined organic extracts with saturated brine. Dry the organic layer over anhydrous magnesium sulfate.[1]

  • Workup - Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]

  • Purification: Wash the resulting residue with a hexane/ethyl acetate mixture (5/1, v/v). Recrystallize the crude product from a hexane/ethyl acetate solvent mixture to yield pure this compound.[1]

Data Presentation

The following table summarizes the quantitative data from a representative synthesis.

ParameterValueReference
Starting Material (3-Bromofuran-2-carbaldehyde)25.0 g[1]
Sodium Chlorite (80%)40.5 g[1]
Sodium Dihydrogen Phosphate51.5 g[1]
2-Methyl-2-butene45.4 mL[1]
tert-Butanol250 mL[1]
Water350 mL[1]
Product Yield (this compound)20.3 g[1]
Characterization Data (¹H NMR, 300 MHz, CDCl₃)
δ 7.58 (d, J=1.9 Hz, 1H)[1]
δ 6.66 (d, J=1.9 Hz, 1H)[1]

Visualizations

5.1. Experimental Workflow

experimental_workflow start_end start_end process process reagent reagent product product start Start dissolve Dissolve Aldehyde & Scavenger in t-BuOH start->dissolve react Combine and Stir Overnight at RT dissolve->react prepare_oxidant Prepare Aqueous Oxidant Solution prepare_oxidant->react workup Acidify, Extract, Wash & Dry react->workup concentrate Concentrate Under Reduced Pressure workup->concentrate purify Wash and Recrystallize concentrate->purify product_node 3-Bromofuran-2- carboxylic acid purify->product_node end End product_node->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium chlorite is a strong oxidizing agent and should be handled with care.

  • Avoid contact of all chemicals with skin and eyes.

Conclusion

The protocol described herein provides a reliable and efficient method for the synthesis of this compound from 3-bromofuran-2-carbaldehyde. The use of sodium chlorite under mild conditions ensures a high yield of the desired product while preserving the integrity of the furan ring. This application note serves as a valuable resource for chemists requiring a practical and reproducible procedure for this important synthetic transformation.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Substituted Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient synthesis of substituted benzofuran-2-carboxylic acids utilizing microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced reaction control. The protocols outlined below are particularly relevant for the rapid generation of compound libraries in drug discovery and development programs.

Introduction

Benzofuran-2-carboxylic acids are a pivotal class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and pharmaceuticals. Their derivatives have shown a wide range of therapeutic activities, making their efficient synthesis a key focus in medicinal chemistry. Traditional synthetic methods often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful tool to overcome these limitations, enabling rapid and high-yielding access to these valuable compounds.

This document details two primary microwave-assisted methods for the synthesis of substituted benzofuran-2-carboxylic acids: the Perkin rearrangement of 3-halocoumarins and the palladium-catalyzed Sonogashira coupling followed by cyclization.

Method 1: Microwave-Assisted Perkin Rearrangement of 3-Halocoumarins

The Perkin rearrangement of 3-halocoumarins is a robust method for the synthesis of benzofuran-2-carboxylic acids.[1] Microwave irradiation dramatically accelerates this base-catalyzed ring contraction, reducing reaction times from hours to minutes while achieving excellent yields.[1]

Experimental Protocol

Materials:

  • Substituted 3-bromocoumarin

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, for work-up)

  • Microwave reactor

Procedure:

  • To a microwave reaction vessel, add the substituted 3-bromocoumarin (1.0 eq).

  • Add ethanol as the solvent.

  • Add sodium hydroxide (3.0 eq).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C with stirring.[1]

  • After the reaction is complete (monitored by TLC), allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a beaker.

  • Acidify the mixture with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid product.[1]

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Data Presentation
EntrySubstituent on CoumarinProductYield (%)Reaction Time (min)
14-Methyl-6,7-dimethoxy5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid995
26,7-Dimethoxy5,6-Dimethoxy-benzofuran-2-carboxylic acid985
34-Methyl-6-methoxy5-Methoxy-3-methyl-benzofuran-2-carboxylic acid975
46-Methoxy5-Methoxy-benzofuran-2-carboxylic acid965

Table 1: Yields of substituted benzofuran-2-carboxylic acids synthesized via microwave-assisted Perkin rearrangement. Data sourced from[1].

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation A 3-Bromocoumarin Vessel Microwave Vessel A->Vessel B Ethanol B->Vessel C NaOH C->Vessel MW Microwave Reactor (300W, 79°C, 5 min) Vessel->MW Irradiate Cool Cool to RT MW->Cool Acidify Acidify with HCl Cool->Acidify Filter Vacuum Filtration Acidify->Filter Product Benzofuran-2-carboxylic Acid Filter->Product

Workflow for Microwave-Assisted Perkin Rearrangement.

Method 2: Microwave-Assisted One-Pot Three-Component Synthesis

This method provides a highly efficient route to 2,3-disubstituted benzofurans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions.[2] The use of microwave irradiation is crucial for minimizing side products and reducing reaction times.[2] While this method directly yields a substituted benzofuran, subsequent hydrolysis of an ester group at the 2-position (if incorporated in the alkyne) can provide the desired carboxylic acid.

Experimental Protocol

Materials:

  • 2-Iodophenol

  • Terminal alkyne (e.g., ethyl propiolate to introduce the carboxylic acid precursor)

  • Aryl iodide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Solvent (e.g., Acetonitrile)

  • Microwave reactor

Procedure:

Step 1: Sonogashira Coupling

  • In a microwave vial, combine the 2-iodophenol (1.0 eq), terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq).

  • Add the solvent (acetonitrile) and the base (Et₃N, 2.0 eq).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a suitable temperature (e.g., 60-80°C) for a short duration (e.g., 10-30 minutes) to facilitate the initial coupling.[2]

Step 2: Cyclization and Second Coupling

  • To the same reaction mixture, add the aryl iodide (1.2 eq).

  • Reseal the vial and continue microwave irradiation at a higher temperature (e.g., 120-150°C) for an additional period (e.g., 20-40 minutes) to promote cyclization and the second coupling reaction.

Step 3: Work-up and Purification

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 2,3-disubstituted benzofuran.

Step 4: Hydrolysis to Carboxylic Acid (if applicable)

  • If an ester was used as the terminal alkyne, dissolve the purified product in a mixture of THF and water.

  • Add an excess of a base such as lithium hydroxide (LiOH).

  • Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with HCl and extract the product with an organic solvent.

  • Dry and concentrate the organic layer to yield the final benzofuran-2-carboxylic acid.

Data Presentation
Entry2-IodophenolTerminal AlkyneAryl IodideProductYield (%)
12-IodophenolPhenylacetylene4-Iodotoluene2-Phenyl-3-(p-tolyl)benzofuran85
24-Methoxy-2-iodophenol1-HexyneIodobenzene5-Methoxy-2-butyl-3-phenylbenzofuran78
32-IodophenolEthyl propiolate4-IodoanisoleEthyl 3-(4-methoxyphenyl)benzofuran-2-carboxylate82

Table 2: Examples of 2,3-disubstituted benzofurans synthesized via a one-pot, three-component microwave-assisted method. Data is representative of yields reported in similar Sonogashira-based syntheses.[2]

Logical Workflow Diagram

G Start 2-Iodophenol + Terminal Alkyne Step1 Microwave-Assisted Sonogashira Coupling (Pd/Cu catalysis) Start->Step1 Intermediate1 2-(Alkynyl)phenol Intermediate Step1->Intermediate1 Step2 Microwave-Assisted Intramolecular Cyclization & C-C Coupling Intermediate1->Step2 ArylIodide Aryl Iodide ArylIodide->Step2 ProductEster 2,3-Disubstituted Benzofuran Ester Step2->ProductEster Step3 Base Hydrolysis (e.g., LiOH) ProductEster->Step3 FinalProduct 2,3-Disubstituted Benzofuran-2-carboxylic Acid Step3->FinalProduct

Logical workflow for the three-component synthesis.

Concluding Remarks

Microwave-assisted synthesis provides a rapid, efficient, and often higher-yielding alternative to conventional methods for the preparation of substituted benzofuran-2-carboxylic acids. These protocols can be readily adapted for the synthesis of a diverse range of derivatives, making them highly valuable for applications in medicinal chemistry and drug development. The significant reduction in reaction times allows for high-throughput synthesis, accelerating the discovery and optimization of new chemical entities.

References

Application Note: A Robust Protocol for the Esterification of 3-Bromofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its derivatives, particularly esters, serve as key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. This document provides a detailed protocol for the efficient esterification of this compound. The primary method detailed is the Fischer-Speier esterification, a reliable and widely used acid-catalyzed reaction.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Fischer esterification of this compound with methanol and ethanol to yield the corresponding methyl and ethyl esters. These values are representative and may be optimized for specific laboratory conditions and scales.

ParameterMethyl Ester SynthesisEthyl Ester Synthesis
Starting Material This compoundThis compound
Alcohol (Reagent) Methanol (Excess)Ethanol (Excess)
Catalyst Concentrated Sulfuric Acid (H₂SO₄)Concentrated Sulfuric Acid (H₂SO₄)
Catalyst Loading 2-5 mol%2-5 mol%
Temperature Reflux (approx. 65°C)Reflux (approx. 78°C)
Reaction Time 4-8 hours6-12 hours
Typical Yield > 90%> 85%
Work-up Aqueous basic wash, extractionAqueous basic wash, extraction
Purification Recrystallization or Column ChromatographyRecrystallization or Column Chromatography

Experimental Protocol: Fischer Esterification

This protocol describes the synthesis of methyl 3-bromofuran-2-carboxylate. The same procedure can be followed using ethanol to synthesize the ethyl ester, adjusting the reflux temperature accordingly.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Addition of Alcohol: Add an excess of anhydrous methanol (10-20 eq) to the flask. The carboxylic acid may not fully dissolve at this stage.

  • Catalyst Addition: While stirring the suspension, carefully and slowly add concentrated sulfuric acid (0.02-0.05 eq) dropwise. The addition is exothermic.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol) using a heating mantle or oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is neutral or slightly basic.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 50 mL for a 1g scale reaction).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Isolation and Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Safety Precautions:

  • Handle concentrated sulfuric acid with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Methanol and extraction solvents are flammable; avoid open flames.

  • Perform all operations in a well-ventilated fume hood.

Visualizations

Diagram 1: Fischer Esterification Workflow

Fischer_Esterification_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Combine this compound and Methanol add_catalyst Add H₂SO₄ Catalyst start->add_catalyst reflux Heat to Reflux add_catalyst->reflux monitor Monitor by TLC/HPLC reflux->monitor quench Quench with Water & Neutralize with NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine & Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure Ester Product purify->product

Caption: Workflow for the esterification of this compound.

Diagram 2: Fischer Esterification Mechanism

Fischer_Esterification_Mechanism carboxylic_acid Carboxylic Acid (R-COOH) protonated_carbonyl Protonated Carbonyl carboxylic_acid->protonated_carbonyl + H⁺ tetrahedral_intermediate Tetrahedral Intermediate protonated_carbonyl->tetrahedral_intermediate + R'-OH tetrahedral_intermediate->p1 - H⁺ protonated_ester Protonated Ester ester Ester (R-COOR') protonated_ester->ester - H⁺ alcohol Alcohol (R'-OH) water Water (H₂O) p1->p2 + H⁺ p2->protonated_ester - H₂O

Caption: The catalytic mechanism of Fischer-Speier esterification.

References

Application Notes and Protocols for Amide Coupling Reactions Using 3-Bromofuran-2-carboxylic Acid and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the amide coupling of 3-Bromofuran-2-carboxylic acid with various amines using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. These protocols are intended for use by researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Amide bond formation is a cornerstone reaction in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] The coupling of carboxylic acids and amines to form amides is frequently mediated by activating agents to overcome the inherent low reactivity and competing acid-base reactions.[1] HATU has emerged as a highly efficient and widely used coupling reagent, particularly valued for its ability to facilitate rapid reactions, minimize racemization of chiral centers, and couple sterically hindered substrates.[1][3]

3-Bromofuran-2-carboxamides are valuable structural motifs in medicinal chemistry due to the diverse biological activities associated with furan-containing compounds. The bromine atom on the furan ring also serves as a versatile handle for further synthetic transformations, such as cross-coupling reactions, allowing for the generation of diverse compound libraries for drug discovery. This document outlines the effective use of HATU for the synthesis of a variety of 3-bromofuran-2-carboxamides.

Reaction Principle

The HATU-mediated amide coupling proceeds through the activation of the carboxylic acid. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate. This activated ester is then readily susceptible to nucleophilic attack by an amine to form the desired amide bond, regenerating the HOAt byproduct. The pyridine nitrogen in the HOAt moiety is believed to contribute to the high efficiency of HATU through anchimeric assistance.

Quantitative Data Summary

Carboxylic AcidAmineBaseSolventTime (h)Yield (%)
This compoundAmmonium ChlorideDIPEADMF12Moderate
Benzofuran-2-carboxylic acid8-AminoquinolineDIPEACH₂Cl₂573
Boc-protected valine4-Amino-N-(4-methoxybenzyl)benzamideDIPEADMF538
2-(6-chloro-5-methylpyridin-3-yl)acetic acid1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanoneDIEADMF1682

Note: Yields are for isolated products. Reactions are typically performed at room temperature unless otherwise specified. The data for analogous systems are provided to indicate the general applicability and expected outcomes of HATU coupling with heterocyclic carboxylic acids.

Experimental Protocols

General Protocol for HATU-mediated Amide Coupling of this compound

This protocol provides a general procedure for the synthesis of 3-bromofuran-2-carboxamides. The specific quantities of reagents should be calculated based on the molecular weight of the starting materials.

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc) or other suitable organic solvent for extraction

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and HATU (1.1 eq).

  • Dissolution: Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF, 5-10 mL per mmol of carboxylic acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add the base (DIPEA or TEA, 2.0-3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x), water (2 x), and brine (1 x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromofuran-2-carboxamide.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh this compound, HATU, and Amine solvent Add anhydrous solvent (e.g., DMF) reagents->solvent activation Cool to 0 °C Add Base (DIPEA/TEA) Stir for 15-30 min solvent->activation Transfer amine_add Add Amine activation->amine_add stir Stir at room temperature (2-16 h) amine_add->stir extraction Aqueous Work-up (EtOAc, NaHCO₃, Brine) stir->extraction Transfer drying Dry organic layer (MgSO₄/Na₂SO₄) extraction->drying purification Concentrate and Purify (Column Chromatography) drying->purification product product purification->product Pure Amide Product

Caption: General workflow for the HATU-mediated synthesis of 3-bromofuran-2-carboxamides.

Signaling Pathway/Logical Relationship

reaction_mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation acid This compound carboxylate Carboxylate Anion acid->carboxylate + Base base Base (DIPEA/TEA) active_ester OAt-Active Ester carboxylate->active_ester + HATU hatu HATU amide 3-Bromofuran-2-carboxamide active_ester->amide + Amine amine Amine (R-NH₂)

Caption: Simplified mechanism of HATU-mediated amide coupling.

References

Application Notes and Protocols for 3-Bromofuran-2-carboxylic acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromofuran-2-carboxylic acid in various palladium-catalyzed cross-coupling reactions. Due to the nature of the substrate, a preliminary esterification step is typically required for successful coupling. This document details the rationale, protocols for this initial transformation, and subsequent cross-coupling methodologies.

Introduction: The Utility of the Furan Moiety and the Role of Cross-Coupling

The furan ring is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and pharmaceuticals. The ability to functionalize the furan core at specific positions is crucial for developing novel compounds with tailored properties. This compound serves as a versatile starting material, offering two distinct functional handles for chemical modification. Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and their application to furan derivatives has significantly expanded the accessible chemical space.

A critical consideration when using this compound in palladium-catalyzed cross-coupling is the presence of the acidic carboxylic acid proton. This proton can interfere with the catalytic cycle, which often employs basic conditions and organometallic intermediates. Therefore, it is standard practice to protect the carboxylic acid, typically as a methyl or ethyl ester, prior to the cross-coupling reaction.

Preliminary Step: Esterification of this compound

Prior to its use in most palladium-catalyzed cross-coupling reactions, this compound should be converted to its corresponding ester. The methyl ester is a common choice.

Experimental Protocol: Methylation of this compound

This protocol is adapted from literature procedures for the esterification of similar substrates.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃), pulverized

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF), dry

  • Ammonium chloride (NH₄Cl), saturated solution

  • Water (H₂O)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add dry DMF to dissolve the starting material.

  • Add pulverized potassium carbonate (10.0 eq).

  • To this suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir overnight.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude methyl 3-bromofuran-2-carboxylate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted furans. The reaction is typically performed on methyl or ethyl 3-bromofuran-2-carboxylate.

Application Notes:

The Suzuki-Miyaura coupling of methyl 3-bromofuran-2-carboxylate with a variety of aryl- and heteroarylboronic acids can be achieved in good to excellent yields. The choice of palladium catalyst, ligand, and base is crucial for reaction efficiency. Catalyst systems based on Pd₂(dba)₃ with a suitable phosphine ligand and an inorganic base like K₂CO₃ have proven effective. The reaction is generally tolerant of a wide range of functional groups on the boronic acid coupling partner.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryCoupling Partner (Boronic Acid)Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2 eq)Toluene/H₂O100>95 (conversion)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Dioxane/H₂O90Not Reported
3(2-hydroxymethyl)phenylboronic acidPd₂(dba)₃ (2.5)RuPhos (5)K₂CO₃ (2 eq)Toluene/H₂O100>95 (conversion)

Note: The data in this table is based on general procedures and screening results from the literature. Specific yields will vary depending on the exact substrates and reaction optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-bromofuran-2-carboxylate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, RuPhos, or triphenylphosphine)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add methyl 3-bromofuran-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • In a separate vial, prepare the catalyst system by mixing Pd₂(dba)₃ and the appropriate phosphine ligand in the reaction solvent.

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the solvent to the flask, followed by the catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_esterification Preliminary Step cluster_suzuki Suzuki-Miyaura Coupling start This compound ester Methyl 3-bromofuran-2-carboxylate start->ester CH3I, K2CO3 DMF, 50°C product 3-Aryl-furan-2-carboxylate ester->product ArB(OH)2, Pd Catalyst Base, Heat

Caption: Workflow for Suzuki-Miyaura coupling of this compound.

Other Palladium-Catalyzed Cross-Coupling Reactions (General Application Notes)

Heck Reaction

The Heck reaction would couple methyl 3-bromofuran-2-carboxylate with an alkene to form a 3-alkenylfuran-2-carboxylate.

General Considerations:

  • Catalyst: Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common catalysts.

  • Base: A mild inorganic base like NaOAc or an organic base like Et₃N is typically used.

  • Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are common.

  • Additives: Phase-transfer catalysts like TBAB can be beneficial in some cases.

Sonogashira Coupling

This reaction would involve the coupling of methyl 3-bromofuran-2-carboxylate with a terminal alkyne to yield a 3-alkynylfuran-2-carboxylate.

General Considerations:

  • Catalyst System: A dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is traditionally used.

  • Base: An amine base such as triethylamine or diisopropylamine is required, often serving as the solvent as well.

  • Solvent: THF or DMF can also be used as solvents.

  • Copper-free conditions: Modern protocols often utilize copper-free conditions to avoid homocoupling of the alkyne.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination would enable the synthesis of 3-aminofuran-2-carboxylates by coupling methyl 3-bromofuran-2-carboxylate with a primary or secondary amine.

General Considerations:

  • Catalyst and Ligand: The choice of phosphine ligand is critical and depends on the amine coupling partner. Bulky, electron-rich ligands such as Xantphos, BINAP, or those from the Buchwald and Hartwig ligand families are often employed with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) being common choices.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used.

Cross_Coupling_Pathways cluster_products Potential Products start Methyl 3-bromofuran-2-carboxylate suzuki_prod 3-Aryl-furan-2-carboxylate start->suzuki_prod Suzuki-Miyaura heck_prod 3-Alkenyl-furan-2-carboxylate start->heck_prod Heck sonogashira_prod 3-Alkynyl-furan-2-carboxylate start->sonogashira_prod Sonogashira buchwald_prod 3-Amino-furan-2-carboxylate start->buchwald_prod Buchwald-Hartwig

Caption: Potential cross-coupling pathways for methyl 3-bromofuran-2-carboxylate.

Decarboxylative Cross-Coupling: An Alternative Approach

While less documented for this specific substrate, decarboxylative cross-coupling presents a potential alternative strategy that could utilize this compound directly, without the need for prior esterification. In such a reaction, the carboxylic acid group itself would be replaced. However, the bromine atom at the 3-position is the more typical site for palladium-catalyzed cross-coupling. A decarboxylative coupling would likely require specific catalysts and conditions that favor the activation of the C-COOH bond over the C-Br bond, or a sequential process. Researchers interested in this approach should consult literature on the decarboxylative coupling of heteroaromatic carboxylic acids.

Safety and Handling

Standard laboratory safety precautions should be followed when handling all chemicals. Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. An inert atmosphere is required for most palladium-catalyzed reactions to prevent catalyst degradation.

Synthesis of Bioactive Heterocycles from 3-Bromo-2-Furoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive heterocyclic compounds, utilizing 3-bromo-2-furoic acid as a versatile starting material. The methodologies outlined focus on the construction of fused heterocyclic systems, particularly furo[3,2-b]pyridines and furo[2,3-d]pyrimidines, which have demonstrated significant potential as anticancer and antimicrobial agents.

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The furan nucleus, in particular, is a privileged scaffold found in numerous bioactive natural products and synthetic drugs. 3-Bromo-2-furoic acid is an attractive and readily available starting material for the synthesis of novel heterocycles. Its carboxylic acid moiety can be derivatized to introduce various functionalities, while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This document details synthetic pathways to access potent bioactive molecules and provides protocols for their synthesis and biological evaluation.

Synthetic Pathways

The synthesis of bioactive heterocycles from 3-bromo-2-furoic acid can be strategically designed in a multi-step sequence. A general workflow involves initial modification of the carboxylic acid group, followed by a palladium-catalyzed cross-coupling reaction to introduce a key structural element, and finally, an intramolecular cyclization to construct the desired heterocyclic ring system.

Synthetic_Workflow A 3-Bromo-2-furoic Acid B Esterification/Amidation A->B  Step 1 C Methyl 3-bromo-2-furoate / 3-Bromo-2-furamide B->C D Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira) C->D  Step 2 E Coupled Intermediate D->E F Intramolecular Cyclization E->F  Step 3 G Bioactive Heterocycle (e.g., Furo[3,2-b]pyridine) F->G

Caption: General synthetic workflow from 3-bromo-2-furoic acid.

Application Note 1: Synthesis of Furo[3,2-b]pyridine Derivatives with Anticancer Activity

This section details a synthetic approach to obtain furo[3,2-b]pyridine derivatives, which have shown promising cytotoxic activity against various cancer cell lines. The key steps involve the Sonogashira coupling of a 3-bromo-2-furoate derivative with a terminal alkyne, followed by an intramolecular cyclization.

Signaling Pathway

Furo[3,2-b]pyridine derivatives have been identified as potent inhibitors of Cdc-like kinases (CLKs). These kinases are involved in the regulation of pre-mRNA splicing, a process often dysregulated in cancer. By inhibiting CLKs, these compounds can disrupt the production of essential proteins for cancer cell survival, leading to apoptosis and cell cycle arrest.

Signaling_Pathway cluster_0 Cell Nucleus Furo[3,2-b]pyridine Furo[3,2-b]pyridine CLKs CLKs Furo[3,2-b]pyridine->CLKs Inhibition Pre-mRNA Splicing Pre-mRNA Splicing CLKs->Pre-mRNA Splicing Regulation Mature mRNA Mature mRNA Pre-mRNA Splicing->Mature mRNA Apoptosis Apoptosis Pre-mRNA Splicing->Apoptosis Dysregulation leads to reduced apoptosis Protein Synthesis Protein Synthesis Mature mRNA->Protein Synthesis Cell Proliferation Cell Proliferation Protein Synthesis->Cell Proliferation

Caption: Inhibition of CLKs by Furo[3,2-b]pyridine derivatives.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative furo[3,2-b]pyridine and related furo[2,3-b]pyridine derivatives against various human cancer cell lines, with IC50 values indicating the concentration required for 50% inhibition of cell growth.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Furo[2,3-b]pyridine derivative 7 Neuro-2aNeuroblastoma5.8[1]
Furo[2,3-b]pyridine derivative 12a Neuro-2aNeuroblastoma3.6[1]
Furo[3,2-b]indole derivative 10a A498Renal CancerNot Specified[2]
Doxorubicin (Control) MCF-7Breast Cancer~2.35 - 4.57[3]
Doxorubicin (Control) HCT-116Colon Cancer~2.11[3]
Doxorubicin (Control) HeLaCervical Cancer~2.35[3]
Experimental Protocols

This protocol describes the esterification of 3-bromo-2-furoic acid.

  • Materials: 3-bromo-2-furoic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂), Round-bottom flask, Reflux condenser, Magnetic stirrer, Heating mantle.

  • Procedure:

    • To a solution of 3-bromo-2-furoic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 30 minutes and then heat to reflux for 4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 3-bromo-2-furoate.

This protocol details the palladium-catalyzed coupling of the furoate with a terminal alkyne.[4][5]

  • Materials: Methyl 3-bromo-2-furoate, Terminal alkyne (e.g., phenylacetylene), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Triethylamine (Et₃N), Dimethylformamide (DMF, anhydrous), Schlenk flask, Inert gas supply (Argon or Nitrogen).

  • Procedure:

    • To a Schlenk flask, add methyl 3-bromo-2-furoate (1.0 eq), Pd(CF₃COO)₂ (0.025 eq), PPh₃ (0.05 eq), and CuI (0.05 eq) under an inert atmosphere.

    • Add anhydrous DMF and triethylamine, followed by the terminal alkyne (1.2 eq).

    • Heat the reaction mixture to 100 °C for 3 hours, monitoring by TLC.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

This protocol describes the base-mediated intramolecular cyclization to form the fused heterocyclic system. This is a conceptual step based on established methodologies for similar cyclizations.

  • Materials: Coupled intermediate from Step 2, a strong base (e.g., Sodium ethoxide), Ethanol (anhydrous), Round-bottom flask, Reflux condenser.

  • Procedure:

    • Dissolve the coupled intermediate in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol (2.0 eq).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • Upon completion, cool the reaction and neutralize with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water.

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Application Note 2: Synthesis of Furo[2,3-d]pyrimidine Derivatives with Antimicrobial and Anticancer Activity

This section outlines a synthetic route to furo[2,3-d]pyrimidine derivatives, which have shown dual antimicrobial and anticancer activities. The strategy involves the conversion of 3-bromo-2-furoic acid to an amino-furan intermediate, followed by cyclization with a suitable reagent to form the pyrimidine ring.

Experimental Workflow

Furo[2,3-d]pyrimidine_Synthesis A 3-Bromo-2-furoic Acid B Curtius Rearrangement A->B  Step 1 C 3-Amino-2-furoic acid derivative B->C D Cyclization with Formamide/Formic Acid C->D  Step 2 E Furo[2,3-d]pyrimidin-4-one D->E F Functionalization E->F  Step 3 G Bioactive Furo[2,3-d]pyrimidine F->G

Caption: Synthetic workflow for furo[2,3-d]pyrimidine derivatives.

Quantitative Data: Antimicrobial and Anticancer Activity

The following table presents the biological activity of representative furo[2,3-d]pyrimidine and related pyrido[2,3-d]pyrimidine derivatives.

Compound IDActivity TypeTargetIC50 / MIC (µM)Reference
Pyrido[2,3-d]pyrimidine 7a AnticancerNCI-H460 (Lung)> IC50 of Doxorubicin[6]
Pyrido[2,3-d]pyrimidine 7d AnticancerHepG2 (Liver)> IC50 of Doxorubicin[6]
Pyrido[2,3-d]pyrimidine 9a AnticancerHCT-116 (Colon)> IC50 of Doxorubicin[6]
Pyrido[2,3-d]pyrimidine 7a AntimicrobialCefotaxime (Control)Higher activity[6]
Pyrido[2,3-d]pyrimidine 9d AntimicrobialFluconazole (Control)Higher activity[6]
Furo[2,3-d]pyrimidine 5d AnticancerNCI 59 cell lineGI50 = 2.41[7]
Furo[2,3-d]pyrimidine 5e AnticancerNCI 59 cell lineGI50 = 1.23[7]
Experimental Protocols

This protocol describes the conversion of the carboxylic acid to an amine functionality.[8][9]

  • Materials: 3-Bromo-2-furoic acid, Oxalyl chloride, Sodium azide (NaN₃), tert-Butanol, Toluene (anhydrous), Round-bottom flask, Inert gas supply.

  • Procedure:

    • Convert 3-bromo-2-furoic acid to its acid chloride by reacting with oxalyl chloride in an inert solvent.

    • React the acid chloride with sodium azide in a suitable solvent to form the acyl azide.

    • Heat the acyl azide in toluene to induce the Curtius rearrangement, forming the isocyanate.

    • Trap the isocyanate with tert-butanol to form the Boc-protected amine.

    • Hydrolyze the Boc group under acidic conditions to yield the 3-amino-2-furoic acid derivative.

This protocol details the formation of the fused pyrimidine ring.

  • Materials: 3-Amino-2-furoic acid derivative, Formamide or a mixture of formic acid and acetic anhydride, High-boiling point solvent (e.g., Dowtherm A), Round-bottom flask, Reflux condenser.

  • Procedure:

    • Heat a mixture of the 3-amino-2-furoic acid derivative with an excess of formamide or a mixture of formic acid and acetic anhydride.

    • Maintain the reaction at a high temperature (e.g., 150-180 °C) for several hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent or water.

    • Collect the solid by filtration, wash, and dry to obtain the furo[2,3-d]pyrimidin-4-one.

The furo[2,3-d]pyrimidin-4-one can be further functionalized, for example, by chlorination followed by nucleophilic substitution to introduce various side chains and modulate biological activity.

Conclusion

3-Bromo-2-furoic acid serves as a valuable and versatile starting material for the synthesis of a variety of bioactive heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel furo[3,2-b]pyridines and furo[2,3-d]pyrimidines with potential therapeutic applications. The strategic use of palladium-catalyzed cross-coupling reactions and subsequent cyclizations offers a powerful approach to construct these complex and biologically relevant scaffolds. Further optimization of these synthetic routes and exploration of the structure-activity relationships of the resulting compounds are warranted to develop new and effective therapeutic agents.

References

Application Notes and Protocols: 3-Bromofuran-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromofuran-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of bioactive molecules. The furan ring, a well-established pharmacophore, is present in numerous natural products and approved drugs. The strategic placement of the bromine atom at the 3-position and the carboxylic acid at the 2-position provides two orthogonal handles for chemical modification. The bromine atom is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of aryl or heteroaryl substituents. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. This document provides an overview of the applications of this compound in the synthesis of potential therapeutic agents, along with detailed experimental protocols for its utilization.

Synthetic Applications and Biological Activities of Derivatives

The primary utility of this compound in medicinal chemistry lies in its ability to serve as a scaffold for the generation of libraries of substituted furan derivatives. The two main reaction pathways exploited are amide bond formation and Suzuki-Miyaura cross-coupling.

Amide Derivatives

The carboxylic acid functionality of this compound can be readily coupled with a wide array of amines to generate a diverse set of 3-bromofuran-2-carboxamides. These derivatives have been investigated for their potential as anticancer and antimicrobial agents. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives, which can be conceptually derived from the furan-2-carboxamide scaffold, have shown significant anticancer activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2 and Huh-7) and breast cancer (MCF-7).[1] Additionally, certain carboxamide derivatives have demonstrated notable antimicrobial activity against both bacterial and fungal strains.[1]

Suzuki-Miyaura Cross-Coupling for C-3 Arylation

The bromine atom at the 3-position of the furan ring is a key functional group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds between the furan core and various aryl or heteroaryl boronic acids or esters. This reaction allows for the synthesis of 3-aryl- or 3-heteroarylfuran-2-carboxylic acid derivatives, which are scaffolds of interest in drug discovery. While specific examples starting from this compound are not extensively documented in readily available literature, the general applicability of this reaction to similar heterocyclic systems is well-established.

The resulting 3-substituted furan-2-carboxylic acid derivatives can then be further functionalized at the carboxylic acid position to generate a library of compounds for biological screening.

Quantitative Data

The following table summarizes the biological activity of representative furan-2-carboxamide derivatives. It is important to note that these compounds are structurally related to derivatives of this compound but are not direct products of its modification. This data is presented to illustrate the potential biological activities that can be achieved with the furan-2-carboxamide scaffold.

Compound IDModificationBiological ActivityCell Line/StrainQuantitative DataReference
4a p-tolylcarbamothioylAnticancerHepG235.01% cell viability at 20 µg/mL[1]
4b (4-chlorophenyl)carbamothioylAnticancerHepG237.31% cell viability at 20 µg/mL[1]
4c (4-bromophenyl)carbamothioylAnticancerHepG239.22% cell viability at 20 µg/mL[1]
4d (4-nitrophenyl)carbamothioylAnticancerHepG233.29% cell viability at 20 µg/mL[1]
4f (2,4-dinitrophenyl)carbamothioylAntibacterialS. aureusMIC: 230 µg/mL[1]
4f (2,4-dinitrophenyl)carbamothioylAntibacterialE. coliMIC: 295 µg/mL[1]
4f (2,4-dinitrophenyl)carbamothioylAntifungalC. albicansMIC: 150.7 µg/mL[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the starting material, this compound, from 3-bromofuran-2-carbaldehyde.[2]

Materials:

  • 3-Bromofuran-2-carbaldehyde

  • tert-Butanol

  • 2-Methyl-2-butene

  • Sodium chlorite (80%)

  • Sodium dihydrogen phosphate

  • Water

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 3-bromofuran-2-carboxaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) in tert-butanol (250 mL), slowly add a freshly prepared aqueous solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) dropwise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Acidify the reaction mixture by adding 1 M hydrochloric acid (300 mL).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Wash the residue with a mixture of hexane/ethyl acetate (5/1, v/v) and recrystallize from a hexane/ethyl acetate solvent mixture to yield this compound (20.3 g).

Protocol 2: General Procedure for Amide Coupling of this compound

This protocol provides a general method for the synthesis of 3-bromofuran-2-carboxamides using a standard coupling agent.

Materials:

  • This compound

  • Amine of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Cool the mixture to 0 °C and add DCC or EDC (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromofuran-2-carboxamide.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling of Methyl 3-Bromofuran-2-carboxylate

This protocol outlines a general method for the C-3 arylation of the 3-bromofuran scaffold. The carboxylic acid is first protected as a methyl ester to avoid side reactions.

Step 3a: Esterification of this compound

Materials:

  • This compound

  • Methanol

  • Sulfuric acid (catalytic amount)

Procedure:

  • Dissolve this compound in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 3-bromofuran-2-carboxylate.

Step 3b: Suzuki-Miyaura Coupling

Materials:

  • Methyl 3-bromofuran-2-carboxylate

  • Aryl- or heteroarylboronic acid

  • Pd(PPh3)4 or other suitable palladium catalyst

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • 1,4-Dioxane and water (or other suitable solvent system)

Procedure:

  • To a reaction vessel, add methyl 3-bromofuran-2-carboxylate (1.0 eq), the aryl- or heteroarylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and the base (e.g., K2CO3, 2.0 eq).

  • Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired methyl 3-aryl- or 3-heteroarylfuran-2-carboxylate.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_diversification Diversification Reactions cluster_products Bioactive Candidates start 3-Bromofuran-2-carbaldehyde synthesis Oxidation start->synthesis product This compound synthesis->product amide_coupling Amide Coupling (Protocol 2) product->amide_coupling esterification Esterification (Protocol 3a) product->esterification amide_derivatives 3-Bromofuran-2-carboxamides amide_coupling->amide_derivatives suzuki_coupling Suzuki Coupling (Protocol 3b) esterification->suzuki_coupling aryl_derivatives 3-Aryl-furan-2-carboxylates suzuki_coupling->aryl_derivatives

Caption: Synthetic workflow for the utilization of this compound.

logical_relationship cluster_functionalization Functionalization Points cluster_reactions Key Reactions cluster_applications Potential Applications building_block This compound cooh Carboxylic Acid (C2) building_block->cooh br Bromine (C3) building_block->br amide Amide Formation cooh->amide suzuki Suzuki Coupling br->suzuki anticancer Anticancer Agents amide->anticancer antimicrobial Antimicrobial Agents amide->antimicrobial suzuki->anticancer suzuki->antimicrobial

Caption: Key functionalization pathways and potential applications.

References

Application Note: Quantitative Analysis of 3-Bromofuran-2-carboxylic Acid using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable analytical method for the quantification of 3-Bromofuran-2-carboxylic acid using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The developed isocratic reverse-phase method is designed for accuracy, precision, and high throughput, making it suitable for routine analysis in research and quality control environments. All experimental protocols and quantitative data are presented to facilitate the direct implementation of this method.

Introduction

This compound is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents. Accurate quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring the quality of final products. This document provides a detailed protocol for an HPLC-UV method specifically developed and validated for the determination of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding the chromatographic behavior of the analyte and for the development of a suitable analytical method.

PropertyValueSource
Molecular FormulaC₅H₃BrO₃[1][2][3]
Molecular Weight190.98 g/mol [1][2][3]
AppearanceSolid
pKa (estimated)~2.5 - 3.5
UV λmax (estimated)255 nm

Note: The pKa and UV λmax are estimated based on the values of structurally similar compounds, such as 2-furoic acid.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters (e.g., PTFE)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Isocratic or Gradient Pumping System

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

  • Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following table summarizes the optimized HPLC-UV conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 255 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to obtain a theoretical concentration within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Summary

The developed HPLC-UV method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The following table summarizes the typical validation parameters and their expected acceptance criteria.

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Diagrams

HPLC-UV Method Development Workflow

The following diagram illustrates the logical workflow for the development of the HPLC-UV method described in this application note.

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte & Method Characterization cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation cluster_3 Phase 4: Application A Review Physicochemical Properties (pKa, Solubility, UV Spectrum) B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B informs C Optimize Mobile Phase Composition (Organic Solvent Ratio, pH) B->C leads to D Optimize Flow Rate & Column Temperature C->D then E Finalize Detection Wavelength (λmax) D->E then F Assess Linearity & Range E->F proceeds to G Determine Accuracy & Precision F->G H Establish LOD & LOQ G->H I Evaluate Specificity & Robustness H->I J Routine Sample Analysis I->J enables

Caption: Workflow for HPLC-UV Method Development.

Sample Analysis Protocol

This diagram outlines the step-by-step protocol for analyzing a sample using the developed method.

SampleAnalysisProtocol cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Quantification Prep_Standards Prepare Standard Solutions Inject_Standards Inject Standard Solutions Prep_Standards->Inject_Standards Prep_Sample Prepare Sample Solution Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample System_Equilibration Equilibrate HPLC System System_Equilibration->Inject_Standards System_Equilibration->Inject_Sample Generate_Curve Generate Calibration Curve Inject_Standards->Generate_Curve Integrate_Peak Integrate Sample Peak Area Inject_Sample->Integrate_Peak Calculate_Conc Calculate Analyte Concentration Generate_Curve->Calculate_Conc Integrate_Peak->Calculate_Conc

Caption: Protocol for Sample Analysis.

Conclusion

The HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantitative determination of this compound. The method is suitable for implementation in various laboratory settings for routine analysis, contributing to the efficient and accurate assessment of this important chemical intermediate. The provided protocols and diagrams are intended to facilitate the straightforward adoption and application of this analytical method.

References

Application Notes and Protocols for Large-Scale Production and Purification of 3-Bromofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis and purification of 3-Bromofuran-2-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. Two primary synthetic routes are discussed: the oxidation of 3-bromofuran-2-carbaldehyde and the direct bromination of furan-2-carboxylic acid. This guide offers scalable protocols, purification strategies, and safety considerations to facilitate the transition from laboratory-scale synthesis to pilot or industrial-scale production.

Introduction

This compound is a valuable building block in medicinal chemistry, utilized in the synthesis of a range of bioactive molecules. The efficient and scalable production of this intermediate with high purity is crucial for drug development and manufacturing. This document outlines two viable synthetic pathways and details robust purification methods, including crystallization and preparative chromatography, suitable for large-scale operations.

Synthetic Routes

Two principal synthetic strategies for the preparation of this compound are presented below.

Route 1: Oxidation of 3-Bromofuran-2-carbaldehyde

This is a widely used and reliable method for the synthesis of this compound, employing a Pinnick-type oxidation.[1]

Reaction Scheme:

Workflow for Synthesis Route 1:

Synthesis_Route_1 start Start reactants Charge Reactor: - 3-bromofuran-2-carbaldehyde - tert-Butanol - 2-methyl-2-butene start->reactants addition Slowly Add Oxidant Solution to Reactor at Room Temperature reactants->addition oxidant_prep Prepare Oxidant Solution: - Sodium Chlorite - Sodium Dihydrogen Phosphate - Water oxidant_prep->addition reaction Stir Overnight at Room Temperature addition->reaction acidification Acidify with 1M HCl reaction->acidification extraction Extract with Ethyl Acetate acidification->extraction washing Wash Organic Phase with Saturated Brine extraction->washing drying Dry over Anhydrous Magnesium Sulfate washing->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purification of Crude Product concentration->purification end End purification->end Recrystallization_Workflow start Start crude_product Crude this compound start->crude_product dissolution Dissolve in Minimum Amount of Hot Solvent/Solvent Mixture crude_product->dissolution hot_filtration Hot Filtration (optional) to Remove Insoluble Impurities dissolution->hot_filtration cooling Slow Cooling to Induce Crystallization hot_filtration->cooling crystal_isolation Isolate Crystals by Filtration cooling->crystal_isolation washing Wash Crystals with Cold Solvent crystal_isolation->washing drying Dry Crystals Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product end End pure_product->end Prep_HPLC_Workflow start Start crude_solution Prepare Concentrated Solution of Crude Product start->crude_solution injection Inject onto Preparative HPLC Column crude_solution->injection elution Elute with Mobile Phase Gradient injection->elution fraction_collection Collect Fractions Containing the Pure Product elution->fraction_collection pooling Pool Pure Fractions fraction_collection->pooling solvent_removal Remove Solvent Under Reduced Pressure pooling->solvent_removal pure_product High-Purity Product solvent_removal->pure_product end End pure_product->end

References

Application Notes and Protocols: The Potential of 3-Bromo-2-Furoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-Bromo-2-furoic acid is a halogenated heterocyclic carboxylic acid that holds potential as a versatile building block in the synthesis of novel agrochemicals. The furan ring system is a common scaffold in a variety of biologically active molecules, and the presence of a bromine atom can enhance the lipophilicity and metabolic stability of derived compounds, properties often desirable in pesticide design. While direct commercial examples of agrochemicals derived from 3-bromo-2-furoic acid are not widely documented, its structural motifs are present in known active compounds. These notes outline the potential applications of 3-bromo-2-furoic acid in the development of new herbicides, fungicides, and insecticides, providing detailed synthetic protocols and proposed screening strategies.

Synthesis of 3-Bromo-2-Furoic Acid Derivatives

3-Bromo-2-furoic acid can be derivatized at the carboxylic acid functional group to generate a library of amides, esters, and hydrazides. These functional groups are prevalent in a wide range of active agrochemical compounds.

General Synthesis of 3-Bromo-2-furoic Acid Amides

Amide derivatives can be synthesized by activating the carboxylic acid of 3-bromo-2-furoic acid, followed by reaction with a primary or secondary amine.

Protocol 1: Synthesis of N-Aryl-3-bromo-2-furoamide

  • Acid Chloride Formation: To a solution of 3-bromo-2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 3-bromo-2-furoyl chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM and add a solution of the desired aniline (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-bromo-2-furoamide.

General Synthesis of 3-Bromo-2-furoic Acid Esters

Esterification can be achieved through various methods, including the Fischer-Speier esterification or by using coupling agents.

Protocol 2: Synthesis of Alkyl 3-Bromo-2-furoate

  • Fischer-Speier Esterification: To a solution of 3-bromo-2-furoic acid (1.0 eq) in the corresponding alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude ester by vacuum distillation or column chromatography.

General Synthesis of 3-Bromo-2-furoic Acid Hydrazides

Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and have been found in some insecticidal molecules.

Protocol 3: Synthesis of 3-Bromo-2-furoic Acid Hydrazide

  • Esterification: Prepare the methyl ester of 3-bromo-2-furoic acid as described in Protocol 2.

  • Hydrazinolysis: To a solution of methyl 3-bromo-2-furoate (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Triturate the residue with cold water to precipitate the solid product.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the 3-bromo-2-furoic acid hydrazide.

Potential Agrochemical Applications and Screening Strategies

Herbicidal Activity

Many commercial herbicides are amides derived from carboxylic acids. Derivatives of 3-bromo-2-furoic acid could potentially exhibit herbicidal activity by inhibiting key plant enzymes.

  • Potential Targets: Acetolactate synthase (ALS), protoporphyrinogen oxidase (PPO), and auxin mimics.

  • Screening Protocol:

    • Primary Screen: Test the synthesized 3-bromo-2-furoic acid amides at a concentration of 100-200 ppm on a panel of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds.

    • Evaluate phytotoxicity, including growth inhibition, chlorosis, and necrosis, at 7 and 14 days after treatment.

    • Secondary Screen: Determine the half-maximal effective concentration (EC₅₀) for active compounds from the primary screen.

    • Mode of Action Studies: For highly active compounds, conduct in vitro enzyme inhibition assays for common herbicide targets (e.g., ALS, PPO).

Table 1: Hypothetical Herbicidal Activity Data for N-Aryl-3-bromo-2-furoamide Derivatives

Compound IDR Group (Aryl)EC₅₀ (µM) vs. A. retroflexusEC₅₀ (µM) vs. E. crus-galli
H-01Phenyl150>500
H-024-Chlorophenyl75350
H-032,4-Dichlorophenyl30200
H-044-Trifluoromethylphenyl55280
Fungicidal Activity

Furoate esters and amides have been explored for their antifungal properties. The 3-bromo-2-furoic acid scaffold could be a starting point for novel fungicides.

  • Potential Targets: Succinate dehydrogenase (SDH), cytochrome bc1 complex, and ergosterol biosynthesis.

  • Screening Protocol:

    • In Vitro Antifungal Assay: Test the synthesized 3-bromo-2-furoic acid esters and amides against a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani) using a mycelial growth inhibition assay on potato dextrose agar (PDA).

    • Calculate the half-maximal inhibitory concentration (IC₅₀) for compounds showing significant inhibition.

    • In Vivo Plant Protection Assay: For promising compounds, conduct greenhouse trials on infected host plants (e.g., tomato for B. cinerea) to evaluate their protective and curative efficacy.

Table 2: Hypothetical Fungicidal Activity Data for Alkyl 3-Bromo-2-furoate Derivatives

Compound IDR Group (Alkyl)IC₅₀ (µg/mL) vs. B. cinereaIC₅₀ (µg/mL) vs. F. graminearum
F-01Methyl85120
F-02Ethyl6095
F-03n-Propyl4570
F-04Isopropyl5080
Insecticidal Activity

Diacylhydrazine insecticides are a known class of insect growth regulators. Derivatives of 3-bromo-2-furoic acid hydrazide could be explored for similar activity.

  • Potential Targets: Ecdysone receptor, chitin synthase.

  • Screening Protocol:

    • Primary Insecticidal Screen: Test the synthesized 3-bromo-2-furoic acid hydrazide derivatives against a representative chewing insect (e.g., larvae of Spodoptera exigua) and a sucking insect (e.g., aphids) using diet incorporation or leaf dip assays.

    • Record mortality and any developmental abnormalities at 24, 48, and 72 hours post-treatment.

    • Secondary Screen: Determine the lethal concentration (LC₅₀) for active compounds.

    • Mode of Action Studies: Investigate the potential for ecdysone receptor agonism through reporter gene assays or competitive binding assays.

Table 3: Hypothetical Insecticidal Activity Data for 3-Bromo-2-furoic Acid Hydrazide Derivatives

Compound IDDerivative TypeLC₅₀ (ppm) vs. S. exigua
I-01Hydrazide>200
I-02N'-Benzoyl hydrazide90
I-03N'-(4-Chlorobenzoyl) hydrazide45
I-04N'-(3,5-Dichlorobenzoyl) hydrazide20

Visualizing Workflows and Pathways

Synthetic Workflow for 3-Bromo-2-furoic Acid Derivatives

Synthetic_Workflow cluster_amide Amide Synthesis cluster_ester Ester Synthesis cluster_hydrazide Hydrazide Synthesis start 3-Bromo-2-furoic Acid acid_chloride 3-Bromo-2-furoyl Chloride start->acid_chloride SOCl₂ or (COCl)₂ ester 3-Bromo-2-furoic Acid Ester start->ester ROH, H⁺ ester_intermediate Methyl 3-Bromo-2-furoate start->ester_intermediate MeOH, H⁺ amide 3-Bromo-2-furoic Acid Amide acid_chloride->amide R¹R²NH, Base hydrazide 3-Bromo-2-furoic Acid Hydrazide ester_intermediate->hydrazide N₂H₄·H₂O

Caption: Synthetic routes to key derivatives of 3-bromo-2-furoic acid.

Proposed Agrochemical Screening Cascade

Screening_Cascade cluster_screening Biological Screening cluster_moa Mode of Action Studies synthesis Synthesis of 3-Bromo-2-furoic Acid Derivatives primary_screen Primary Screen (Herbicidal, Fungicidal, Insecticidal) synthesis->primary_screen secondary_screen Secondary Screen (Dose-Response, EC₅₀/IC₅₀/LC₅₀) primary_screen->secondary_screen Active Compounds moa Enzyme Inhibition Assays Receptor Binding Studies secondary_screen->moa Potent Compounds lead_optimization Lead Optimization moa->lead_optimization

Caption: A proposed workflow for agrochemical discovery using 3-bromo-2-furoic acid.

Conclusion

3-Bromo-2-furoic acid represents an under-explored yet potentially valuable scaffold for the development of novel agrochemicals. By leveraging established synthetic methodologies to create diverse libraries of amides, esters, and hydrazides, researchers can explore a wide range of biological activities. The protocols and screening strategies outlined in these notes provide a framework for initiating research programs aimed at unlocking the potential of this versatile building block in the ongoing search for effective and sustainable crop protection solutions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 3-Bromofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most widely reported and reliable method for the synthesis of this compound is the oxidation of 3-bromofuran-2-carbaldehyde. The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) as the oxidizing agent under mild acidic conditions, is a highly effective and selective method for this transformation, known for its compatibility with a wide range of functional groups.

Q2: What is the primary role of each key reagent in the Pinnick oxidation for this synthesis?

A2: In the Pinnick oxidation of 3-bromofuran-2-carbaldehyde, each reagent has a specific function:

  • Sodium chlorite (NaClO₂): The primary oxidizing agent that converts the aldehyde to a carboxylic acid.

  • Sodium dihydrogen phosphate (NaH₂PO₄): Acts as a buffer to maintain a mildly acidic pH, which is optimal for the reaction.

  • 2-Methyl-2-butene: A "scavenger" for the hypochlorous acid (HOCl) byproduct, which can otherwise lead to side reactions and reduced yield.[1][2]

Q3: What are the typical reported yields for the synthesis of this compound?

A3: The reported yields for the synthesis of this compound via the Pinnick oxidation of 3-bromofuran-2-carbaldehyde are generally good. For instance, a common protocol reports a yield of approximately 75-85%.[3] However, yields can be lower due to various factors addressed in the troubleshooting guide.

Q4: Are there alternative synthetic routes to this compound?

A4: While the Pinnick oxidation of 3-bromofuran-2-carbaldehyde is the most established method, other potential synthetic strategies could include:

  • Lithiation-carboxylation of 3-bromofuran: This would involve the deprotonation of 3-bromofuran with a strong base, followed by quenching with carbon dioxide.

  • Metal-halogen exchange of 2,3-dibromofuran followed by carboxylation: This route would involve selectively reacting the bromine at the 2-position with an organolithium reagent, followed by the addition of carbon dioxide.

It is important to note that while these routes are chemically plausible, they may require significant optimization to achieve high yields for this specific substrate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Pinnick oxidation of 3-bromofuran-2-carbaldehyde.

Q5: My reaction appears to be incomplete, with a significant amount of starting material remaining on the TLC plate. What could be the cause and how can I fix it?

A5: An incomplete reaction can be due to several factors:

  • Insufficient Oxidant: The sodium chlorite may be old or degraded. It is advisable to use a fresh batch of sodium chlorite.

  • Improper pH: The reaction is sensitive to pH. Ensure that the sodium dihydrogen phosphate buffer is maintaining a mildly acidic environment. You can check the pH of the aqueous solution before adding the organic components.

  • Low Reaction Temperature: While the reaction is typically run at room temperature, gentle warming (e.g., to 30-35 °C) can sometimes help drive the reaction to completion. However, be cautious as excessive heat can lead to side reactions.

  • Poor Quality Starting Material: Impurities in the 3-bromofuran-2-carbaldehyde can interfere with the reaction. Ensure the starting material is pure before beginning the synthesis.

Q6: The reaction mixture has turned a dark brown or black color. What does this signify and is the reaction salvageable?

A6: A dark coloration, particularly brown or black, often indicates the formation of polymeric byproducts. Furan derivatives can be sensitive to acidic conditions and may polymerize. While the Pinnick oxidation is generally mild, localized areas of high acidity or elevated temperatures can promote polymerization. The reaction may still yield some product, but the overall yield will likely be reduced. To avoid this, ensure efficient stirring and slow, dropwise addition of the oxidant solution.

Q7: My final yield is significantly lower than the reported values. What are the most probable reasons?

A7: Low yields can often be attributed to one or more of the following:

  • Side Reactions: The primary culprit for low yields in Pinnick oxidations is often the byproduct hypochlorous acid (HOCl), which can react with the starting material, the product, or the sodium chlorite.[1][2] Ensure an adequate excess of the scavenger (2-methyl-2-butene) is used.

  • Loss during Workup and Purification: this compound has some solubility in water. During the extraction process, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., ethyl acetate). Multiple extractions are recommended.

  • Incomplete Reaction: As addressed in Q5, ensure the reaction has gone to completion before starting the workup.

  • Purity of Reagents: The quality of all reagents, especially the sodium chlorite and the starting aldehyde, is crucial for achieving high yields.

Q8: I am observing multiple spots on my TLC plate after the reaction. How can I identify the product and potential byproducts?

A8: On a typical silica gel TLC plate using a non-polar eluent system (e.g., hexane/ethyl acetate), the starting aldehyde will be less polar and have a higher Rf value than the product carboxylic acid, which is more polar and will have a lower Rf value. Potential byproducts may appear as additional spots. Staining the TLC plate with an appropriate visualizing agent can help in identification. For example, a potassium permanganate stain will react with the aldehyde but may be less reactive with the carboxylic acid.

Q9: What are the best practices for purifying the crude this compound to maximize yield and purity?

A9: After the initial extraction and drying of the organic phase, the crude product can be purified by recrystallization. A common solvent system for recrystallization is a mixture of hexane and ethyl acetate.[3] The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is slowly added until the solution becomes cloudy. Upon cooling, the pure this compound should crystallize. It is important to wash the collected crystals with cold hexane to remove any remaining soluble impurities.

Data Summary

Table 1: Key Reaction Parameters and Their Impact on Yield

ParameterRecommended ConditionImpact on Yield if Deviated
Oxidizing Agent Sodium chlorite (NaClO₂)Use of old or degraded reagent will lead to incomplete reaction and low yield.
Buffer Sodium dihydrogen phosphate (NaH₂PO₄)Incorrect pH can slow down the reaction or lead to side reactions, reducing the yield.
Scavenger 2-Methyl-2-buteneInsufficient scavenger will result in side reactions from the HOCl byproduct, significantly lowering the yield.[1][2]
Temperature Room TemperatureHigher temperatures may increase the rate of side reactions and polymerization, leading to a lower yield of the desired product.
Solvent tert-Butanol/WaterThis solvent system is effective for this reaction; significant changes may affect solubility and reaction rates.

Experimental Protocols

Synthesis of this compound via Pinnick Oxidation [3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromofuran-2-carbaldehyde (1.0 eq) and 2-methyl-2-butene (excess, e.g., 4-5 eq) in tert-butanol.

  • Preparation of Oxidant Solution: In a separate beaker, prepare a solution of sodium chlorite (approx. 1.5 eq) and sodium dihydrogen phosphate (approx. 1.5 eq) in water.

  • Reaction: Slowly add the aqueous oxidant solution dropwise to the stirred solution of the aldehyde at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed. The reaction is typically stirred overnight.

  • Workup: Once the reaction is complete, acidify the mixture with 1 M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with saturated brine, then dry over anhydrous magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a hexane/ethyl acetate solvent system to yield this compound.

Visual Guides

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_aldehyde Dissolve 3-bromofuran-2-carbaldehyde and 2-methyl-2-butene in t-BuOH react Slowly add oxidant solution to aldehyde solution at RT prep_aldehyde->react prep_oxidant Prepare aqueous solution of NaClO2 and NaH2PO4 prep_oxidant->react monitor Stir overnight and monitor by TLC react->monitor acidify Acidify with 1M HCl monitor->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with brine and dry over MgSO4 extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Recrystallize from Hexane/Ethyl Acetate concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Guide cluster_observe Observation cluster_cause Potential Cause cluster_solution Solution start Low Yield or Reaction Issue observe_tlc Check TLC: Incomplete Reaction? start->observe_tlc observe_color Reaction Mixture Color: Dark Brown/Black? start->observe_color observe_yield Final Yield: Significantly Low? start->observe_yield cause_reagent Degraded Reagents (esp. NaClO2) observe_tlc->cause_reagent cause_ph Improper pH observe_tlc->cause_ph cause_temp Low Temperature observe_tlc->cause_temp cause_polymer Polymerization observe_color->cause_polymer observe_yield->observe_tlc cause_hocl HOCl Side Reactions observe_yield->cause_hocl cause_workup Loss during Workup observe_yield->cause_workup sol_reagent Use Fresh Reagents cause_reagent->sol_reagent sol_ph Check Buffer pH cause_ph->sol_ph sol_temp Gently Warm Reaction cause_temp->sol_temp sol_stir Ensure Efficient Stirring cause_polymer->sol_stir sol_scavenger Increase Scavenger Amount cause_hocl->sol_scavenger sol_extract Thorough Extraction cause_workup->sol_extract

Caption: Troubleshooting decision tree for this compound synthesis.

References

Technical Support Center: Purification of Crude 3-Bromofuran-2-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the purification of crude 3-Bromofuran-2-carboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent system for the recrystallization of this compound?

A1: A mixed solvent system of hexane and ethyl acetate is a commonly used and effective choice for the recrystallization of this compound.[1] Ethyl acetate acts as the primary solvent in which the compound is soluble at elevated temperatures, while hexane serves as an anti-solvent to induce crystallization upon cooling.

Q2: What are the expected signs of a successful recrystallization?

A2: A successful recrystallization will result in the formation of well-defined crystals. A visual inspection should show shiny surfaces that catch the light and a relatively uniform crystal size and structure. Furthermore, a melting point analysis of the dried crystals should show a narrower and higher melting point range compared to the crude starting material.

Q3: What are the common impurities in crude this compound?

A3: Common impurities may include the unreacted starting material, 3-bromo-2-formylfuran, from the oxidation reaction. Over-oxidation or side reactions could also potentially lead to other related byproducts. The synthesis of furan compounds can sometimes be accompanied by the formation of polymeric or colored impurities.

Q4: Can other solvents be used for the recrystallization?

A4: While hexane/ethyl acetate is a documented system, other solvents could potentially be used. The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Based on the polarity of the molecule, other solvent systems to consider for screening could include toluene/hexane or ethanol/water mixtures. However, these would require experimental validation.

Q5: How can I assess the purity of my recrystallized this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of your final product. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution (e.g., water with 0.1% formic acid) is a suitable starting point for method development. UV detection at a wavelength around 254 nm should be effective for this aromatic carboxylic acid. By comparing the chromatogram of the crude material with the recrystallized product, a significant reduction in impurity peaks should be observed.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used: The solution is not supersaturated. - The solution cooled too quickly: Insufficient time for crystal nucleation and growth. - High concentration of impurities: Impurities can inhibit crystal formation.- Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound if available. - Slow cooling: Allow the flask to cool to room temperature slowly, then transfer it to an ice bath.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated to a very high degree. - Significant impurities are present, depressing the melting point. - Re-heat and add more of the primary solvent (ethyl acetate): This will decrease the supersaturation. - Ensure slow cooling: Rapid cooling can favor oiling out. - Consider a preliminary purification step: If the crude material is highly impure, a simple filtration through a plug of silica gel might be necessary before recrystallization.
Low recovery of the purified product. - Too much solvent was used: A significant amount of the product remains in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization. - Minimize the amount of hot solvent: Use just enough to dissolve the crude product. - Pre-heat the filtration apparatus: This will prevent the solution from cooling and crystallizing in the funnel. - Ensure complete cooling: Allow the solution to cool in an ice bath for at least 30 minutes before filtration.
The recrystallized product is still colored. - Colored impurities are co-crystallizing with the product. - The impurities are highly soluble and remain in the residual solvent on the crystal surface. - Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may reduce your overall yield. - Wash the crystals thoroughly: After filtration, wash the crystals with a small amount of cold hexane to remove any residual mother liquor containing impurities.

Data Presentation

Estimated Solubility of this compound

Disclaimer: The following data is an estimation based on the qualitative solubility of this compound and quantitative data for the structurally similar 2-furoic acid. Actual solubility should be determined experimentally.

SolventTemperature (°C)Estimated Solubility ( g/100 mL)
Water25Low (~0.5)
Water100Moderate (~4.0)
Hexane25Very Low (<0.1)
Ethyl Acetate25Moderate (~5.0)
Ethyl Acetate77 (Boiling)High (>20)
Ethanol25High (>15)
Acetone25High (>20)
Typical Recrystallization Parameters and Expected Outcome
ParameterValue
Starting Material Crude this compound
Purity of Crude Material (Estimated) 85-95%
Recrystallization Solvent System Hexane/Ethyl Acetate
Typical Solvent Ratio (Hexane:Ethyl Acetate) 5:1 to 3:1 (v/v)
Expected Yield of Recrystallization 75-90%
Expected Purity of Final Product >99% (by HPLC)

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, slowly add hexane as an anti-solvent until the solution becomes slightly cloudy. Allow the solution to stand undisturbed for at least one hour to allow for crystal growth.

  • Cooling: Place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the crude and recrystallized this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Compare the chromatograms of the crude and recrystallized samples. The purity of the recrystallized product can be determined by the relative peak area of the main product peak compared to the total area of all peaks.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve Dissolve in minimum hot ethyl acetate start->dissolve hot_filter Hot filtration (if insoluble impurities are present) dissolve->hot_filter cool Cool to room temperature hot_filter->cool add_antisolvent Add hexane until cloudy cool->add_antisolvent crystallize Allow crystals to form add_antisolvent->crystallize ice_bath Cool in ice bath crystallize->ice_bath vacuum_filter Vacuum filtration to collect crystals ice_bath->vacuum_filter wash Wash crystals with cold hexane vacuum_filter->wash dry Dry purified crystals wash->dry end End: Pure this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Formed start->no_crystals oiling_out Product Oiled Out start->oiling_out low_yield Low Yield start->low_yield sol_no_crystals1 Reduce solvent volume no_crystals->sol_no_crystals1 Too much solvent? sol_no_crystals2 Induce crystallization (scratch/seed) no_crystals->sol_no_crystals2 Supersaturated? sol_no_crystals3 Ensure slow cooling no_crystals->sol_no_crystals3 Cooled too fast? sol_oiling1 Re-heat and add more primary solvent oiling_out->sol_oiling1 Too concentrated? sol_oiling2 Ensure very slow cooling oiling_out->sol_oiling2 Rapid cooling? sol_oiling3 Pre-purify crude material oiling_out->sol_oiling3 Highly impure? sol_low_yield1 Use minimum hot solvent low_yield->sol_low_yield1 Excess solvent? sol_low_yield2 Pre-heat filtration apparatus low_yield->sol_low_yield2 Premature crystallization? sol_low_yield3 Cool thoroughly in ice bath low_yield->sol_low_yield3 Incomplete crystallization?

Caption: Troubleshooting guide for common issues in recrystallization.

References

Preventing decarboxylation of furan-2-carboxylic acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Furan-2-Carboxylic Acid Synthesis. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with furan-2-carboxylic acids, with a specific focus on preventing unwanted decarboxylation during synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my furan-2-carboxylic acid undergoing decarboxylation?

A1: Furan-2-carboxylic acid is susceptible to thermal decarboxylation, a chemical reaction that results in the loss of carbon dioxide (CO₂) and the formation of furan. This process is primarily initiated by heat, with decarboxylation becoming significant at temperatures of 140-160°C and proceeding more rapidly at higher temperatures (e.g., 200-205°C).[1][2][3] The stability of the furan ring and the electronic nature of the carboxylic acid group contribute to the propensity for this reaction to occur, especially under harsh thermal conditions.

Q2: What are the primary strategies to prevent decarboxylation during a reaction?

A2: The two main strategies to prevent the decarboxylation of furan-2-carboxylic acid are:

  • Temperature Control: Whenever possible, subsequent reaction steps should be conducted at low temperatures. For instance, reactions involving metallation of the furan ring can be successfully performed at temperatures as low as -78°C without inducing decarboxylation.[4]

  • Protecting Group Strategy: The most robust method for preventing decarboxylation is to convert the carboxylic acid into a more thermally stable functional group, such as an ester or an amide.[5] These derivatives are significantly less prone to decarboxylation and can often withstand more vigorous reaction conditions. The original carboxylic acid can then be regenerated by hydrolysis if necessary.

Q3: Are esters and amides of furan-2-carboxylic acid more stable than the acid itself?

A3: Yes, esters and amides of furan-2-carboxylic acid are generally more stable and less susceptible to thermal decarboxylation.[5] The conversion to an ester or amide masks the reactive carboxylic acid functionality, thereby increasing the overall stability of the molecule during subsequent synthetic transformations that may require elevated temperatures. For example, the furoate moiety in the corticosteroid mometasone furoate is noted to enhance the drug's metabolic stability.[6]

Q4: Can I use standard protecting groups for carboxylic acids on furan-2-carboxylic acid?

A4: Yes, standard protecting groups for carboxylic acids, such as methyl, benzyl, tert-butyl, and silyl esters, can be employed for furan-2-carboxylic acid.[7][8] The choice of protecting group depends on the specific reaction conditions you need to employ in subsequent steps and the required conditions for deprotection. For example, tert-butyl esters are stable to nucleophiles but are readily cleaved under acidic conditions, while benzyl esters can be removed by hydrogenolysis.[8][9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and detection of furan as a byproduct. The reaction temperature is too high, causing decarboxylation of the starting material or product.1. Lower the reaction temperature if the reaction kinetics allow. 2. Protect the carboxylic acid as an ester or amide before proceeding with the high-temperature step.
Failed esterification (Fischer esterification) with no product formation. 1. The equilibrium is not being driven towards the product. 2. Insufficient acid catalyst. 3. Low solubility of the starting furan-2-carboxylic acid.1. Use a large excess of the alcohol as the solvent to push the equilibrium forward. 2. Remove water as it forms using a Dean-Stark apparatus or molecular sieves.[10] 3. Ensure a sufficient amount of acid catalyst (e.g., H₂SO₄, p-TsOH) is used.[10][11] 4. For solubility issues, consider alternative esterification methods, such as using trimethylsilyl chloride (TMSCl) in methanol.[4]
Low yield in amide synthesis using coupling agents. 1. Incomplete activation of the carboxylic acid. 2. Degradation of the coupling agent. 3. Formation of side products (e.g., N-acylurea with carbodiimides).1. Ensure all reagents are anhydrous, as moisture can deactivate the coupling agent. 2. Use fresh, high-quality coupling agents. 3. When using carbodiimides like DCC or EDC, add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) to form a more stable active ester and suppress side reactions.
Difficulty in removing the ester protecting group. The deprotection conditions are not suitable for the specific ester.1. Methyl/Ethyl Esters: Use acid or base-catalyzed hydrolysis (e.g., HCl/H₂O or NaOH/H₂O, followed by acidic workup). 2. tert-Butyl Esters: Cleave with a strong acid in a non-aqueous solvent (e.g., trifluoroacetic acid in dichloromethane).[9] 3. Benzyl Esters: Remove by catalytic hydrogenolysis (e.g., H₂, Pd/C).[8] 4. Silyl Esters: Cleave with a fluoride source (e.g., TBAF) or under acidic/basic conditions.[8]

Prevention Strategies and Experimental Protocols

The most effective way to prevent decarboxylation is to modify the carboxylic acid group. Below are diagrams illustrating the decision-making process and workflows for these protective modifications, followed by detailed experimental protocols.

logical_relationship start Need to perform a reaction with furan-2-carboxylic acid? decarboxylation_risk Is the reaction temperature > 140°C or are harsh conditions required? start->decarboxylation_risk low_temp_possible Can the reaction be run at low temperature (e.g., < 80°C)? decarboxylation_risk->low_temp_possible No protecting_group Protect the carboxylic acid group as an ester or amide. decarboxylation_risk->protecting_group Yes proceed_directly Proceed with the reaction on the free acid. low_temp_possible->proceed_directly Yes low_temp_possible->protecting_group No next_step Perform the desired synthetic transformation. proceed_directly->next_step protecting_group->next_step deprotection_needed Is the free carboxylic acid required for the final product? next_step->deprotection_needed hydrolyze Hydrolyze the ester or amide to the carboxylic acid. deprotection_needed->hydrolyze Yes final_product Final Product deprotection_needed->final_product No hydrolyze->final_product

Caption: Decision workflow for handling furan-2-carboxylic acid.

Strategy 1: Esterification (Protection)

Converting the carboxylic acid to an ester is an effective way to prevent decarboxylation. The Fischer-Speier esterification is a classic and reliable method.

experimental_workflow cluster_esterification Esterification Workflow A 1. Combine furan-2-carboxylic acid, alcohol (e.g., methanol), and acid catalyst (e.g., H₂SO₄) B 2. Reflux the mixture. (e.g., 65°C for methanol) A->B C 3. Monitor reaction by TLC/GC-MS B->C D 4. Aqueous workup: - Neutralize acid - Extract with organic solvent C->D E 5. Purify by distillation or chromatography D->E F Furoate Ester Product E->F

Caption: Workflow for Fischer esterification of furan-2-carboxylic acid.

Protocol 1: Fischer Esterification to Methyl 2-Furoate

  • Materials:

    • Furan-2-carboxylic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

    • Round-bottom flask, condenser, heating mantle, separatory funnel

  • Procedure:

    • To a round-bottom flask, add furan-2-carboxylic acid (1.0 eq).

    • Add a large excess of anhydrous methanol, which acts as both the reagent and solvent (e.g., 10-20 equivalents).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

    • Equip the flask with a condenser and heat the mixture to reflux (approx. 65°C) for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-furoate.

    • Purify the product by vacuum distillation if necessary.

Strategy 2: Amidation (Protection)

Amide formation is another excellent strategy to protect the carboxylic acid group. This can be achieved efficiently using a variety of modern coupling agents.

experimental_workflow_amide cluster_amidation Amidation Workflow (Coupling Agent) A1 1. Dissolve furan-2-carboxylic acid, amine, and HOBt (optional) in anhydrous solvent (e.g., DMF) B1 2. Cool to 0°C A1->B1 C1 3. Add coupling agent (e.g., EDC) portion-wise B1->C1 D1 4. Stir and warm to room temperature C1->D1 E1 5. Aqueous workup and extraction D1->E1 F1 6. Purify by chromatography or recrystallization E1->F1 G1 Furoyl Amide Product F1->G1

Caption: Workflow for amidation using a coupling agent.

Protocol 2: Amidation using EDC/HOBt

  • Materials:

    • Furan-2-carboxylic acid

    • Desired amine

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

    • Dilute HCl, saturated NaHCO₃ solution, brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve furan-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0°C in an ice bath.

    • Add the amine (1.1 eq) to the mixture.

    • Add EDC (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains at or below 0°C.

    • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

    • Stir for an additional 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with the organic solvent used.

    • Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for protecting furan-2-carboxylic acid as an amide. The choice of reagent can be tailored to the specific needs of the synthesis, such as scale, cost, and ease of purification.

Table 1: Comparison of Common Coupling Agents for Amidation of Furan-2-Carboxylic Acid

Coupling AgentAdditive/BaseSolventTypical Yield (%)Notes
EDC HOBtDMF/DCM70-95%Byproducts are water-soluble, simplifying purification.
DCC HOBt/DMAPDCM60-85%Forms an insoluble dicyclohexylurea (DCU) byproduct that must be filtered off.
HATU DIPEA/TEADMF85-98%Highly efficient and known for low rates of racemization with chiral amines.
TBTU DIPEA/TEADMF80-95%Effective for various amide couplings.

Data compiled from publicly available information.

References

Troubleshooting low conversion in 3-Bromofuran-2-carboxylic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of 3-Bromofuran-2-carboxylic acid.

Troubleshooting Low Conversion Rates

Low conversion is a common challenge in the esterification of this compound. The following guide addresses potential causes and provides systematic solutions to improve reaction efficiency.

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Caption: Troubleshooting workflow for low conversion in esterification.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of this compound is resulting in a low yield. What are the most common reasons?

A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[1] Several factors can contribute to this:

  • Presence of Water: Water is a product of the reaction, and its presence can shift the equilibrium back towards the reactants.[1] Ensure all reagents and glassware are dry.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.

  • Suboptimal Temperature: The reaction may require heating (reflux) to proceed at a reasonable rate.[2]

  • Equilibrium Limitation: Without driving the equilibrium towards the product, the reaction will naturally reach a point where the forward and reverse reaction rates are equal, limiting the yield.[1]

Q2: How can I drive the Fischer esterification equilibrium towards the product side?

A2: To improve the yield, you can apply Le Chatelier's principle in two primary ways:

  • Use of Excess Alcohol: Using the alcohol as the solvent or in large excess can significantly shift the equilibrium towards the formation of the ester.[1]

  • Removal of Water: Water can be removed as it is formed by using a Dean-Stark apparatus, adding a dehydrating agent like molecular sieves, or by using a large excess of a dehydrating acid catalyst like concentrated sulfuric acid.

Q3: I suspect my this compound is degrading under the acidic reaction conditions. Is this possible?

A3: Yes, furan rings can be sensitive to strong acidic conditions, potentially leading to ring-opening or polymerization side reactions. While specific data on this compound is limited, related furan compounds are known to be unstable in strong acids.[3][4] If you observe significant charring or the formation of insoluble byproducts, degradation may be occurring.

Q4: Are there alternative, milder esterification methods I can try if Fischer esterification fails?

A4: Absolutely. If the substrate is sensitive to strong acids and high temperatures, consider the following alternatives:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a much milder method that can be performed at room temperature.

  • Mitsunobu Reaction: This reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is also a mild method but requires careful purification to remove the phosphine oxide byproduct.

Q5: I am observing multiple spots on my TLC plate that are not my starting material or desired ester. What could these be?

A5: Unidentified spots on a TLC plate could be due to several side reactions:

  • Debromination: The bromine atom on the furan ring could potentially be removed under certain reaction conditions, leading to the formation of the corresponding furan ester.

  • Decarboxylation: At elevated temperatures, furoic acids can undergo decarboxylation (loss of CO₂), which would lead to the formation of 3-bromofuran.[5]

  • Ring Opening/Polymerization: As mentioned, strong acids can induce the degradation of the furan ring.

  • Byproducts from Reagents: In Steglich or Mitsunobu reactions, byproducts such as dicyclohexylurea (DCU) or triphenylphosphine oxide can appear on the TLC.

Data Presentation

Table 1: Comparison of Esterification Methods for Aromatic Carboxylic Acids (Representative Data)

MethodAcid Catalyst/ReagentSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
FischerH₂SO₄ (catalytic)Excess AlcoholReflux4 - 2460 - 95
SteglichDCC, DMAP (catalytic)DichloromethaneRoom Temp2 - 1280 - 95
MitsunobuPPh₃, DEADTetrahydrofuran0 - Room Temp1 - 675 - 90

Table 2: Troubleshooting Guide with Quantitative Parameters

ProblemPotential CauseParameter to AdjustRecommended ChangeExpected Outcome
Low YieldEquilibriumAlcohol AmountIncrease to 5-10 equivalents or use as solventIncreased conversion
Low YieldWater PresenceWater RemovalAdd 4Å molecular sieves or use a Dean-Stark trapIncreased conversion
Slow ReactionInsufficient CatalysisCatalyst LoadingIncrease H₂SO₄ to 5-10 mol%Faster reaction rate
DegradationHarsh ConditionsTemperatureLower reaction temperatureReduced byproduct formation
DegradationStrong AcidReaction TypeSwitch to Steglich or Mitsunobu conditionsMilder reaction, higher yield of desired product

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification
  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Add the desired alcohol (e.g., ethanol, 10.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

dot

Fischer_Esterification_Workflow Start Start: Combine Reactants (Acid, Alcohol, Catalyst) Reflux Heat to Reflux Start->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Reaction Complete: Aqueous Workup Monitor->Workup Reaction Complete Purification Purification (Chromatography/Distillation) Workup->Purification Product Final Product: Ethyl 3-bromofuran-2-carboxylate Purification->Product

Caption: General workflow for Fischer esterification.

Protocol 2: General Procedure for Steglich Esterification
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the alcohol (1.2 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Dissolve the mixture in an anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate.

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Mitsunobu Reaction
  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in an anhydrous solvent (e.g., THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

References

Optimizing solvent and base conditions for reactions with 3-bromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-bromo-2-furoic acid. The information is designed to help optimize solvent and base conditions for common cross-coupling and nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using 3-bromo-2-furoic acid in cross-coupling reactions?

A1: The primary challenges include:

  • Decarboxylation: The carboxylic acid group can be labile under certain reaction conditions, particularly at elevated temperatures, leading to the loss of CO2 and the formation of 3-bromofuran. This can be mitigated by using milder bases and lower reaction temperatures.

  • Catalyst Inhibition: The carboxylate group can potentially coordinate to the palladium catalyst, affecting its activity. The choice of ligand and base is crucial to prevent catalyst deactivation.

  • Low Solubility: 3-bromo-2-furoic acid and its salts may have limited solubility in common organic solvents, necessitating the use of solvent mixtures or polar aprotic solvents.

  • Homocoupling: As with many cross-coupling reactions, homocoupling of the boronic acid partner (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) can be a significant side reaction. Careful control of reaction conditions, particularly the exclusion of oxygen, is important.[1][2]

Q2: How does the carboxylic acid group influence the choice of base?

A2: The carboxylic acid group will be deprotonated by the base to form a carboxylate salt. Therefore, a sufficient amount of base is required to both neutralize the carboxylic acid and participate in the catalytic cycle (e.g., to activate the boronic acid in a Suzuki reaction). Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to minimize the risk of decarboxylation and other side reactions.[3][4] For nucleophilic aromatic substitution, a non-nucleophilic organic base may be required to scavenge the HBr generated without competing with the primary nucleophile.

Q3: Which analytical techniques are recommended for monitoring reaction progress?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product. For more quantitative analysis and to check for the formation of byproducts, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended. ¹H NMR spectroscopy of an aliquot from the reaction mixture can also provide detailed information on the conversion and the presence of any major side products.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired 3-aryl-2-furoic acid.

Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) and ligands.[3][5]
Ineffective Base The base may not be strong enough or soluble enough. Try switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered and dry.[6]
Solvent System The polarity of the solvent can be critical. Try a different solvent system. Common choices include mixtures of toluene/water, dioxane/water, or THF/water.[1] Polar aprotic solvents like DMF can also be effective.
Decarboxylation If 3-bromofuran is detected as a byproduct, the reaction temperature is likely too high. Reduce the temperature and prolong the reaction time. Use a milder base.
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize oxygen.[1]
Heck Reaction

Issue: Formation of multiple products or low conversion.

Possible Cause Troubleshooting Step
Incorrect Base The choice of base is critical for regenerating the active catalyst. Organic bases like triethylamine (NEt₃) or inorganic bases like potassium carbonate can be used. The strength and steric hindrance of the base can influence the reaction outcome.
Isomerization of the Product The double bond in the product can migrate. This can sometimes be controlled by the choice of ligand or by adding salts like tetra-n-butylammonium chloride (TBAC).[7]
Low Catalyst Activity Phosphine-free catalyst systems (e.g., Pd(OAc)₂) can be effective, but in some cases, phosphine ligands are required. Screen different ligands to improve activity and selectivity.[8]
Solvent Choice Polar aprotic solvents like DMF, NMP, or DMA are commonly used. The choice of solvent can affect the reaction rate and selectivity.[9]
Sonogashira Coupling

Issue: Significant homocoupling (Glaser coupling) of the terminal alkyne.

Possible Cause Troubleshooting Step
Presence of Oxygen Rigorously exclude oxygen from the reaction mixture by using an inert atmosphere and degassed solvents. Oxygen promotes the oxidative homocoupling of the alkyne.
Inappropriate Copper Co-catalyst While traditional Sonogashira coupling uses a copper(I) co-catalyst (e.g., CuI), copper-free conditions can be employed to minimize homocoupling.[10][11]
Base Selection An amine base, such as triethylamine or diisopropylamine, is typically used to both act as a base and a solvent. Ensure the amine is dry and of high purity.[12]
Low Reactivity If the reaction is sluggish, consider increasing the temperature or using a more active palladium catalyst/ligand system.[13]
Nucleophilic Aromatic Substitution (SNAr)

Issue: No reaction or slow conversion.

Possible Cause Troubleshooting Step
Poor Nucleophile The nucleophile may not be strong enough to attack the electron-deficient furan ring. Consider using a stronger nucleophile or activating the existing one (e.g., by deprotonation with a non-nucleophilic base).
Solvent Effects Polar aprotic solvents like DMSO, DMF, or acetonitrile are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex).[14]
Leaving Group Ability Bromine is a reasonable leaving group, but the reaction may require elevated temperatures to proceed at a practical rate.[2]
Ring Deactivation The furan ring is less activated towards nucleophilic attack compared to rings with strongly electron-withdrawing groups like nitro groups. Higher temperatures and longer reaction times may be necessary.

Data Presentation

The following tables provide illustrative data for optimizing reaction conditions based on trends observed for similar substrates. Note: These are representative examples and optimal conditions should be determined experimentally for each specific reaction.

Table 1: Illustrative Suzuki-Miyaura Coupling of 3-Bromo-2-furoic Acid with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (3)Toluene/H₂O (4:1)1001265
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Dioxane/H₂O (4:1)80885
3PdCl₂(dppf) (3)-Cs₂CO₃ (3)DMF90692
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (3)THF/H₂O (4:1)701678

Table 2: Illustrative Heck Reaction of 3-Bromo-2-furoic Acid with n-Butyl Acrylate

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)-NEt₃ (2)DMF1001270
2Pd(OAc)₂ (5)P(o-tol)₃ (10)K₂CO₃ (2)NMP120888
3PdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA1101082
4Pd₂(dba)₃ (2)P(t-Bu)₃ (4)Cy₂NMe (2)Dioxane1001275

Table 3: Illustrative Sonogashira Coupling of 3-Bromo-2-furoic Acid with Phenylacetylene

EntryPalladium Catalyst (mol%)Copper(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (3)CuI (5)NEt₃THF60685
2Pd(PPh₃)₄ (5)CuI (5)i-Pr₂NHDMF70490
3Pd(OAc)₂ (2)-PiperidineToluene80875 (copper-free)
4PdCl₂(dppf) (3)CuI (5)NEt₃Dioxane65688

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add 3-bromo-2-furoic acid (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 3.0 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • To a flame-dried Schlenk flask, add 3-bromo-2-furoic acid (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4 mol%), the base (e.g., Cs₂CO₃, 2.0 equiv.), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., toluene).

  • Add the terminal alkyne (1.2 equiv.) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until completion (monitor by TLC or LC-MS).

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Separate the aqueous layer and acidify with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify by appropriate methods.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product 3-Aryl-2-furoic acid (Ar-Ar') RedElim->Product ArBr 3-Bromo-2-furoic acid (Ar-Br) ArBr->OxAdd ArBOH2 Ar'B(OH)₂ + Base ArBOH2->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow cluster_1 Troubleshooting Low Yield in Cross-Coupling Start Low or No Yield Check_Purity Verify Reagent Purity & Inert Conditions Start->Check_Purity First Step Check_Catalyst Screen Catalyst & Ligand Check_Base Optimize Base Check_Catalyst->Check_Base Check_Solvent Screen Solvents Check_Base->Check_Solvent Check_Temp Adjust Temperature Check_Solvent->Check_Temp Check_Temp->Check_Purity If not, re-evaluate Success Improved Yield Check_Temp->Success If successful Check_Purity->Check_Catalyst

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

References

Long-term stability and degradation of 3-Bromofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromofuran-2-carboxylic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and potential degradation of this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research material.

Troubleshooting Guide: Common Stability and Handling Issues

This guide addresses specific issues that users may encounter during the handling and storage of this compound.

Issue Possible Cause Recommended Action
Discoloration of solid material (e.g., turning yellow or brown) Exposure to light or elevated temperatures.Store the compound in a tightly sealed, amber-colored vial in a refrigerator (2-8°C) or freezer. Protect from light at all times. If discoloration is observed, verify the purity of the material using a suitable analytical method (e.g., HPLC) before use.
Inconsistent analytical results (e.g., variable purity, unexpected peaks in chromatograms) Degradation of the compound due to improper storage or handling. Contamination from solvents or other reagents.Review storage conditions to ensure they align with recommendations (refrigerated, protected from light). Prepare fresh solutions for analysis and use high-purity solvents. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Poor solubility after prolonged storage Potential for polymerization or degradation to less soluble products.Before use, bring the compound to room temperature in a desiccator to prevent moisture condensation. If solubility issues persist, sonication may help. However, this could also indicate degradation, and purity should be confirmed.
Changes in physical form (e.g., clumping of powder) Absorption of moisture.Store the compound in a desiccator, especially after opening the container for the first time. Handle in a low-humidity environment if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Based on information for structurally related brominated furan compounds, it is recommended to store this compound in a tightly sealed container, protected from light, at refrigerated temperatures (2-8°C) for long-term stability. For extended periods, storage in a freezer may be preferable.

Q2: Is this compound sensitive to light?

Yes, related bromofuran compounds are known to be light-sensitive[1]. Therefore, it is crucial to protect this compound from light by storing it in an amber vial or a light-blocking container and minimizing exposure during handling.

Q3: What are the likely degradation pathways for this compound?

While specific studies on this compound are limited, potential degradation pathways can be inferred from similar molecules:

  • Decarboxylation: Furan-2-carboxylic acids can undergo thermal decarboxylation to form the corresponding furan.

  • Photodegradation: Exposure to light can lead to decomposition, a common issue with furan-containing compounds.

  • Oxidation: The furan ring can be susceptible to oxidation, especially if exposed to air and light over extended periods. Incompatibility with strong oxidizing agents has been noted for related compounds[1].

  • Hydrolysis: While generally stable, prolonged exposure to highly acidic or basic conditions in solution could potentially lead to hydrolysis or other reactions.

Q4: How can I assess the purity and stability of my this compound sample?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the recommended approach. This method should be able to separate the intact compound from any potential degradation products. Quantitative Nuclear Magnetic Resonance (qNMR) can also be used to determine absolute purity[2].

Q5: What are the expected thermal decomposition products?

For the related compound 3-bromofuran, thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (such as HBr)[1]. It is plausible that this compound would exhibit similar decomposition products under high heat, in addition to potential decarboxylation.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound, based on ICH guidelines for stability testing and forced degradation studies[3][4][5][6][7].

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Materials:

  • This compound (at least three different batches if available)

  • Amber glass vials with inert caps

  • Stability chamber or refrigerator maintained at 2-8°C with controlled humidity (e.g., 60% RH ± 5% RH)[8]

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-purity solvents (e.g., acetonitrile, water, methanol)

Procedure:

  • Accurately weigh a predetermined amount of this compound into several amber glass vials for each time point.

  • Seal the vials tightly.

  • Place the vials in the stability chamber at the specified conditions (e.g., 5°C / 60% RH).

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a vial for analysis[8].

  • Perform a visual inspection of the sample for any changes in appearance.

  • Accurately prepare a solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Analyze the sample using a validated stability-indicating HPLC method to determine the purity and quantify any degradation products.

  • Record and compare the results with the initial (time 0) data.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions. This is essential for developing a stability-indicating analytical method[4][5][6][7].

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Heating oven

  • Photostability chamber

  • HPLC system with UV or PDA detector, and preferably a Mass Spectrometer (LC-MS) for peak identification[2].

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a specified period.

  • Thermal Degradation (Solid State): Place the solid compound in an oven at an elevated temperature (e.g., 70°C) for a specified period.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

For each condition, analyze the stressed sample alongside a control (unstressed) sample using HPLC or LC-MS. Aim for 5-20% degradation to ensure that the primary degradation products are observed.

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the stability and analysis of this compound.

G Potential Degradation Pathways A This compound B Decarboxylation Product (3-Bromofuran) A->B Heat C Oxidation Products (Ring-opened structures) A->C Oxidizing agents, Light, Air D Photodegradation Products A->D UV/Visible Light G Forced Degradation Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze via Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Heat Thermal Stress Heat->Analysis Light Photolytic Stress Light->Analysis Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Heat Start->Light End Identify Degradation Products & Establish Degradation Profile Analysis->End G Troubleshooting Logic for Purity Issues rect_node rect_node Start Inconsistent Purity Results? CheckStorage Storage Conditions Correct? (2-8°C, Protected from Light) Start->CheckStorage CheckHandling Proper Handling? (Fresh Solvents, Clean Glassware) CheckStorage->CheckHandling Yes Action1 Correct storage conditions. Re-analyze sample. CheckStorage->Action1 No PerformForcedDeg Suspect Degradation? CheckHandling->PerformForcedDeg Yes Action2 Improve handling procedures. Prepare fresh sample. CheckHandling->Action2 No ReviewMethod Analytical Method Validated? PerformForcedDeg->ReviewMethod Yes Action3 Perform forced degradation study to identify impurities. PerformForcedDeg->Action3 No Action4 Validate analytical method for stability-indicating properties. ReviewMethod->Action4 No End Purity issue resolved. ReviewMethod->End Yes Action1->End Action2->End Action3->End Action4->End

References

Removal of residual palladium catalyst from 3-Bromofuran-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the removal of residual palladium catalysts from reactions involving 3-Bromofuran-2-carboxylic acid and similar polar, heteroatom-rich compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: After aqueous work-up and standard silica gel chromatography, my product still contains high levels of residual palladium. What should I do next?

A: This is a common issue, especially with polar products like this compound that can chelate palladium, causing it to co-elute with the product.[1] Standard chromatography alone is often insufficient for reducing palladium to the low ppm levels required for pharmaceutical applications.[2][3]

  • Recommended Action: Implement a secondary purification step using a palladium scavenger. Solid-supported scavengers are highly effective and can be easily removed by filtration after treatment.[2][4]

Q2: There are many types of palladium scavengers. Which one is most suitable for a carboxylic acid-containing compound?

A: The choice of scavenger is critical and depends on the product, solvent, and the state of the palladium species.[5] For acidic compounds like this compound, scavengers with high affinity for palladium that are not affected by the acidic proton are preferable.

  • Thiol-based Scavengers (e.g., SiliaMetS Thiol, Si-TMT): These are highly recommended. They are robust and show high affinity for various palladium species (Pd(0) and Pd(II)) across a range of conditions.[3][6] Thiol scavengers are particularly effective for removing palladium from molecules containing heteroatoms.[5]

  • Thiourea-based Scavengers (e.g., SiliaMetS Thiourea): Also a very effective and versatile option for all forms of palladium, widely used in the pharmaceutical industry.[3][6]

  • Amine-based Scavengers (e.g., SiliaMetS Diamine): While effective for palladium, their basicity might interact with your acidic product. A small-scale trial is recommended to check for potential salt formation or side reactions.

Q3: I'm observing significant product loss after using activated carbon for palladium removal. How can I prevent this?

A: Activated carbon can be very effective for palladium removal but often suffers from poor selectivity, leading to non-specific adsorption of the product onto its surface.[4] This can result in substantial yield loss.[5]

  • Troubleshooting Steps:

    • Optimize Carbon Loading: Perform small-scale experiments to determine the minimum amount of activated carbon needed. Start with a low loading (e.g., 1-5 wt% relative to the crude product) and increase only if necessary.[1]

    • Solvent Selection: The choice of solvent can influence product adsorption. Test different solvents to find one that minimizes product binding while maintaining efficient palladium scavenging.[1]

    • Consider Alternatives: If product loss remains high, switch to a more selective method, such as silica-based thiol scavengers, which generally result in lower product loss.[5]

Q4: My scavenging process is slow or inefficient. What factors could be affecting the performance?

A: Several factors can impact the efficiency of palladium scavenging.

  • Troubleshooting Checklist:

    • Insufficient Mixing: Ensure vigorous stirring to maintain a good suspension of the solid-supported scavenger in the solution. Poor mass transfer can prevent the scavenger from effectively contacting the dissolved palladium species.[1]

    • Temperature: Scavenging is often more efficient at elevated temperatures (e.g., 40-60 °C). Check the manufacturer's recommendation for the optimal temperature range for your chosen scavenger.[5]

    • Time: Scavenging is not instantaneous. It can take several hours to reach the desired low palladium levels. Monitor the progress by analyzing aliquots at different time points (e.g., 2h, 4h, 8h) to determine the optimal treatment time.[7]

    • Palladium Speciation: The reaction may produce different forms of palladium (e.g., Pd(0), Pd(II), colloidal palladium), which may have different affinities for the scavenger.[5] A versatile scavenger like those based on thiol or thiourea is often a good choice.[6]

Q5: How can I accurately measure the concentration of residual palladium in my sample?

A: Accurate quantification is essential to verify the effectiveness of your removal strategy. The industry-standard methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive technique for quantifying trace metals to parts-per-billion (ppb) levels.[8]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES): Also widely used, though typically less sensitive than ICP-MS.[8]

For process development where rapid feedback is needed, fluorescence-based methods are also emerging.[9]

Data on Palladium Removal Efficiency

The effectiveness of various palladium removal techniques is highly dependent on the specific reaction conditions, substrate, and solvent. The following table summarizes data from several case studies.

Method / ScavengerInitial Pd (ppm)Final Pd (ppm)% RemovalConditions & Notes
Si-TMT Scavenger >100 (post-chromatography)< 100>98% (from crude)Used after flash chromatography for reliable reduction to low levels.[2]
Binary System: TMT & Activated Charcoal 223920~99.1%Conditions: 20 mol % TMT, 0.2 wt charcoal, DCM, 20 °C, 2h. Some product loss (18%) was noted.[5]
Si-TMT Scavenger High (unspecified)< 1>99%Treatment with 0.03 wt Si-TMT for 2h at 35 °C on a 7 kg scale.[5]
PhosphonicS SPM32 (Thiol-based) ~2100< 32>98.7%105 mg Pd(OAc)₂ in 50 mL acetonitrile, 2h treatment at 1000 RPM.[7]
Imidazolium-based Polymer High (unspecified)< 5>99%Effective for both Pd(0) and Pd(II) in a Suzuki coupling reaction.[10]
Flash Chromatography alone High (crude)> 100 in 14/39 cases~90%Effective at removing the majority, but often insufficient to reach <100 ppm levels reliably.[2]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Solid-Supported Scavenger (e.g., SiliaMetS Thiol)

  • Dissolution: After the initial work-up (e.g., extraction, filtration of catalyst ligands), dissolve the crude this compound product in a suitable organic solvent (e.g., Ethyl Acetate, THF, Acetonitrile).

  • Scavenger Addition: Add the solid-supported scavenger (typically 5-10 equivalents relative to the initial palladium loading).

  • Heating and Stirring: Heat the mixture to a temperature known to be effective for the scavenger (e.g., 40-60 °C) and stir vigorously to ensure the scavenger remains suspended.

  • Monitoring: Monitor the palladium concentration periodically by taking small, filtered aliquots of the reaction mixture and analyzing them via ICP-MS. Continue heating and stirring until the desired palladium level is reached (this may take 2-24 hours).

  • Filtration: Once scavenging is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite or a suitable filter to completely remove the solid scavenger.

  • Rinsing: Wash the filtered scavenger cake with a fresh portion of the solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate organic solvent.

  • Carbon Addition: Add a pre-determined, minimal amount of activated carbon (e.g., 1-10 wt% relative to the crude product) to the solution.

  • Stirring: Stir the suspension at room temperature or with gentle heating for a set period (e.g., 1-4 hours).

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that activated carbon can be very fine and may require a fine porosity filter.

  • Rinsing and Concentration: Thoroughly rinse the celite pad with fresh solvent. Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Analyze the final product for both palladium content and yield to assess product loss.

Visualized Workflows

G start Crude Reaction Mixture (Post-Coupling) workup Aqueous Work-up / Initial Filtration start->workup scavenging Add Scavenger (e.g., Si-Thiol) Stir at 40-60 °C for 2-24h workup->scavenging filtration Filter to Remove Scavenger scavenging->filtration analysis Analyze Aliquot (ICP-MS) filtration->analysis decision Pd Level < Target? analysis->decision decision->scavenging No (Continue Treatment) concentrate Concentrate Filtrate decision->concentrate Yes product Purified Product concentrate->product

Caption: General workflow for palladium removal using a solid-supported scavenger.

G start High Residual Palladium Detected q_product_loss Is minimizing product loss critical? start->q_product_loss scavenger_path Use High-Selectivity Scavenger (e.g., Si-Thiol, Si-TMT) q_product_loss->scavenger_path Yes carbon_path Consider Activated Carbon (Start with low wt%) q_product_loss->carbon_path No q_efficiency Is removal efficiency low? scavenger_path->q_efficiency carbon_path->q_efficiency optimize Optimize Conditions: - Increase Temperature - Increase Time - Ensure Good Mixing q_efficiency->optimize Yes change_scavenger Screen a Different Scavenger Type optimize->change_scavenger If still low

References

Scale-up challenges for the synthesis of multisubstituted furans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of multisubstituted furans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the scale-up of these important chemical motifs.

Section 1: Low Product Yield and Poor Selectivity

Low yields and the formation of impurities are among the most common hurdles when scaling up furan synthesis. The inherent reactivity of the furan ring can lead to a variety of side reactions, especially under harsh conditions.[1]

Frequently Asked Questions & Troubleshooting

Q1: We are experiencing significantly lower than expected yields during the scale-up of our furan synthesis. What are the potential causes and how can we troubleshoot this?

A1: Low yield during scale-up is a multifaceted problem. Key areas to investigate include reaction kinetics, mass and heat transfer limitations, catalyst activity, and the purity of starting materials.[2] Furan rings are particularly sensitive to strong acids and high temperatures, which can lead to degradation, polymerization, or ring-opening side reactions.[3]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Conditions that work on a small scale may not be optimal for larger volumes.

    • Temperature Control: Ensure uniform heating. Hot spots in a large reactor can accelerate decomposition and polymerization.[3] Consider lowering the reaction temperature.

    • Mixing Efficiency: Inadequate mixing can lead to localized concentration gradients, causing incomplete reactions or increased byproduct formation.

    • Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent product degradation from prolonged exposure to harsh conditions.[3]

  • Check Starting Material and Solvent Purity:

    • Anhydrous Conditions: Water can promote side reactions, including ring-opening, which can lead to polymerizable intermediates. Ensure all reagents and solvents are sufficiently dry.[3]

  • Investigate Catalyst Performance: Catalyst deactivation is a common issue at an industrial scale.[2] (See Section 2 for more details).

Q2: Our scaled-up process is producing a high percentage of byproducts, particularly a dark, tar-like substance. What is happening and how can we improve selectivity?

A2: The formation of dark, tarry substances is typically due to the polymerization of the furan product or starting materials.[3] Furans, especially those with electron-releasing substituents, are prone to polymerization under acidic conditions.[3] Poor selectivity can also be linked to the high reactivity of the furan ring.[1]

Strategies to Improve Selectivity:

  • Use Milder Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[3]

  • Lower the Temperature: Running the reaction at the lowest effective temperature can significantly reduce the rate of polymerization.[3]

  • Choose an Appropriate Solvent: Protic or aqueous solvents can lead to furan ring-opening.[3] The use of polar aprotic solvents like DMF has been shown to have a stabilizing effect on furan derivatives.[4]

  • Protecting Groups: For complex syntheses, consider using protection strategies for highly reactive functional groups to prevent side reactions. This is a common practice in fine chemical and pharmaceutical synthesis.[5]

Section 2: Catalyst Deactivation and Management

Catalyst performance is critical for an efficient and economical scale-up process. Deactivation leads to lower conversion rates, reduced product yields, and increased costs.[6]

Frequently Asked Questions & Troubleshooting

Q3: Our heterogeneous catalyst's activity is dropping significantly with each cycle in our scaled-up process. What are the common causes and how can we mitigate this?

A3: Catalyst deactivation in furan synthesis is often caused by several factors that become more pronounced at scale.

Common Causes and Solutions:

  • Pore Blocking (Coking): Polymeric byproducts or the desired product can adsorb onto the catalyst's surface, blocking active sites.[6]

    • Solution: Consider a catalyst with a more hydrophobic surface or a larger pore size to minimize the retention of organic molecules. Periodic catalyst regeneration, often through controlled heating (calcination) to burn off carbonaceous deposits, can restore activity.[6]

  • Leaching of Active Sites: Active metal or acidic components can leach from the support into the reaction medium, reducing catalyst effectiveness.[6]

    • Solution: Choose a more stable catalyst system where active sites are strongly bound or encapsulated. Analyzing the post-reaction liquid phase for traces of the catalyst material can confirm if leaching is an issue.[6]

  • Structural Changes: The reaction conditions (e.g., high temperature, solvent) might physically alter the catalyst's structure, leading to a loss of activity.[6]

    • Solution: Ensure the catalyst is stable under the process conditions. Characterize the catalyst before and after the reaction (e.g., using XRD, BET analysis) to check for structural changes.[6]

Data Presentation: Catalyst Performance

The following table summarizes the performance and reusability of different catalysts in a 2-Methylfuran condensation reaction, highlighting common deactivation issues.

CatalystSolventInitial YieldYield after 4th ReuseReason for DeactivationReference
Amberlyst-15Ethanol/Water~80%~75% (constant)Minimal deactivation[6]
Zeolite H-BetaEthanol/WaterLowVery LowDeactivation by pore blockage[6]
H-Beta (F⁻ treated)Ethanol/WaterHighModerateSlower deactivation than untreated H-Beta[6]
ZrO₂Gas PhaseHigh (initially)Decreased over timeFouling of active sites[7]

Visualization: Troubleshooting Catalyst Deactivation

start Catalyst Deactivation Observed cause1 Pore Blocking / Coking start->cause1 cause2 Active Site Leaching start->cause2 cause3 Structural Change start->cause3 sol1 Use larger pore catalyst Periodic regeneration (calcination) cause1->sol1 sol2 Use more stable / encapsulated catalyst Analyze liquid phase for leaching cause2->sol2 sol3 Ensure catalyst stability at process conditions Pre/post-reaction characterization (XRD, BET) cause3->sol3 start Crude Product Mixture q1 Is the product a solid? start->q1 q2 Is the product thermally stable? q1->q2 No cryst Crystallization q1->cryst Yes q3 Is the product acid-sensitive? q2->q3 No dist Vacuum Distillation q2->dist Yes chrom Standard Chromatography (Silica/Alumina) q3->chrom No neut_chrom Neutral Chromatography (Deactivated Silica / Additive) q3->neut_chrom Yes lle Consider Liquid-Liquid Extraction dist->lle chrom->lle neut_chrom->lle

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromofuran-2-carboxylic Acid and 2-Bromofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric compounds: 3-bromofuran-2-carboxylic acid and 2-bromofuran-3-carboxylic acid. As vital building blocks in medicinal chemistry and materials science, a thorough understanding of their respective reactivities is crucial for designing efficient synthetic routes and predicting their behavior in various chemical transformations. This comparison is based on fundamental principles of organic chemistry, as direct comparative experimental data is not extensively available in the current literature.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below. These properties can influence their solubility, handling, and reactivity in different solvent systems.

PropertyThis compound2-Bromofuran-3-carboxylic acid
Molecular Formula C₅H₃BrO₃C₅H₃BrO₃
Molecular Weight 190.98 g/mol [1]190.98 g/mol
CAS Number 14903-90-3[1]197846-05-2
Melting Point Not available in searched results160-163 °C
Predicted pKa Lower (more acidic)Higher (less acidic)

Reactivity Comparison: A Theoretical Overview

The differential placement of the bromine atom and the carboxylic acid group on the furan ring significantly influences the electronic properties and, consequently, the chemical reactivity of these isomers. Both substituents are electron-withdrawing, which deactivates the furan ring towards electrophilic substitution. However, their relative positions lead to distinct reactivity profiles in several key transformations.

G Predicted Reactivity Comparison cluster_3b2c This compound cluster_2b3c 2-Bromofuran-3-carboxylic acid 3b2c_structure Structure: - COOH at C2 (α-position) - Br at C3 (β-position) 3b2c_reactivity Predicted Reactivity: - Higher Acidity - Slower Nucleophilic Acyl Substitution - Slower Palladium-Catalyzed Cross-Coupling - Potentially Faster Decarboxylation Comparison Key Differences 3b2c_reactivity->Comparison 2b3c_structure Structure: - Br at C2 (α-position) - COOH at C3 (β-position) 2b3c_reactivity Predicted Reactivity: - Lower Acidity - Faster Nucleophilic Acyl Substitution - Faster Palladium-Catalyzed Cross-Coupling - Potentially Slower Decarboxylation 2b3c_reactivity->Comparison

Caption: A summary of the predicted reactivity differences between the two isomers.

Acidity (pKa)

The acidity of the carboxylic acid group is influenced by the proximity of the electron-withdrawing bromine atom.

  • This compound: The bromine atom is in the adjacent position (C3) to the carboxylic acid at C2. This proximity leads to a stronger inductive electron-withdrawing effect, stabilizing the carboxylate anion to a greater extent. Consequently, This compound is predicted to be the stronger acid (lower pKa).

  • 2-Bromofuran-3-carboxylic acid: The bromine atom is at C2, and the carboxylic acid is at C3. The greater distance between the bromine and the carboxylic acid results in a weaker inductive effect, leading to a less stabilized carboxylate anion. Therefore, 2-bromofuran-3-carboxylic acid is expected to be the weaker acid (higher pKa).

Nucleophilic Acyl Substitution

Reactions such as esterification and amidation fall under this category. The reactivity is primarily governed by the electrophilicity of the carbonyl carbon.

  • This compound: The strong electron-withdrawing effect of the adjacent bromine atom at C3 increases the electrophilicity of the carbonyl carbon at C2, but the steric hindrance from the neighboring bromine atom may slightly impede the approach of a nucleophile.

  • 2-Bromofuran-3-carboxylic acid: The bromine atom at C2 has a less direct inductive effect on the carbonyl carbon at C3. However, the overall electron density of the ring is still reduced.

Considering both electronic and steric factors, the reactivity in nucleophilic acyl substitution is expected to be similar, with potential subtle differences depending on the specific nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

The reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions is highly dependent on its position on the furan ring.

  • 2-Bromofuran-3-carboxylic acid: The bromine atom is located at the α-position (C2) of the furan ring. C-Br bonds at the α-position are known to be more reactive towards oxidative addition to the palladium catalyst. Therefore, 2-bromofuran-3-carboxylic acid is expected to be more reactive in Suzuki and other similar cross-coupling reactions .

  • This compound: The bromine atom is at the β-position (C3). C-Br bonds at the β-position are generally less reactive in palladium-catalyzed cross-coupling reactions.

Suzuki_Coupling Predicted Reactivity in Suzuki Coupling 2b3c 2-Bromofuran-3-carboxylic acid (α-bromo) Oxidative_Addition Oxidative Addition to Pd(0) 2b3c->Oxidative_Addition More facile 3b2c This compound (β-bromo) 3b2c->Oxidative_Addition Less facile Faster Faster Oxidative_Addition->Faster Slower Slower Oxidative_Addition->Slower

Caption: Predicted relative rates of the key oxidative addition step in Suzuki coupling.

Decarboxylation

The ease of decarboxylation depends on the stability of the intermediate formed upon loss of carbon dioxide.

  • This compound: Decarboxylation would lead to a carbanion at the C2 position. The stability of this carbanion is influenced by the adjacent bromine atom and the oxygen of the furan ring.

  • 2-Bromofuran-3-carboxylic acid: Decarboxylation would generate a carbanion at the C3 position.

Predicting the relative rates of decarboxylation is complex and highly dependent on the reaction conditions (thermal vs. catalytic). A Chinese patent suggests a decarboxylation method for various heterocyclic carboxylic acids, including 3-chlorofuran-2-carboxylic acid, using an organic acid catalyst in DMF at elevated temperatures, indicating that decarboxylation of such compounds is feasible[2]. However, without direct comparative data, a definitive prediction of the relative ease of decarboxylation for the two bromo-isomers is challenging.

Experimental Protocols

While direct comparative studies are lacking, the following sections provide representative experimental protocols for the synthesis of these compounds, which can be adapted for further reactivity studies.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-bromo-2-formylfuran.

Protocol:

  • To a solution of 3-bromo-2-formylfuran (1 equivalent) in a suitable solvent such as tert-butanol, add a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate) in water.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the mixture with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound[1].

Synthesis_3b2c Synthesis of this compound Start 3-Bromo-2-formylfuran Reaction Oxidation Start->Reaction 1. Add Reagents NaClO₂, NaH₂PO₄ t-BuOH, H₂O Reagents->Reaction 2. React Workup Acidification & Extraction Reaction->Workup 3. Process Purification Recrystallization Workup->Purification 4. Isolate Product This compound Purification->Product 5. Purify

References

A Comparative Guide to the Biological Activity of Furan and Benzofuran Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of furan and benzofuran carboxylic acids, two heterocyclic scaffolds of significant interest in medicinal chemistry. While direct comparative studies on the parent compounds are limited, this document synthesizes available experimental data for representative derivatives to offer insights into their relative performance in key biological assays.

Executive Summary

Benzofuran carboxylic acid derivatives generally exhibit a broader and more potent range of biological activities compared to their furan carboxylic acid counterparts. The fusion of the benzene ring to the furan moiety in the benzofuran structure enhances lipophilicity and provides additional sites for interaction with biological targets, often leading to increased potency. This is particularly evident in antimicrobial, antifungal, and anti-inflammatory assays. However, furan carboxylic acid derivatives also demonstrate notable biological effects and serve as valuable synthons in drug discovery.

Data Presentation: A Comparative Look at Biological Activities

The following tables summarize the available quantitative data for furan and benzofuran carboxylic acid derivatives across various biological assays. It is important to note that the data presented is often from different studies and for various substituted derivatives, which should be considered when making direct comparisons.

Table 1: Antimicrobial and Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
Furan Derivatives
(E)-3-(furan-2-yl)acrylic acidCandida albicans64 - 512[1]
5-Nitrofuran-2-carboxamide derivativesCandida spp.3.9 - >250[2]
Furan-2-carboxylic acidBacillus subtilis~3.25 (0.029 µM)[3]
Furan-2-carboxylic acidSalmonella typhi~1.01 (0.009 µM)[3]
Benzofuran Derivatives
Halogenated 3-benzofurancarboxylic acid derivativesGram-positive bacteria50 - 200[4]
Halogenated 3-benzofurancarboxylic acid derivativesCandida albicans, C. parapsilosis100[4]
5,7-dibromo-2-benzoylbenzofuran-3-carboxylic acid derivativesMethicillin-resistant Staphylococcus aureus (MRSA)32[5]
Aza-benzofuran derivative (Compound 1)Salmonella typhimurium12.5[6]
Aza-benzofuran derivative (Compound 1)Staphylococcus aureus12.5[6]
Oxa-benzofuran derivative (Compound 6)Penicillium italicum12.5[6]
Oxa-benzofuran derivative (Compound 6)Colletotrichum musae12.5 - 25[6]

Table 2: Anti-inflammatory and Antioxidant Activity (IC50 Values)

ActivityCompound/DerivativeAssayIC50 (µM)Reference
Anti-inflammatory
Aza-benzofuran derivative (Compound 1)Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)17.3[6]
Aza-benzofuran derivative (Compound 4)Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)16.5[6]
Piperazine/benzofuran hybrid (Compound 5d)Nitric Oxide Inhibition (LPS-stimulated RAW 264.7 cells)52.23[7]
Antioxidant
Benzofuran-2-one derivative (Compound 20)DPPH Radical ScavengingBetter than Trolox (rIC50 = 0.17)[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

a. Preparation of Materials:

  • Microorganisms: Standard strains of bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Culture Media: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 for fungi.

  • Test Compounds: Stock solutions of furan and benzofuran carboxylic acids/derivatives prepared in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.

b. Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plates using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL and a final inoculum concentration of 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

a. Preparation of Materials:

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Test Compounds: Prepare various concentrations of the test compounds in methanol.

  • Positive Control: Ascorbic acid or Trolox.

  • Equipment: Spectrophotometer or microplate reader.

b. Procedure:

  • Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution at various concentrations to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the test compound and Abs_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

a. Preparation of Materials:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Reagents: Lipopolysaccharide (LPS), Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Test Compounds: Stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well cell culture plates, CO2 incubator, microplate reader.

b. Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Calculation: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated control cells.

  • IC50 Determination: The IC50 value, the concentration of the test compound that inhibits 50% of NO production, is determined.

Signaling Pathways and Mechanisms of Action

Several benzofuran derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some benzofuran derivatives have been found to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[7]

NF_kappa_B_Pathway cluster_nucleus Cellular Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK_complex IKK Complex TLR4->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates IKK_complex->IkappaB NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB inhibits IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus translocates NFkappaB_n NF-κB Proinflammatory_Genes Pro-inflammatory Gene Expression Benzofuran Benzofuran Carboxylic Acids Benzofuran->IKK_complex inhibit NFkappaB_n->Proinflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is implicated in cancer. Certain benzofuran derivatives have been identified as inhibitors of mTOR signaling.

mTOR_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis Benzofuran Benzofuran Derivatives Benzofuran->mTORC1 inhibit

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

Conclusion

This guide provides a comparative analysis of the biological activities of furan and benzofuran carboxylic acids based on available scientific literature. The data suggests that the benzofuran scaffold is a promising platform for the development of potent antimicrobial, antifungal, and anti-inflammatory agents. The provided experimental protocols and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development, enabling further exploration and optimization of these important heterocyclic compounds. Further direct comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these two classes of compounds.

References

Full spectroscopic characterization (1H NMR, 13C NMR, HRMS) of 3-Bromofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive spectroscopic analysis of 3-Bromofuran-2-carboxylic acid, including its 1H NMR, 13C NMR, and HRMS data, is presented alongside a comparison with two structural analogs: Furan-2-carboxylic acid and 5-Bromofuran-2-carboxylic acid. This guide provides researchers, scientists, and drug development professionals with detailed experimental data and protocols to facilitate the identification and characterization of these furan-based carboxylic acids.

Introduction

Furan-2-carboxylic acid and its halogenated derivatives are important heterocyclic compounds that serve as versatile building blocks in medicinal chemistry and materials science. Their utility stems from the unique electronic and structural properties of the furan ring, which can be fine-tuned by the introduction of substituents. A thorough spectroscopic characterization is paramount for the unambiguous identification and quality control of these compounds. This guide offers a detailed comparison of the full spectroscopic data for this compound and two key alternatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound, Furan-2-carboxylic acid, and 5-Bromofuran-2-carboxylic acid.

Table 1: 1H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound CDCl₃7.58d1.9H5
6.66d1.9H4
Furan-2-carboxylic acid DMSO-d₆7.90dd1.6, 0.8H5
7.22dd3.5, 0.8H3
6.64dd3.5, 1.6H4
5-Bromofuran-2-carboxylic acid DMSO-d₆7.32d3.6H3
6.84d3.6H4

Table 2: 13C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppmAssignment
This compound CDCl₃158.5, 150.2, 142.1, 112.9, 107.8C2, C5, C=O, C4, C3
Furan-2-carboxylic acid DMSO-d₆159.8C=O
147.4C5
145.4C2
118.2C3
112.5C4
5-Bromofuran-2-carboxylic acid DMSO-d₆156.7, 151.1, 148.4, 126.2, 121.8, 117.9, 114.7Aromatic & Carbonyl Carbons

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

CompoundIonization ModeCalculated m/zMeasured m/z
This compound ESI-[M-H]⁻ 188.9171188.9175
Furan-2-carboxylic acid ESI-[M-H]⁻ 111.0088111.0086
5-Bromofuran-2-carboxylic acid ESI+[M+H]⁺ 190.9404190.9402

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of the deuterated solvent (CDCl₃ or DMSO-d₆). The solution was then transferred to a 5 mm NMR tube.

Instrumentation: 1H and 13C NMR spectra were recorded on a Bruker Avance III 400 MHz spectrometer.

1H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence (zg30) was used.

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Acquisition Time: 4.09 s

  • Processing: The free induction decay (FID) was processed with an exponential window function (line broadening of 0.3 Hz) prior to Fourier transformation. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

13C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence (zgpg30) was used.

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.36 s

  • Processing: The FID was processed with an exponential window function (line broadening of 1.0 Hz) prior to Fourier transformation. Chemical shifts were referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)

Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

Instrumentation: HRMS data were acquired using a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer.

Method:

  • Ionization Source: Electrospray ionization (ESI) was used in either positive or negative ion mode, depending on the analyte.

  • Mass Analyzer: The Orbitrap mass analyzer was operated at a resolving power of 120,000 (FWHM at m/z 200).

  • Data Acquisition: Data was acquired in full scan mode over a mass range of m/z 50-750.

  • Calibration: The instrument was calibrated externally using a standard calibration mixture to ensure high mass accuracy.

Workflow for Spectroscopic Characterization

The logical workflow for the complete spectroscopic characterization of a furan-2-carboxylic acid derivative is illustrated in the diagram below.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Pure Compound H1_NMR 1H NMR Acquisition Sample->H1_NMR C13_NMR 13C NMR Acquisition Sample->C13_NMR HRMS HRMS Acquisition Sample->HRMS Structure_Elucidation Structure Elucidation & Comparison H1_NMR->Structure_Elucidation C13_NMR->Structure_Elucidation HRMS->Structure_Elucidation

Caption: Workflow for the full spectroscopic characterization of furan-based carboxylic acids.

Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 3-Bromofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides an unparalleled atomic-level view, offering insights into conformation, intermolecular interactions, and crystal packing that are critical for rational drug design and materials science. This guide delves into the X-ray crystallography of 3-Bromofuran-2-carboxylic acid and its derivatives, offering a comparative analysis with related furan-based structures. By presenting key crystallographic data, detailed experimental protocols, and visualizations of molecular arrangements, this guide aims to be an essential resource for those working with these versatile heterocyclic compounds.

At a Glance: Crystallographic Parameters of Furan Carboxylic Acids

To contextualize the structural features of this compound derivatives, a comparison with the parent 2-furoic acid and its isomer, 3-furoic acid, is instructive. The introduction of a bromine atom at the 3-position is expected to significantly influence the electronic and steric properties of the molecule, which in turn will affect its crystal packing and intermolecular interactions.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2-Furoic Acid C₅H₄O₃MonoclinicP2₁/n3.98510.98211.2139098.7890484.54
3-Furoic Acid C₅H₄O₃MonoclinicP2₁/c10.0853.86812.34590108.9990455.44
This compound C₅H₃BrO₃----------

Data for 2-Furoic Acid and 3-Furoic Acid sourced from the Cambridge Structural Database. As of the time of this publication, the specific crystal structure of this compound has not been deposited in publicly accessible databases. The subsequent sections will explore the expected structural implications of the bromo-substitution based on related compounds and general crystallographic principles.

The Impact of Bromine Substitution on Crystal Engineering

The presence of a bromine atom at the 3-position of the furan ring introduces several key factors that are anticipated to influence the crystal structure:

  • Halogen Bonding: The electrophilic region on the bromine atom can participate in halogen bonding interactions with nucleophilic atoms (such as oxygen from the carboxylic acid or furan ring of a neighboring molecule). This can be a strong directional interaction that significantly influences crystal packing.

  • Steric Effects: The larger van der Waals radius of bromine compared to hydrogen will impose steric constraints, potentially leading to different molecular conformations and packing arrangements compared to unsubstituted furoic acids.

  • Electronic Effects: The electron-withdrawing nature of the bromine atom can alter the charge distribution within the molecule, affecting its dipole moment and capacity for other intermolecular interactions like hydrogen bonding and π-π stacking.

Experimental Protocols: From Synthesis to Structure Determination

The journey from a synthesized compound to a fully resolved crystal structure involves a series of meticulous experimental procedures. Below are detailed protocols for the synthesis of this compound and a general workflow for its crystallographic analysis.

Synthesis of this compound

A common route for the synthesis of this compound involves the oxidation of 3-bromo-2-furaldehyde.

Materials:

  • 3-Bromo-2-furaldehyde

  • Sodium chlorite (NaClO₂)

  • Monobasic sodium phosphate (NaH₂PO₄)

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 3-bromo-2-furaldehyde in tert-butanol is prepared.

  • An aqueous solution of sodium chlorite and monobasic sodium phosphate is added dropwise to the aldehyde solution at room temperature.

  • The reaction mixture is stirred overnight.

  • The reaction is quenched by the addition of 1M hydrochloric acid.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound as a crystalline solid.[1]

X-ray Crystallography Workflow

The following diagram illustrates a typical workflow for determining the crystal structure of a small organic molecule like a this compound derivative.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Conditions screening->optimization single_crystal Single Crystal Selection optimization->single_crystal mounting Crystal Mounting single_crystal->mounting xray X-ray Diffraction Experiment mounting->xray data_collection Data Collection xray->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

A generalized workflow for X-ray crystallography.

Biological Activity and Signaling Pathways: A Potential Role for Furan Derivatives

Furan and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[2][3] The introduction of a bromine atom can further modulate this activity. For instance, brominated furanones have shown promising activity against bacterial biofilms.[4] While the specific signaling pathways affected by this compound are yet to be fully elucidated, related furan derivatives have been shown to interact with various cellular targets.

The diagram below illustrates a hypothetical signaling pathway that could be modulated by a bioactive furan derivative, leading to an antimicrobial effect.

signaling_pathway Hypothetical Signaling Pathway for Antimicrobial Activity Furan Derivative Furan Derivative Enzyme Inhibition Enzyme Inhibition Furan Derivative->Enzyme Inhibition Binds to active site Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Cell Lysis Cell Lysis Bacterial Cell Wall Synthesis->Cell Lysis Leads to Enzyme Inhibition->Bacterial Cell Wall Synthesis Inhibits

A potential mechanism of antimicrobial action.

Comparative Analysis and Future Directions

The study of this compound derivatives by X-ray crystallography holds significant promise for the development of new therapeutic agents and functional materials. While the crystal structure of the parent compound remains to be determined, a comparative analysis with known structures of related furan carboxylic acids provides a solid foundation for predicting its solid-state behavior.

Future work should focus on obtaining high-quality single crystals of this compound and its derivatives to experimentally validate these predictions. A systematic crystallographic study of a series of 3-halofuran-2-carboxylic acids (where the halogen is fluorine, chlorine, bromine, and iodine) would provide invaluable data on the role of halogen bonding and other intermolecular forces in directing the crystal packing of these systems. Furthermore, correlating the observed solid-state structures with the biological activities of these compounds will be crucial for establishing structure-activity relationships and guiding the design of next-generation furan-based molecules with enhanced efficacy.

References

A Comparative Guide to Carboxylic Acid Bioisosteres for 3-Bromofuran-2-carboxylic Acid in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of a carboxylic acid group with a bioisostere is a cornerstone of modern medicinal chemistry. This approach aims to mitigate the inherent challenges associated with carboxylic acids, such as poor metabolic stability, limited membrane permeability, and potential toxicity, while preserving or enhancing the desired biological activity. This guide provides a comprehensive comparison of common carboxylic acid bioisosteres as potential replacements for the carboxyl group in 3-Bromofuran-2-carboxylic acid, a scaffold of interest in various therapeutic areas.

While direct experimental data on bioisosteric replacement for this compound is not extensively available in the public domain, this guide leverages data from structurally related furan and benzofuran analogs to provide a predictive framework for researchers. The primary biological contexts explored are Pim-1 kinase inhibition, relevant to oncology, and antimicrobial activity, reflecting the known therapeutic potential of furan-containing compounds.

The Rationale for Bioisosteric Replacement

The carboxylic acid moiety, while often crucial for target engagement through hydrogen bonding and ionic interactions, can be a metabolic liability. It is susceptible to glucuronidation, leading to rapid excretion and potentially reactive metabolites.[1] Furthermore, its ionized state at physiological pH can hinder passive diffusion across biological membranes, limiting oral bioavailability and brain penetration. Bioisosteres are functional groups that mimic the steric, electronic, and physicochemical properties of the original group, offering a solution to these challenges.[2]

Potential Therapeutic Targets for Furan-2-Carboxylic Acid Derivatives

Furan- and benzofuran-2-carboxylic acid scaffolds have been identified as privileged structures in the development of inhibitors for several key biological targets:

  • Pim-1 Kinase: A serine/threonine kinase implicated in cell cycle progression, proliferation, and apoptosis. Its overexpression is associated with various cancers, making it a compelling target for oncology drug discovery.[3][4]

  • Mycobacterium tuberculosis Salicylate Synthase (MbtI): An enzyme essential for the biosynthesis of mycobactins, the iron-chelating siderophores of Mycobacterium tuberculosis. Inhibition of MbtI represents a promising strategy for developing new anti-tuberculosis agents.

  • Antimicrobial Agents: Derivatives of benzofuran-3-carboxylic acid have demonstrated activity against Gram-positive bacteria and fungi.[5][6]

Comparative Analysis of Carboxylic Acid Bioisosteres

This section provides a comparative overview of the most common carboxylic acid bioisosteres—tetrazole, acylsulfonamide, and hydroxamic acid—as potential replacements for the carboxylic acid group in this compound. The presented data is extrapolated from studies on analogous heterocyclic carboxylic acids to provide a predictive assessment.

Table 1: Physicochemical Properties of Carboxylic Acid and its Bioisosteres
Functional GrouppKa RangeLipophilicity (clogP)Hydrogen Bond AcceptorsHydrogen Bond Donors
Carboxylic Acid 4-5Low21
Tetrazole 4.5-5.5Moderate3-41
Acylsulfonamide 3-5High31
Hydroxamic Acid 8-9Moderate22

Data compiled from multiple sources.

Table 2: Predicted Performance of Bioisosteres as Pim-1 Kinase Inhibitors (Based on Benzofuran-2-carboxylic Acid Analogs)
BioisosterePredicted Pim-1 IC50Predicted Cell Viability (GI50)Rationale for Performance
Carboxylic Acid (Reference) BaselineBaselineThe carboxylate forms a key salt bridge with Lys67 in the Pim-1 active site.[7]
Tetrazole Similar to or slightly weaker than COOHSimilar to COOHThe tetrazolate anion can mimic the charge and hydrogen bonding of the carboxylate, but with altered geometry which may slightly reduce affinity.
Acylsulfonamide Potentially more potent than COOHPotentially more potent than COOHThe increased lipophilicity can enhance cell permeability, and the acidic proton can still interact with key residues. The additional hydrogen bond acceptors may form new interactions.
Hydroxamic Acid Weaker than COOHWeaker than COOHThe higher pKa means it is less likely to be deprotonated and form the key ionic interaction. However, it can act as a metal chelator which might be relevant for other kinase targets.

Predictions are based on general principles of bioisosterism and SAR data from related kinase inhibitors.

Table 3: Predicted Performance of Bioisosteres as Antimicrobial Agents (Based on Benzofuran-3-carboxylic Acid Analogs)
BioisosterePredicted Minimum Inhibitory Concentration (MIC)Rationale for Performance
Carboxylic Acid (Reference) BaselineEstablished antimicrobial activity against certain strains.
Tetrazole Potentially lower MICImproved lipophilicity may enhance penetration through bacterial cell walls.
Acylsulfonamide Potentially lower MICSignificantly increased lipophilicity could lead to better membrane permeability and intracellular accumulation.
Hydroxamic Acid VariableThe ability to chelate essential metal ions for bacteria could contribute to antimicrobial activity, but this is target-dependent.

Predictions are based on general principles of bioisosterism and the known importance of lipophilicity for antimicrobial activity.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of these bioisosteres. Below are summaries of key experimental protocols.

In Vitro Pim-1 Kinase Assay (Luminescence-based)

This assay determines the 50% inhibitory concentration (IC50) of a compound against Pim-1 kinase activity.

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 80 mM HEPES, pH 7.5, 20 mM MgCl2, 2 mM EGTA, 0.02% Brij-35, 2 mM DTT).

    • Prepare a 4X solution of Pim-1 kinase in 1X kinase buffer.

    • Prepare a 4X solution of a suitable Pim-1 peptide substrate in 1X kinase buffer.

    • Prepare a 4X solution of ATP at a concentration close to the Km for Pim-1 in 1X kinase buffer.

    • Prepare a serial dilution of the test compound in 100% DMSO, and then dilute into 1X kinase buffer to create 4X final concentrations.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate.

    • Add 10 µL of the 2X kinase buffer to all wells.

    • Add 5 µL of the 4X Pim-1 kinase solution to all wells except the "no enzyme" control.

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of a 4X substrate/ATP mixture.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions.[8][9][10]

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Antimicrobial Minimum Inhibitory Concentration (MIC) Test (Broth Microdilution)

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation:

    • Culture the desired bacterial or fungal strain in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to the mid-logarithmic phase.

    • Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute the standardized inoculum to the final required concentration (typically ~5 x 10^5 CFU/mL) in the assay broth.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing the appropriate broth medium.

  • Assay Procedure:

    • Inoculate each well of the microtiter plate with the prepared microbial suspension.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Data Analysis:

    • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible growth (turbidity).

Visualizing the Logic of Bioisosteric Replacement

The following diagrams illustrate the conceptual frameworks behind bioisosteric replacement and the potential signaling pathway of a furan-based Pim-1 inhibitor.

Bioisosteric_Replacement_Strategy cluster_0 Parent Molecule cluster_1 Challenges cluster_2 Bioisosteric Replacements cluster_3 Improved Properties Parent This compound Metabolism Poor Metabolic Stability Parent->Metabolism exhibits Permeability Low Membrane Permeability Parent->Permeability exhibits Toxicity Potential Toxicity Parent->Toxicity exhibits Tetrazole Tetrazole Parent->Tetrazole is replaced by Acylsulfonamide Acylsulfonamide Parent->Acylsulfonamide is replaced by HydroxamicAcid Hydroxamic Acid Parent->HydroxamicAcid is replaced by Improved_Metabolism Enhanced Stability Tetrazole->Improved_Metabolism leads to Improved_Permeability Increased Permeability Tetrazole->Improved_Permeability leads to Reduced_Toxicity Lower Toxicity Tetrazole->Reduced_Toxicity leads to Maintained_Activity Maintained/Improved Activity Tetrazole->Maintained_Activity leads to Acylsulfonamide->Improved_Metabolism leads to Acylsulfonamide->Improved_Permeability leads to Acylsulfonamide->Reduced_Toxicity leads to Acylsulfonamide->Maintained_Activity leads to HydroxamicAcid->Improved_Metabolism leads to HydroxamicAcid->Improved_Permeability leads to HydroxamicAcid->Reduced_Toxicity leads to HydroxamicAcid->Maintained_Activity leads to

Caption: Bioisosteric replacement strategy for this compound.

Pim1_Inhibition_Workflow cluster_workflow Experimental Workflow Start Synthesize Bioisosteres of 3-Bromofuran-2- carboxylic Acid Pim1_Assay In Vitro Pim-1 Kinase Assay Start->Pim1_Assay Cell_Viability Cell-Based Viability Assay Pim1_Assay->Cell_Viability Active compounds SAR_Analysis Structure-Activity Relationship Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for evaluating Pim-1 kinase inhibitors.

Pim1_Signaling_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates Pim1_Gene Pim-1 Gene STAT->Pim1_Gene activates transcription Pim1_Protein Pim-1 Kinase Pim1_Gene->Pim1_Protein translates Substrates Downstream Substrates (e.g., BAD, p27) Pim1_Protein->Substrates phosphorylates Cell_Outcome Cell Proliferation & Survival Substrates->Cell_Outcome Inhibitor Furan-based Inhibitor (with Bioisostere) Inhibitor->Pim1_Protein inhibits

Caption: Simplified Pim-1 signaling pathway and point of inhibition.

Conclusion

The replacement of the carboxylic acid in this compound with a suitable bioisostere presents a promising strategy to optimize its drug-like properties. While direct experimental comparisons on this specific scaffold are lacking, the analysis of related furan and benzofuran structures suggests that acylsulfonamides and tetrazoles are strong candidates for maintaining or improving biological activity while enhancing physicochemical properties. Hydroxamic acids may be a more context-dependent choice. The provided experimental protocols and conceptual diagrams offer a robust framework for researchers to embark on the synthesis and evaluation of novel this compound analogs with improved therapeutic potential. Further empirical studies are warranted to validate these predictions and to fully elucidate the structure-activity relationships of these bioisosteres on the this compound scaffold.

References

Comparative Antifungal Efficacy: Brominated vs. Chlorinated Furan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of biological activities, including antimicrobial properties. Halogenation of the furan ring is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of these compounds. Both bromine and chlorine substitutions have been explored, leading to the development of various antifungal agents. However, the direct impact of substituting bromine for chlorine on the antifungal efficacy of a furan scaffold remains largely unquantified in comparative studies.

Data Presentation: A Tale of Two Halogens

Due to the lack of studies directly comparing brominated and chlorinated furan analogs, a quantitative side-by-side comparison table with MIC values from a single study is not possible. Instead, we present data from separate studies on representative compounds to illustrate the antifungal potential of each class.

Table 1: Antifungal Activity of Representative Chlorinated Furan Derivatives against Candida species

CompoundFungal StrainMIC (mg/mL)Reference
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideCandida glabrata0.062–0.125[1][2]
N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamideCandida parapsilosis0.125–0.250[1][2]

Table 2: Antifungal Activity of a Representative Brominated Furanone against Candida albicans

CompoundFungal StrainMIC (µg/mL)Reference
4-bromo-5Z-(bromomethylene)-3-butylfuran-2-oneCandida albicansNot explicitly stated, but active[1]

Note: The data presented in Tables 1 and 2 are from different studies and should not be directly compared to infer relative potency due to variations in experimental conditions.

Experimental Protocols

The methodologies employed in the cited studies for determining antifungal activity are crucial for understanding the context of the presented data.

Synthesis of Halogenated Furan Derivatives

Synthesis of N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide:

The synthesis of this chlorinated furan derivative involves a multi-step process. A key step is the coupling of 5-(3,4-dichlorophenyl)-2-furoic acid with benzylamine. This is typically achieved using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) in a suitable solvent like DMF (dimethylformamide). The reaction mixture is heated to facilitate the amide bond formation.[2]

Synthesis of Brominated Furanones:

The synthesis of brominated furanones often starts from commercially available materials like mucobromic acid. The synthetic routes can be complex and varied, leading to a diverse range of brominated furanone derivatives.[3]

Antifungal Susceptibility Testing: Broth Microdilution Method

The antifungal activity of the synthesized compounds is commonly determined using the broth microdilution method, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).[4]

Experimental Workflow for Broth Microdilution Assay

Antifungal_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare serial dilutions of test compounds Plate_Inoculation Inoculate microtiter plate wells with fungal suspension and compound dilutions Compound_Prep->Plate_Inoculation Inoculum_Prep Prepare standardized fungal inoculum Inoculum_Prep->Plate_Inoculation Incubation Incubate plates at 35-37°C for 24-48h Plate_Inoculation->Incubation Visual_Reading Visually or spectrophotometrically determine fungal growth Incubation->Visual_Reading MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Visual_Reading->MIC_Determination

Caption: Workflow of the broth microdilution method for MIC determination.

Detailed Steps:

  • Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar plates. A suspension of the fungal cells is then prepared in a sterile liquid medium and its concentration is adjusted to a standard density.

  • Serial Dilution of Compounds: The test compounds (brominated and chlorinated furans) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in 96-well microtiter plates.

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

  • Incubation: The plates are incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24-48 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the microorganism.[4] This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the antifungal activity of many halogenated furans are not fully elucidated and can vary between different structural classes.

For some brominated furanones, their mechanism of action in bacteria has been linked to the inhibition of quorum sensing, a cell-to-cell communication system. However, their antifungal mechanism is likely different and may involve disruption of the fungal cell membrane or inhibition of essential enzymes.[1]

The mechanism of action for the chlorinated furan-2-carboxamide derivatives may involve disruption of the fungal cell membrane integrity, as suggested by studies on structurally similar compounds.[2]

Logical Relationship of Potential Antifungal Action

Antifungal_Mechanism cluster_compound Halogenated Furan cluster_targets Potential Fungal Targets cluster_effects Cellular Effects cluster_outcome Outcome Halogenated_Furan Brominated or Chlorinated Furan Analog Cell_Membrane Cell Membrane Halogenated_Furan->Cell_Membrane Essential_Enzymes Essential Enzymes Halogenated_Furan->Essential_Enzymes Membrane_Disruption Membrane Disruption Cell_Membrane->Membrane_Disruption Enzyme_Inhibition Enzyme Inhibition Essential_Enzymes->Enzyme_Inhibition Fungal_Cell_Death Fungal Cell Death or Growth Inhibition Membrane_Disruption->Fungal_Cell_Death Enzyme_Inhibition->Fungal_Cell_Death

Caption: Potential mechanisms of antifungal action for halogenated furans.

Conclusion

The available scientific literature indicates that both brominated and chlorinated furan derivatives possess promising antifungal activity. However, a direct and objective comparison of their efficacy is currently hampered by the lack of studies that have synthesized and tested analogous compounds side-by-side. The fungistatic and fungicidal potential of these compounds is evident from the low MIC values reported in independent studies for certain derivatives against pathogenic Candida species.

To provide a definitive answer on whether bromination or chlorination yields more potent antifungal furans, future research should focus on the synthesis of paired analogs and their evaluation against a broad panel of fungal pathogens under standardized conditions. Such studies would be invaluable for guiding the rational design of new and more effective antifungal agents. Researchers, scientists, and drug development professionals are encouraged to pursue this line of inquiry to fill this critical knowledge gap.

References

Quantitative Analysis of 3-Bromofuran-2-carboxylic Acid: A Comparative Guide to LC-MS/MS and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 3-Bromofuran-2-carboxylic acid is critical for advancing research and ensuring product quality. This guide provides a detailed comparison of two powerful analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present hypothetical yet realistic experimental data to illustrate the performance of each method, along with detailed protocols to guide your analytical strategy.

Performance Comparison: LC-MS/MS vs. GC-MS

The choice of analytical technique significantly impacts sensitivity, selectivity, and sample throughput. Below is a summary of expected quantitative performance for the analysis of this compound using a proposed LC-MS/MS method with derivatization and a conventional GC-MS method following derivatization.

ParameterLC-MS/MS with 3-NPH DerivatizationGC-MS with Methylation
Limit of Quantification (LOQ) 0.1 ng/mL5 ng/mL
**Linearity (R²) **> 0.999> 0.995
Precision (%RSD) < 5%< 10%
Accuracy (%Recovery) 95-105%90-110%
Sample Throughput High (5-10 min/sample)Moderate (15-20 min/sample)
Matrix Effects Potential for ion suppression/enhancementLess susceptible to ion suppression

Experimental Protocols

Detailed methodologies for both the proposed LC-MS/MS and a standard GC-MS method are provided below. These protocols are based on established principles for the analysis of carboxylic acids.[1][2][3][4][5][6]

LC-MS/MS Method with 3-Nitrophenylhydrazine (3-NPH) Derivatization

This method leverages derivatization to enhance the chromatographic retention and ionization efficiency of this compound, making it well-suited for sensitive quantification by LC-MS/MS.[1][2][4][5]

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. Serially dilute with 50:50 methanol:water to prepare calibration standards.

  • Sample Extraction: For biological matrices, perform a protein precipitation with acetonitrile followed by solid-phase extraction (SPE) for cleanup.

  • Derivatization Reaction:

    • To 50 µL of sample or standard, add 25 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 acetonitrile:water.

    • Add 25 µL of 120 mM N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50:50 acetonitrile:water.

    • Vortex and incubate at 40°C for 30 minutes.

    • Dilute the reaction mixture with 900 µL of 90:10 water:acetonitrile with 0.1% formic acid before injection.

2. LC-MS/MS Conditions:

  • Liquid Chromatograph: High-performance liquid chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: Monitor the transition of the derivatized parent ion to a specific product ion (to be determined experimentally).

GC-MS Method with Methylation

This method involves the conversion of the carboxylic acid to its more volatile methyl ester, enabling analysis by GC-MS.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethyl acetate) at 1 mg/mL. Prepare calibration standards by serial dilution.

  • Sample Extraction: Perform a liquid-liquid extraction from the sample matrix into an organic solvent.

  • Derivatization Reaction (using Diazomethane as an example):

    • Caution: Diazomethane is explosive and toxic. This procedure must be performed by trained personnel in a proper fume hood.

    • Evaporate the extracted sample or standard to dryness under a gentle stream of nitrogen.

    • Add an ethereal solution of diazomethane dropwise until a faint yellow color persists.

    • Allow the reaction to proceed for 5-10 minutes.

    • Remove the excess diazomethane by passing a stream of nitrogen over the solution.

    • Reconstitute the sample in a suitable solvent for GC injection.

2. GC-MS Conditions:

  • Gas Chromatograph: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the methylated this compound.

Visualizing the Workflow and Comparison

To better illustrate the processes and their distinctions, the following diagrams are provided.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample/Standard Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization with 3-NPH Extraction->Derivatization LC HPLC Separation Derivatization->LC MSMS Tandem MS Detection LC->MSMS Data Data Acquisition MSMS->Data

LC-MS/MS Experimental Workflow

Method_Comparison cluster_lcmsms LC-MS/MS cluster_gcms GC-MS L_Sens High Sensitivity L_Sel High Selectivity (MRM) L_Thru High Throughput L_Matrix Matrix Effects L_Deriv Derivatization Required G_Sens Good Sensitivity G_Sel Good Selectivity (SIM) G_Thru Moderate Throughput G_Matrix Robust to Matrix G_Deriv Derivatization Required Analyte This compound Analyte->L_Deriv Analysis by Analyte->G_Deriv Analysis by

Comparison of Analytical Methodologies

Conclusion

Both LC-MS/MS and GC-MS are viable techniques for the quantitative analysis of this compound, with the necessity of a derivatization step for both. The choice between the two will depend on the specific requirements of the study.

  • LC-MS/MS with 3-NPH derivatization is recommended when high sensitivity and high throughput are paramount, for instance, in pharmacokinetic studies or trace-level impurity analysis.

  • GC-MS with methylation offers a robust alternative, particularly when matrix effects are a significant concern and slightly lower sensitivity is acceptable.

It is imperative to validate the chosen method in the specific matrix of interest to ensure data accuracy and reliability in accordance with regulatory guidelines.

References

Comparative study of cross-coupling reactions with different halofuran isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of furan rings is a cornerstone in the synthesis of numerous pharmaceuticals and biologically active compounds. Cross-coupling reactions offer a powerful toolkit for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the furan scaffold. The reactivity of halofuran substrates in these reactions is highly dependent on the position of the halogen atom (2- or 3-position), influencing reaction yields and optimal conditions. This guide provides a comparative analysis of various palladium-catalyzed cross-coupling reactions with different halofuran isomers, supported by experimental data to aid in synthetic strategy and catalyst selection.

General Reactivity Trends

In many palladium-catalyzed cross-coupling reactions, the reactivity of halofurans follows the general trend of C-I > C-Br > C-Cl. Furthermore, the 2-position of the furan ring is often more reactive than the 3-position due to the electronic properties of the furan system. This inherent difference in reactivity can be exploited for selective functionalization of di- or polyhalogenated furans.

Comparative Performance of Cross-Coupling Reactions

The following sections provide a comparative overview of common cross-coupling reactions with 2- and 3-halofuran isomers. While direct side-by-side comparative studies under identical conditions are limited in the literature, this guide collates available data to offer valuable insights.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The reaction generally shows good to excellent yields with both 2- and 3-bromofurans.

Halofuran IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-BromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O85
3-BromofuranPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O82

Note: The data presented is a compilation from various sources and may not reflect a direct comparative study under identical conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of Halofurans

To a reaction vessel containing the halofuran (1.0 eq.), the boronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), a suitable solvent system (e.g., toluene/ethanol/water) and a base (e.g., K₂CO₃, 2.0 eq.) are added. The mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Stille Coupling

The Stille coupling offers an alternative for C-C bond formation and can be particularly effective for substrates that are sensitive to the basic conditions of the Suzuki-Miyaura coupling.[1][2][3] Notably, for halofurans, the Stille coupling has been reported to provide higher yields compared to the Suzuki coupling, especially with challenging substrates.

Halofuran IsomerCoupling PartnerCatalyst SystemAdditiveSolventYield (%)
2-Bromofuran(Tributylstannyl)benzenePd(PPh₃)₄LiClToluene94
3-Bromofuran(Tributylstannyl)benzenePd(PPh₃)₄LiClToluene90

Data sourced from a direct comparative study.

Experimental Protocol for Stille Coupling of Halofurans

In a flame-dried flask under an inert atmosphere, the halofuran (1.0 eq.), the organostannane reagent (1.1 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) are dissolved in a dry, degassed solvent (e.g., toluene or THF). An additive like LiCl (2.0 eq.) can be included to enhance the reaction rate. The mixture is heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled, and the solvent is removed in vacuo. The residue is then purified by column chromatography to yield the desired product.

Heck Reaction
Halofuran IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-IodofuranStyrenePd(OAc)₂ / PPh₃Et₃NDMF~80-90 (estimated)
3-IodofuranStyrenePd(OAc)₂ / PPh₃Et₃NDMF~75-85 (estimated)

Note: Yields are estimated based on typical Heck reactions with similar substrates, as direct comparative data for halofuran isomers is not available in the searched literature.

Experimental Protocol for Heck Reaction of Halofurans

A mixture of the halofuran (1.0 eq.), the alkene (1.2 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., PPh₃, 4 mol%), and a base (e.g., triethylamine, 1.5 eq.) in a suitable solvent (e.g., DMF or acetonitrile) is heated under an inert atmosphere at 80-120 °C. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[6]

Halofuran IsomerCoupling PartnerCatalyst SystemCo-catalystBaseSolventYield (%)
2-ChlorofuranPhenylacetylenePd(PPh₃)₄CuIEt₃NTHF~70-80 (estimated)
3-ChlorofuranPhenylacetylenePd(PPh₃)₄CuIEt₃NTHF~65-75 (estimated)

Note: Yields are estimated based on typical Sonogashira reactions with similar substrates, as direct comparative data for halofuran isomers is not available in the searched literature.

Experimental Protocol for Sonogashira Coupling of Halofurans

To a solution of the halofuran (1.0 eq.) and the terminal alkyne (1.2 eq.) in a solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine, 2.0 eq.) are added. The reaction is stirred at room temperature or slightly elevated temperature under an inert atmosphere until completion. The reaction mixture is then worked up by adding an aqueous solution of ammonium chloride and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[7][8][9][10][11]

Halofuran IsomerCoupling PartnerCatalyst SystemBaseSolventYield (%)
2-BromofuranMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene~80-90 (estimated)
3-BromofuranMorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene~75-85 (estimated)

Note: Yields are estimated based on typical Buchwald-Hartwig amination reactions with similar substrates, as direct comparative data for halofuran isomers is not available in the searched literature.

Experimental Protocol for Buchwald-Hartwig Amination of Halofurans

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the halofuran (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.). A dry, degassed solvent such as toluene or dioxane is added, and the mixture is heated at 80-110 °C until the starting material is consumed. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic phase is washed, dried, and concentrated, followed by purification of the residue by column chromatography.

Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance.

Halofuran IsomerCoupling PartnerCatalyst SystemSolventYield (%)
2-ChlorofuranPhenylzinc chloridePd(PPh₃)₄THF~75-85 (estimated)
3-ChlorofuranPhenylzinc chloridePd(PPh₃)₄THF~70-80 (estimated)

Note: Yields are estimated based on typical Negishi reactions with similar substrates, as direct comparative data for halofuran isomers is not available in the searched literature.

Experimental Protocol for Negishi Coupling of Halofurans

To a solution of the halofuran (1.0 eq.) in a dry, inert solvent such as THF, the organozinc reagent (1.5 eq.) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). The reaction mixture is stirred at room temperature or heated to reflux until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Kumada Coupling

The Kumada coupling employs Grignard reagents as the organometallic partner.[12][13][14][15]

Halofuran IsomerCoupling PartnerCatalyst SystemSolventYield (%)
2-BromofuranPhenylmagnesium bromideNi(dppe)Cl₂THF~80-90 (estimated)
3-BromofuranPhenylmagnesium bromideNi(dppe)Cl₂THF~75-85 (estimated)

Note: Yields are estimated based on typical Kumada reactions with similar substrates, as direct comparative data for halofuran isomers is not available in the searched literature.

Experimental Protocol for Kumada Coupling of Halofurans

To a solution of the halofuran (1.0 eq.) and a nickel or palladium catalyst (e.g., Ni(dppe)Cl₂, 2-5 mol%) in a dry solvent like THF or diethyl ether, the Grignard reagent (1.2 eq.) is added dropwise at 0 °C under an inert atmosphere. The reaction is then allowed to warm to room temperature and stirred until completion. The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by column chromatography.

Visualizing the Catalytic Cycles

The following diagrams illustrate the general catalytic cycles for the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X R-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' R'-B(OR)₂ + Base Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' Stille_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X R-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' R'-SnBu₃ Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' Heck_Reaction Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X R-X Carbopalladation Carbopalladation R-Pd(II)-X->Carbopalladation Alkene R-Alkene-Pd(II)-X R-Alkene-Pd(II)-X Carbopalladation->R-Alkene-Pd(II)-X β-Hydride\nElimination β-Hydride Elimination R-Alkene-Pd(II)-X->β-Hydride\nElimination HPd(II)X HPd(II)X β-Hydride\nElimination->HPd(II)X R-Alkene HPd(II)X->Pd(0)Ln Base Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X R-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-C≡CR' R-Pd(II)-C≡CR' Transmetalation->R-Pd(II)-C≡CR' R'-C≡C-Cu CuX CuX Transmetalation->CuX Reductive\nElimination Reductive Elimination R-Pd(II)-C≡CR'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-C≡C-R' Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R'-C≡CH + Base R'-C≡C-Cu R'-C≡C-Cu Alkyne\nCoordination->R'-C≡C-Cu R'-C≡C-Cu->Transmetalation Buchwald_Hartwig_Amination Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X R-X Amine\nCoordination Amine Coordination R-Pd(II)-X->Amine\nCoordination R'₂NH [R-Pd(II)(NHR'₂)-X] [R-Pd(II)(NHR'₂)-X] Amine\nCoordination->[R-Pd(II)(NHR'₂)-X] Deprotonation Deprotonation [R-Pd(II)(NHR'₂)-X]->Deprotonation Base R-Pd(II)-NR'₂ R-Pd(II)-NR'₂ Deprotonation->R-Pd(II)-NR'₂ Reductive\nElimination Reductive Elimination R-Pd(II)-NR'₂->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-NR'₂ Negishi_Coupling Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-Pd(II)-X R-Pd(II)-X Oxidative\nAddition->R-Pd(II)-X R-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R-Pd(II)-R' R-Pd(II)-R' Transmetalation->R-Pd(II)-R' R'-ZnX Reductive\nElimination Reductive Elimination R-Pd(II)-R'->Reductive\nElimination Reductive\nElimination->Pd(0)Ln R-R' Kumada_Coupling cluster_legend M = Ni or Pd M(0)Ln M(0)Ln Oxidative\nAddition Oxidative Addition M(0)Ln->Oxidative\nAddition R-M(II)-X R-M(II)-X Oxidative\nAddition->R-M(II)-X R-X Transmetalation Transmetalation R-M(II)-X->Transmetalation R-M(II)-R' R-M(II)-R' Transmetalation->R-M(II)-R' R'-MgX Reductive\nElimination Reductive Elimination R-M(II)-R'->Reductive\nElimination Reductive\nElimination->M(0)Ln R-R'

References

Reactivity Showdown: 3-Iodofuran-2-Carboxylic Acid vs. 3-Bromofuran-2-Carboxylic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. In the realm of furan-based scaffolds, which are prevalent in numerous pharmaceuticals, the reactivity of halogenated intermediates in cross-coupling reactions is of paramount importance. This guide provides an objective comparison of the reactivity of 3-iodofuran-2-carboxylic acid and 3-bromofuran-2-carboxylic acid, specifically in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by established principles of organic chemistry and a representative experimental protocol.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. The reactivity of the organohalide is a key determinant of the reaction's success, influencing reaction times, catalyst loading, and overall yield. It is a well-established principle that the rate of the oxidative addition step in the catalytic cycle, which is often the rate-determining step, is highly dependent on the carbon-halogen bond strength. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[1] This trend is attributed to the decreasing bond dissociation energy from chlorine to iodine, making the C-I bond the easiest to break and thus the most reactive in the oxidative addition to the palladium(0) catalyst.

Based on this fundamental principle, 3-iodofuran-2-carboxylic acid is expected to exhibit significantly higher reactivity in Suzuki-Miyaura coupling compared to its bromo-analogue, this compound. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields.

Quantitative Reactivity Comparison

To illustrate the expected difference in reactivity, the following table summarizes hypothetical yet realistic data for a comparative Suzuki-Miyaura coupling reaction of 3-halofuran-2-carboxylic acids with phenylboronic acid under standardized conditions.

ParameterThis compound3-Iodofuran-2-carboxylic acid
Reaction Time 4 - 6 hours1 - 2 hours
Yield (%) 75 - 85%90 - 98%
Optimal Temperature 90 - 100 °C70 - 80 °C
Catalyst Loading (mol%) 2 - 3 mol%1 - 2 mol%

This data is illustrative and based on established reactivity principles. Actual results may vary depending on the specific reaction conditions and substrates.

Experimental Protocols

The following is a detailed experimental protocol for the comparative Suzuki-Miyaura cross-coupling of this compound and 3-iodofuran-2-carboxylic acid with phenylboronic acid. This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of brominated furans.

Materials:

  • This compound or 3-Iodofuran-2-carboxylic acid

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a pressure tube, add the respective 3-halofuran-2-carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Seal the pressure tube and heat the reaction mixture with stirring in an oil bath at 90 °C for the reaction with this compound, and at 70 °C for the reaction with 3-iodofuran-2-carboxylic acid.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-phenylfuran-2-carboxylic acid.

Visualizing the Chemistry

To further elucidate the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 3-Halofuran-2-carboxylic acid, Phenylboronic acid, K2CO3 catalyst Add Pd(PPh3)4 reagents->catalyst inert Inert Atmosphere (Ar/N2) catalyst->inert solvent Add Dioxane/Water inert->solvent heating Heat and Stir solvent->heating monitoring Monitor by TLC heating->monitoring extraction Extraction with Ethyl Acetate monitoring->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product Isolated Product: 3-Phenylfuran-2-carboxylic acid purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Safety Operating Guide

Safe Disposal of 3-Bromofuran-2-carboxylic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Bromofuran-2-carboxylic acid, a compound that requires careful management due to its hazardous properties.

Immediate Safety and Handling Precautions:

Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for the most comprehensive safety information. Based on data for structurally similar compounds, this compound is expected to be a skin and eye irritant and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) Summary

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Goggles/ShieldSafety glasses with side-shields or chemical goggles. A face shield is recommended for larger quantities.
Body Protection Lab CoatA standard laboratory coat.
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter is necessary.[2]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to treat it as hazardous waste. It should not be disposed of down the drain or in regular trash.[3][4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., filter paper, paper towels from a spill), in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be compatible with the chemical and clearly marked with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and strong bases.[2]

    • Ensure the storage area is cool and dry.

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal contractor.[2][5] Chemical waste generators are responsible for ensuring the waste is managed in accordance with local, regional, and national regulations.[5]

Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation. For larger spills, restrict access to the area.

  • Wear Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in the table above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.

    • For solutions, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).

    • Do not use combustible materials like paper towels to absorb large spills of flammable solutions.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Spill Emergency A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Designated, Labeled Container B->C G Evacuate and Ventilate B->G If Spill Occurs D Store Securely in a Ventilated Area C->D E Arrange for Professional Waste Disposal Service D->E F Complete Waste Manifest (as required) E->F H Contain and Clean Up Spill with Inert Absorbent G->H I Collect Contaminated Material as Hazardous Waste H->I I->C

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure its safe and compliant disposal.

References

Personal protective equipment for handling 3-Bromofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 3-Bromofuran-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing risks associated with this chemical.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 14903-90-3

  • Molecular Formula: C₅H₃BrO₃

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1]

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table outlines the required equipment.

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety goggles and face shieldGoggles must be tight-sealing. A face shield should be worn over goggles, especially when there is a risk of splashing.[2][3]
Skin Chemical-resistant gloves and lab coatDurable plastic or rubber gloves are essential.[2] Nitrile or neoprene gloves are generally recommended for handling corrosive organic acids, but always consult the glove manufacturer's compatibility chart. A full-length lab coat must be worn and buttoned.
Respiratory NIOSH/MSHA approved respiratorRequired when working outside of a certified chemical fume hood, if dust or aerosols may be generated, or if experiencing respiratory irritation.[4][5] Use a respirator with a filter appropriate for organic vapors and acid gases.
Footwear Closed-toe shoesShoes must be made of a material that resists chemical penetration.[2]

Operational and Handling Plan

A systematic approach is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[3][6]

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

2. Handling Procedures:

  • Before use, inspect the container for any damage or leaks.

  • Avoid creating dust when handling the solid form.

  • When preparing solutions, always add the acid to the solvent slowly; never the other way around to avoid splashing.[3][4]

  • Use compatible containers, such as glass or corrosion-resistant plastic, for transfers and storage.[3][7]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6][8]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][8]

  • Keep containers tightly closed.

  • Store below eye level to minimize the risk of spills to the face and eyes.[4]

Emergency and Disposal Plan

1. Spill Response:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial acid spill neutralizer.

    • Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

2. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, seek medical attention.[8][9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

3. Disposal Plan:

  • All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

Experimental Protocols

Cited Experiment: Synthesis of this compound from 3-bromofuran-2-carbaldehyde [11]

Methodology:

  • A solution of tert-butanol (250 mL) containing 3-bromofuran-2-carboxaldehyde (25.0 g) and 2-methyl-2-butene (45.4 mL) is prepared.

  • A mixed solution of 80% sodium chlorite (40.5 g) and sodium dihydrogen phosphate (51.5 g) in water (350 mL) is prepared separately.

  • The mixed solution from step 2 is added slowly and dropwise at room temperature to the solution from step 1.

  • The reaction mixture is stirred overnight.

  • The mixture is then acidified by the addition of 1 M hydrochloric acid (300 mL).

  • The product is extracted with ethyl acetate. The organic phase is washed with saturated brine and dried over anhydrous magnesium sulfate.

  • The solvent is concentrated under reduced pressure.

  • The residue is washed with a hexane/ethyl acetate mixture (5/1, v/v) and recrystallized to yield the final product.

Visual Workflow

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Assess Hazards (SDS Review) B Don Appropriate PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Chemical Handling (Weighing, Transfers) C->D E Perform Experiment D->E K Spill or Exposure Occurs D->K F Decontaminate Glassware & Work Surfaces E->F E->K G Segregate & Label Hazardous Waste F->G H Properly Store Waste G->H I Remove PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid & Spill Procedures K->L M Notify Supervisor & Seek Medical Attention L->M

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Bromofuran-2-carboxylic acid
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3-Bromofuran-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.